Isoxaben
Descripción
This compound is an herbicide from the benzamide family intended for use in vineyards and tree nut orchards for the preemergence control of broadleaf weeds
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2,6-dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-6-18(3,7-2)14-11-15(24-20-14)19-17(21)16-12(22-4)9-8-10-13(16)23-5/h8-11H,6-7H2,1-5H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHURSZHKKJGBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024159 | |
| Record name | Isoxaben | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or light tan solid; [HSDB] | |
| Record name | Isoxaben | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5738 | |
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Solubility |
Slight solubility in organic solvents (methanol, ethyl acetate, dichloromethane, acetonitrile), At 25 °C, methanol and ethyl acetate 50-100 mg/mL; acetonitrile 30-35 mg/mL; toluene 4-5mg/mL; hexane 0.07-0.08 mg/mL; and water 0.001-0.002 mg/mL, In water, 1.42 mg/L at pH 7 and 20 °C | |
| Record name | ISOXABEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6691 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
4.13X10-9 mm Hg at 25 °C | |
| Record name | ISOXABEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6691 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
The product typically contains about 2% of an isomer N-(3-(1,1-dimethylbutyl)-5-isoxazolyl)-2,6-dimethoxybenzamide. | |
| Record name | ISOXABEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6691 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline solid, Light tan granule | |
CAS No. |
82558-50-7 | |
| Record name | Isoxaben | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82558-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isoxaben [BSI:ISO] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082558507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoxaben | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(1-ethyl-1-methylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.871 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Benzamide, N-[3-(1-ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.471 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOXABEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/101V41EEA4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ISOXABEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6691 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
176-179 °C | |
| Record name | ISOXABEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6691 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Identifying the Elusive Target: A Technical Guide to the Discovery of Isoxaben's Molecular Target in Arabidopsis thaliana
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Isoxaben, a pre-emergence herbicide, has been a critical tool for both agricultural weed control and fundamental plant cell wall research. Its potent inhibitory effect on cellulose biosynthesis has been well-documented, but pinpointing its precise molecular target required a systematic and multi-faceted approach. This technical guide provides an in-depth overview of the core methodologies and key findings that led to the identification of the this compound target protein in the model plant, Arabidopsis thaliana. We will delve into the experimental protocols for genetic screening, map-based cloning, and biochemical analyses that were instrumental in this discovery. Furthermore, this guide will explore the downstream signaling pathways activated by this compound-induced cell wall stress, offering a comprehensive view of its mode of action.
Introduction
The plant cell wall is a dynamic and essential structure, providing mechanical support, dictating cell shape, and serving as the first line of defense against environmental stresses. A primary component of this wall is cellulose, a polymer of glucose synthesized at the plasma membrane by cellulose synthase (CESA) complexes.[1] The herbicide this compound is a potent inhibitor of cellulose synthesis, with IC50 values in the nanomolar range.[2][3] Its application leads to characteristic phenotypes such as root swelling and growth inhibition, consistent with a disruption of cell wall integrity.[2][4] Understanding the direct molecular target of this compound is not only crucial for developing more effective herbicides but also provides a powerful chemical tool to dissect the mechanisms of cellulose biosynthesis and cell wall integrity signaling. This guide will detail the pivotal experiments that unmasked the target of this compound.
The Genetic Approach: Unmasking the Target Through Resistance
The primary strategy employed to identify the target of this compound was a classical forward genetics screen. This powerful approach involves inducing random mutations in a population of organisms and then selecting for individuals that exhibit a desired phenotype—in this case, resistance to this compound.
Experimental Protocol: Forward Genetic Screen for this compound Resistance
This protocol outlines the key steps in performing a forward genetic screen to identify this compound-resistant mutants in Arabidopsis thaliana.
2.1.1. Mutagenesis with Ethyl Methanesulfonate (EMS)
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Seed Preparation: Weigh approximately 200 mg of Arabidopsis thaliana seeds (e.g., ecotype Columbia-0), which corresponds to about 10,000 seeds.
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Pre-imbibition: To synchronize germination and increase mutagen uptake, pre-imbibe the seeds overnight in a 0.1% potassium chloride solution.
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EMS Treatment: In a fume hood, soak the pre-imbibed seeds for 8-16 hours in a solution of 0.2% to 0.3% ethyl methanesulfonate (EMS) in 100 mM sodium phosphate buffer (pH 7.5). The optimal concentration and duration should be determined empirically to achieve a high mutation rate with acceptable lethality.
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Washing: After mutagenesis, carefully decant the EMS solution into a deactivating solution (e.g., 5M NaOH). Wash the seeds extensively with water (at least 8-10 times) to remove any residual EMS.
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Drying and Stratification: Air-dry the mutagenized seeds (now termed M1 seeds) and store them until planting.
2.1.2. M1 Generation and M2 Seed Collection
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Planting M1 Seeds: Sow the M1 seeds in soil at a low density to allow for healthy plant development.
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M2 Seed Harvest: Grow the M1 plants to maturity and harvest the resulting M2 seeds. To ensure the recovery of independent mutations, it is best to harvest seeds from individual M1 plants separately, creating distinct M2 families. Alternatively, for a large-scale screen, M2 seeds can be harvested in bulk.
2.1.3. Screening for this compound Resistance
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Seed Sterilization and Plating: Surface-sterilize the M2 seeds and plate them on Murashige and Skoog (MS) medium containing a selective concentration of this compound. A typical concentration for screening is 20 nM, which effectively inhibits the growth of wild-type seedlings.
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Identification of Resistant Mutants: After 7-10 days of growth under standard conditions (e.g., 16-hour light/8-hour dark cycle at 22°C), identify seedlings that exhibit normal root and hypocotyl elongation in the presence of this compound. These are your putative resistant mutants.
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Transplanting and Confirmation: Carefully transfer the resistant seedlings to soil and allow them to set seed (M3 generation). Confirm the resistance phenotype in the M3 generation to ensure it is a heritable trait.
Identification of the IXR Loci
Through such genetic screens, several this compound-resistant mutants were identified and named ixr (this compound-resistant). Genetic analysis revealed that these mutations were semi-dominant and mapped to two primary genetic loci: IXR1 and IXR2.
Molecular Identification of the this compound Target
With the genetic loci conferring resistance identified, the next critical step was to pinpoint the specific genes and the causative mutations within them. This was achieved through map-based cloning.
Experimental Protocol: Map-Based Cloning of IXR1
Map-based cloning is a method used to identify a gene of interest based on its position on a chromosome.
3.1.1. Creating a Mapping Population
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Parental Cross: Cross an this compound-resistant mutant (e.g., ixr1-1 in the Columbia-0 ecotype) with a polymorphic wild-type ecotype (e.g., Landsberg erecta).
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F1 and F2 Generations: Allow the resulting F1 generation to self-pollinate to produce an F2 mapping population.
3.1.2. Rough Mapping
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Phenotyping: Grow the F2 population on this compound-containing medium and select for resistant individuals.
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DNA Extraction and Marker Analysis: Extract genomic DNA from a small number of resistant F2 plants. Analyze these plants with molecular markers (e.g., SSLPs, CAPS) that are polymorphic between the two parental ecotypes and are distributed across the genome.
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Linkage Analysis: Identify markers that are frequently co-inherited with the resistance phenotype, indicating linkage to the IXR1 locus.
3.1.3. Fine Mapping
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Increasing the Population Size: To increase the resolution of the map, grow a larger F2 population (hundreds to thousands of individuals) and select for resistant plants that show recombination between the flanking markers identified during rough mapping.
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Developing New Markers: Design new molecular markers within the narrowed-down genomic region to further pinpoint the location of the IXR1 gene.
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Identifying Candidate Genes: Once the genetic interval is sufficiently small (e.g., <50 kb), identify all the annotated genes within that region using genome databases.
3.1.4. Gene Identification and Confirmation
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Sequencing: Sequence the candidate genes from the ixr1-1 mutant and the wild-type parent to identify any mutations.
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Complementation: To confirm that the identified gene is indeed IXR1, transform the mutant plant with a wild-type copy of the gene. Restoration of this compound sensitivity in the transformed mutant confirms the identity of the gene.
The Targets Revealed: CESA3 and CESA6
Using map-based cloning, the IXR1 gene was identified as AtCESA3 (CELLULOSE SYNTHASE 3). The ixr1-1 and ixr1-2 alleles were found to contain point mutations leading to amino acid substitutions in the CESA3 protein. Similarly, the IXR2 locus was mapped to the AtCESA6 gene. These findings provided strong genetic evidence that this compound directly targets the CESA3 and CESA6 subunits of the cellulose synthase complex.
Quantitative Analysis of this compound Effects
To further characterize the interaction between this compound and its targets, quantitative analyses are essential.
This compound Resistance Levels in ixr Mutants
| Mutant Allele | Gene | Amino Acid Substitution | Level of Resistance (vs. Wild-Type) | Reference |
| ixr1-1 | CESA3 | Gly998Asp | 300-fold | |
| ixr1-2 | CESA3 | Thr942Ile | 90-fold | |
| ixr2-1 | CESA6 | Arg1064Trp | Increased resistance |
Impact of this compound on Cellulose Content
Biochemical assays are used to quantify the effect of this compound on cellulose synthesis.
| Treatment Condition | Tissue | Change in Crystalline Cellulose | Reference |
| 2.5 nM this compound on 60 mM KNO₃ media | Roots | Significantly decreased | |
| 2.5 nM this compound on 6 mM KNO₃ media | Roots | No significant change | |
| 2.5 nM this compound | Shoots | No significant change |
Experimental Protocol: Quantification of Crystalline Cellulose (Updegraff Method)
This protocol is adapted from the Updegraff method for determining cellulose content.
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Sample Preparation: Harvest and freeze-dry plant tissue (e.g., seedlings, roots). Grind the dried tissue to a fine powder.
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Destarching: Remove starch by treating the samples with enzymes like α-amylase and pullulanase.
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Alcohol Insoluble Residue (AIR) Preparation: Extract pigments and soluble sugars by washing the samples sequentially with 70% ethanol, 100% ethanol, and acetone. The remaining pellet is the AIR.
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Updegraff Reagent Treatment: Resuspend the AIR in Updegraff reagent (a mixture of acetic acid, nitric acid, and water) and heat at 100°C for 30 minutes. This removes hemicellulose and lignin, leaving crystalline cellulose.
-
Hydrolysis: Wash the cellulose pellet with water and then hydrolyze it to glucose by treating with 72% sulfuric acid.
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Quantification: Neutralize the sample and quantify the glucose content using a colorimetric assay, such as the anthrone assay, or by high-performance liquid chromatography (HPLC). The amount of glucose is then used to calculate the initial cellulose content.
Downstream Effects: Cell Wall Integrity Signaling
The inhibition of cellulose synthesis by this compound triggers a cell wall integrity (CWI) signaling pathway, as the cell senses and responds to the damage.
Key Components of the CWI Pathway
Several receptor-like kinases (RLKs) located at the plasma membrane have been identified as key players in sensing cell wall perturbations. These include:
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THESEUS1 (THE1): A CrRLK1L family receptor kinase that plays a central role in the response to cellulose deficiency.
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MIK2 (MDIS1-INTERACTING RECEPTOR LIKE KINASE 2): Another LRR-RLK involved in CWI signaling.
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STRUBBELIG (SUB): An atypical LRR-RLK that regulates the cellular response to reduced cellulose biosynthesis.
Activation of these receptors leads to downstream responses, including the production of reactive oxygen species (ROS), ectopic lignification, and changes in gene expression.
Transcriptomic Response to this compound
Microarray and RNA-Seq analyses have revealed that this compound treatment leads to significant changes in the transcriptome. Hundreds to thousands of genes are differentially expressed, particularly those involved in cell wall remodeling, stress responses, and hormone signaling.
Experimental Protocol: Transcriptomic Analysis (RNA-Seq)
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Plant Growth and Treatment: Grow Arabidopsis seedlings under controlled conditions and treat them with this compound (e.g., 2.5 nM) or a mock solution for a defined period (e.g., 24 or 48 hours).
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RNA Extraction: Harvest the desired tissue (e.g., root tips), flash-freeze in liquid nitrogen, and extract total RNA using a suitable kit or protocol.
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Library Preparation: Prepare RNA-Seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
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Sequencing: Sequence the libraries on a high-throughput sequencing platform.
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Data Analysis: Process the raw sequencing data, including quality control, read mapping to the reference genome, and quantification of gene expression. Identify differentially expressed genes between the this compound-treated and mock-treated samples.
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Functional Analysis: Perform gene ontology (GO) enrichment analysis and pathway analysis to identify the biological processes and pathways that are affected by this compound treatment.
Visualizing the Process: Diagrams
Experimental Workflow
Caption: Workflow for identifying this compound's target.
Signaling Pathway
Caption: this compound-induced cell wall integrity signaling.
Conclusion
The identification of CESA3 and CESA6 as the direct molecular targets of this compound in Arabidopsis thaliana stands as a testament to the power of classical genetics combined with modern molecular techniques. The journey from observing a whole-plant phenotype—resistance to an herbicide—to pinpointing specific amino acid changes in a protein complex required a meticulous and systematic approach. This in-depth guide has provided a detailed overview of the experimental protocols that were central to this discovery, from the initial genetic screen to the molecular and biochemical validation. The knowledge gained from these studies has not only illuminated the mode of action of a commercially important herbicide but has also provided researchers with an invaluable tool to probe the intricate processes of cellulose biosynthesis and cell wall integrity signaling in plants. The continued use of this compound in concert with the genetic resources available in Arabidopsis will undoubtedly lead to further discoveries in plant cell biology.
References
- 1. Comprehensive Compositional Analysis of Plant Cell Walls (Lignocellulosic biomass) Part II: Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estimation of Crystalline Cellulose Content of Plant Biomass using the Updegraff Method [jove.com]
- 3. Low-cost and High-throughput RNA-seq Library Preparation for Illumina Sequencing from Plant Tissue [en.bio-protocol.org]
- 4. EMS mutagenesis of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Isoxaben and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the spectroscopic analysis of Isoxaben, a pre-emergent herbicide, and its structural analogs. The document outlines key spectroscopic data obtained through Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, presented in a comparative format for clarity. Detailed experimental protocols for these analytical techniques are also provided, alongside a visualization of this compound's mechanism of action.
Introduction to this compound
This compound is a selective pre-emergence herbicide used to control broadleaf weeds. Its mode of action involves the inhibition of cellulose biosynthesis in susceptible plants, a critical process for cell wall formation and plant growth. From a chemical standpoint, this compound is a benzamide and an isoxazole derivative, with the systematic IUPAC name N-[3-(1-ethyl-1-methylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide. Understanding its spectroscopic properties is fundamental for its identification, characterization, and for the development of new analogs with potentially improved herbicidal activity or different selectivity.
Spectroscopic Data
The following sections present quantitative spectroscopic data for this compound and a selection of its structural analogs. The data is summarized in tables to facilitate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound and representative isoxazole-amide analogs are presented below.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound/Analog | Chemical Shift (δ) [ppm] and Multiplicity | Assignment |
| This compound | 7.37-7.33 (m), 6.61-6.59 (m), 6.42 (s), 3.85 (s), 1.76-1.55 (m), 1.25 (t), 0.84-0.80 (m) | Aromatic CH, Aromatic CH, Isoxazole CH, OCH₃, Aliphatic CH₂, Aliphatic CH₃, Aliphatic CH₃ |
| Analog 1: 3-(2-Chlorophenyl)-5-methyl-N-phenylisoxazole-4-carboxamide [1] | 10.14 (s), 7.47-7.58 (m), 7.30 (t, J = 7.5 Hz), 7.07 (t, J = 7.2 Hz), 2.66 (s) | NH, Aromatic CH, Aromatic CH, Aromatic CH, CH₃ |
| Analog 2: 3-(2-Chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide [1] | 8.27 (s), 7.79 (s), 7.58-7.68 (m), 6.86 (d, J = 9 Hz), 6.06 (dd, J = 9, 3 Hz), 3.67 (s), 3.48 (s), 2.75 (s) | NH, Aromatic CH, Aromatic CH, Aromatic CH, Aromatic CH, OCH₃, OCH₃, CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)
| Compound/Analog | Chemical Shift (δ) [ppm] | Assignment |
| This compound | 171.64, 161.03, 159.65, 158.22, 132.25, 113.19, 104.24, 87.57, 87.55, 56.15, 39.59, 33.06, 21.60, 8.63 | C=O, C=N, C-O, Aromatic C, Aromatic CH, Aromatic C, Aromatic CH, C-O, C-C, OCH₃, C(CH₃)₂, CH₂, CH₃, CH₃ |
| Analog 1: 3-(2-Chlorophenyl)-5-methyl-N-phenylisoxazole-4-carboxamide [1] | 170.10, 160.45, 159.86, 139.13, 132.79, 132.25, 132.03, 130.10, 129.19, 127.90, 127.83, 124.35, 120.27, 115.06, 12.77 | C=O, C=N, C-O, Aromatic C, Aromatic C, Aromatic CH, Aromatic CH, Aromatic CH, Aromatic CH, Aromatic C, Aromatic CH, Aromatic CH, Aromatic CH, Aromatic C, CH₃ |
| Analog 2: 3-(2-Chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide [1] | 173.86, 158.94, 153.35, 143.18, 135.35, 133.35, 132.79, 132.52, 130.51, 128.30, 127.77, 127.22, 111.94, 108.76, 107.43, 56.55, 55.85, 13.17 | C=O, C=N, C-O, Aromatic C, Aromatic C, Aromatic C, Aromatic CH, Aromatic CH, Aromatic CH, Aromatic C, Aromatic CH, Aromatic C, Aromatic CH, Aromatic CH, Aromatic CH, OCH₃, OCH₃, CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. Electron Ionization (EI) is a common technique that can also induce fragmentation, offering insights into the molecule's structure.
Table 3: Mass Spectrometry Data for this compound
| Technique | m/z | Interpretation |
| Electrospray Ionization (ESI) | 333.18 [M+H]⁺ | Protonated molecule, confirming the molecular weight of 332.39 g/mol . |
| Electron Ionization (EI) | 332, 165, 150 | Molecular ion (M⁺), fragment corresponding to the dimethoxybenzoyl moiety, and other smaller fragments. |
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific bonds. It is particularly useful for identifying functional groups.
Table 4: Key Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H stretch (amide) |
| ~2960 | Strong | C-H stretch (aliphatic) |
| ~1650 | Strong | C=O stretch (amide I) |
| ~1580 | Medium | C=N stretch (isoxazole) |
| ~1250 | Strong | C-O stretch (aryl ether) |
Experimental Protocols
The following sections detail generalized experimental protocols for the spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte (this compound or its analog) in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
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¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
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Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
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The number of scans can range from 8 to 64, depending on the sample concentration.
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-
¹³C NMR Acquisition:
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Acquire the spectrum using a proton-decoupled pulse sequence.
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Typical parameters include a 45-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to TMS.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the analyte.
Methodology (Electron Ionization - GC-MS):
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
Gas Chromatography:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analyte from the solvent and any impurities.
-
-
Mass Spectrometry:
-
The EI source is typically operated at 70 eV.
-
The mass analyzer (e.g., a quadrupole) scans a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce structural information.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To identify the functional groups present in the analyte.
Methodology:
-
Sample Preparation: For a solid sample, place a small amount of the powder directly onto the ATR crystal. For a liquid or solution, a few drops are sufficient to cover the crystal.
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum:
-
Ensure good contact between the sample and the ATR crystal. For solids, a pressure arm may be used.
-
Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Visualization of this compound's Mechanism of Action
This compound functions by directly inhibiting the cellulose synthase (CESA) complex in the plasma membrane of plant cells. This complex is responsible for polymerizing UDP-glucose into cellulose microfibrils, which are essential components of the cell wall. The following diagram illustrates this inhibitory action.
Caption: Mechanism of this compound action on cellulose synthesis.
This guide serves as a foundational resource for the spectroscopic analysis of this compound and its analogs. The provided data and protocols are intended to support further research and development in the field of herbicide chemistry.
References
An In-depth Technical Guide on the Effects of Isoxaben on Plant Cell Wall Architecture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoxaben is a pre-emergent herbicide that exerts its phytotoxic effects by potently and specifically inhibiting cellulose biosynthesis in plants. This disruption of the primary load-bearing component of the plant cell wall leads to significant alterations in cell wall architecture, triggering a cascade of cellular responses that ultimately result in growth arrest and mortality of susceptible seedlings. This technical guide provides a comprehensive overview of the molecular and cellular consequences of this compound action, with a focus on its impact on cell wall structure and the signaling pathways that sense and respond to this cell wall stress. Detailed experimental protocols and quantitative data are presented to serve as a resource for researchers in plant biology, herbicide development, and cell wall research.
Mechanism of Action of this compound
This compound belongs to the benzamide class of herbicides and is classified as a Group 21 herbicide by the Weed Science Society of America (WSSA), indicating its mode of action as a cellulose biosynthesis inhibitor.[1] Its primary targets are specific isoforms of the cellulose synthase (CESA) complex, which is responsible for polymerizing glucose into β-1,4-glucan chains at the plasma membrane.
1.1. Direct Inhibition of Cellulose Synthase (CESA)
Genetic and biochemical studies have identified CESA3 and CESA6 as the primary targets of this compound in Arabidopsis thaliana.[2] These two CESA isoforms are critical components of the CESA complex responsible for primary cell wall cellulose synthesis. Mutations in the genes encoding CESA3 (IXR1) and CESA6 (IXR2) can confer significant resistance to this compound, demonstrating their direct involvement in its mechanism of action.[2] For instance, homozygous ixr1-1 and ixr1-2 mutant plants are 300 and 90 times more resistant to this compound, respectively, than wild-type plants.
The binding of this compound to these CESA subunits is thought to interfere with the catalytic process of cellulose polymerization or the assembly and stability of the CESA complex itself. This leads to a rapid and severe reduction in the rate of cellulose deposition.
1.2. Impact on CESA Complex Dynamics
Live-cell imaging studies have revealed that this compound treatment dramatically alters the behavior of CESA complexes at the plasma membrane. In the presence of this compound, the velocity of CESA complexes, which normally move in linear trajectories as they extrude cellulose microfibrils, is significantly reduced.[3] Furthermore, this compound treatment leads to a decrease in the density of CESA complexes at the plasma membrane, as the complexes are internalized and accumulate in microtubule-associated compartments.[4] This clearing of CESA complexes from the plasma membrane effectively halts cellulose synthesis.
Quantitative Effects of this compound on Plant Growth and Cell Wall Composition
The inhibition of cellulose biosynthesis by this compound has profound and quantifiable effects on plant growth and the composition of the cell wall.
Table 1: Quantitative Effects of this compound on Plant Growth and Cellulose Synthesis
| Parameter | Plant Species/System | Concentration | Observed Effect | Citation |
| IC50 (Hypocotyl Elongation) | Arabidopsis thaliana (wild-type) | ~2 nM | 50% inhibition of hypocotyl elongation. | |
| IC50 (Hypocotyl Elongation) | Arabidopsis thaliana (ixr2-1 mutant) | ~30 nM | 15-fold increased resistance compared to wild-type. | |
| Cellulose Content Reduction | Arabidopsis thaliana seedlings | 10 µM or 40 µM | 40-50% reduction in cellulosic glucose content. | |
| [¹⁴C]Glucose Incorporation | Arabidopsis thaliana seedlings | 10 nM | 83% decrease in incorporation into the cellulose fraction. | |
| CESA Particle Velocity | Physcomitrella patens | 20 µM | Mean velocity reduced from 253 nm/min to 42 nm/min. | |
| Root Length Reduction | Arabidopsis thaliana | 2.5 nM | Significant stunting of primary roots. |
Table 2: Changes in Cell Wall Composition in Response to this compound
| Cell Wall Component | Plant System | This compound Treatment | Change | Citation |
| Crystalline Cellulose | Arabidopsis thaliana roots | 2.5 nM on 60 mM KNO₃ media | Significantly decreased. | |
| Lignin | Arabidopsis thaliana roots | 600 nM for 6 hours | Ectopic deposition and increased accumulation. | |
| Pectin | This compound-habituated Arabidopsis cells | High concentrations | Increased deposition, leading to thicker cell walls. | |
| Callose | This compound-treated plants | Varies with conditions | Can be induced as a stress response. |
Experimental Protocols
3.1. Quantification of Cellulose Synthesis Inhibition using Radiolabeled Glucose Incorporation
This method measures the rate of cellulose synthesis by tracking the incorporation of [¹⁴C]glucose into the acid-insoluble fraction of the cell wall.
Materials:
-
Arabidopsis thaliana seedlings (or other plant material)
-
Liquid Murashige and Skoog (MS) medium
-
[¹⁴C]glucose
-
This compound stock solution
-
Acetic-nitric acid reagent (80% acetic acid, 20% nitric acid)
-
Scintillation cocktail
-
Microcentrifuge tubes, scintillation vials, microcentrifuge, water bath, scintillation counter
Protocol:
-
Grow Arabidopsis seedlings in liquid MS medium for a specified period (e.g., 3 days in the dark).
-
Prepare a master mix containing liquid MS medium, [¹⁴C]glucose, and the desired concentration of this compound (or a solvent control).
-
Transfer a defined number of seedlings into microcentrifuge tubes containing the master mix.
-
Incubate the seedlings for a set time (e.g., 2 hours), with occasional agitation.
-
Terminate the incubation by pelleting the seedlings via centrifugation and removing the supernatant.
-
Wash the seedlings multiple times with water to remove unincorporated [¹⁴C]glucose.
-
Add the acetic-nitric acid reagent to each tube and incubate in a boiling water bath for 30 minutes to hydrolyze non-cellulosic polysaccharides.
-
Centrifuge the tubes and carefully transfer the supernatant (soluble fraction) to a scintillation vial.
-
Wash the remaining pellet (insoluble cellulosic fraction) with water, then resuspend and transfer it to a separate scintillation vial.
-
Add scintillation cocktail to both the soluble and insoluble fraction vials.
-
Quantify the radioactivity in each fraction using a scintillation counter.
-
Calculate the percentage of [¹⁴C]glucose incorporated into the insoluble (cellulose) fraction relative to the total uptake (soluble + insoluble). A decrease in this percentage in this compound-treated samples compared to the control indicates inhibition of cellulose synthesis.
3.2. Analysis of Cell Wall Polysaccharide Composition
This protocol provides a method for determining the monosaccharide composition of cell wall matrix polysaccharides and the content of crystalline cellulose.
Materials:
-
Dried, destarched plant material (Alcohol Insoluble Residue - AIR)
-
Trifluoroacetic acid (TFA)
-
Sodium borohydride
-
Acetic anhydride
-
Pyridine
-
Ethyl acetate
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Updegraff reagent (acetic acid:nitric acid:water at 8:1:2 v/v/v)
-
Anthrone reagent
Protocol for Matrix Polysaccharide Composition:
-
Hydrolyze the AIR with 2M TFA at 121°C for 1 hour to release monosaccharides from non-cellulosic polysaccharides.
-
Evaporate the TFA and reduce the resulting monosaccharides to their corresponding alditols using sodium borohydride.
-
Acetylate the alditols using acetic anhydride and pyridine to form volatile alditol acetates.
-
Extract the alditol acetates with ethyl acetate.
-
Analyze the alditol acetates by GC-MS to identify and quantify the different monosaccharides.
Protocol for Crystalline Cellulose Content:
-
Treat the AIR with the Updegraff reagent to remove non-crystalline polysaccharides.
-
Hydrolyze the remaining crystalline cellulose with sulfuric acid.
-
Quantify the resulting glucose using a colorimetric method, such as the anthrone assay.
3.3. Immunolabeling of Cortical Microtubules
This protocol allows for the visualization of the cortical microtubule array in plant cells.
Materials:
-
Arabidopsis roots or other plant tissues
-
Microtubule stabilizing buffer (MTSB)
-
Paraformaldehyde
-
Cell wall digesting enzymes (e.g., cellulase, pectolyase)
-
Permeabilization buffer (e.g., containing Triton X-100)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently-labeled secondary antibody
-
Antifade mounting medium
-
Confocal microscope
Protocol:
-
Fix the plant material in paraformaldehyde in MTSB.
-
Wash the tissue with MTSB.
-
Partially digest the cell walls using a mixture of cellulase and pectolyase to allow antibody penetration.
-
Permeabilize the cell membranes with a detergent-containing buffer.
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in MTSB).
-
Incubate with the primary anti-tubulin antibody.
-
Wash to remove unbound primary antibody.
-
Incubate with the fluorescently-labeled secondary antibody.
-
Wash to remove unbound secondary antibody.
-
Mount the sample in an antifade medium.
-
Visualize the microtubule network using confocal microscopy.
Signaling Pathways and Cellular Responses to this compound-Induced Cell Wall Stress
The inhibition of cellulose synthesis by this compound is perceived by the plant cell as a form of mechanical stress, triggering a complex signaling network known as the cell wall integrity (CWI) pathway.
4.1. Receptor-Like Kinases as Cell Wall Integrity Sensors
Several plasma membrane-localized receptor-like kinases (RLKs) have been implicated as key sensors in the CWI pathway.
-
THESEUS1 (THE1): This RLK is a central player in the response to cellulose deficiency. Mutants lacking functional THE1 show a reduced response to this compound, including decreased ectopic lignification and jasmonic acid production.
-
FERONIA (FER): FER is another RLK involved in sensing mechanical stress. feronia mutants exhibit hypersensitivity to this compound, suggesting a role in maintaining cell wall integrity.
-
MIK2/LRR-KISS and FEI1/2: These RLKs also contribute to the CWI response to this compound.
4.2. Downstream Signaling Events
The activation of these RLKs initiates a signaling cascade that leads to a variety of cellular responses aimed at compensating for the weakened cell wall.
-
Reactive Oxygen Species (ROS) Production: this compound treatment leads to the accumulation of ROS in the apoplast, a process that is dependent on NADPH oxidases and is regulated by THE1.
-
Hormonal Signaling: The plant hormones jasmonic acid, salicylic acid, and ethylene are involved in the response to this compound-induced cell wall damage.
-
Mitochondrial Retrograde Signaling: There is growing evidence for a link between cell wall stress and mitochondrial function. Perturbations in mitochondrial activity can confer tolerance to cellulose biosynthesis inhibitors, and this response is partially mediated by the transcription factor ANAC017.
4.3. Compensatory Responses in Cell Wall Architecture
In response to the inhibition of cellulose synthesis, plants activate compensatory mechanisms to reinforce the cell wall.
-
Ectopic Lignification: A common response to this compound treatment is the deposition of lignin in tissues that would not normally be lignified. This is thought to be a mechanism to strengthen the cell wall in the absence of sufficient cellulose.
-
Changes in Pectin and Hemicellulose: In some cases, particularly in cell cultures habituated to this compound, there is an increased deposition of pectin and other matrix polysaccharides to compensate for the lack of cellulose.
Visualizations of Pathways and Workflows
5.1. Signaling Pathway of this compound-Induced Cell Wall Stress
Caption: Signaling cascade initiated by this compound's inhibition of cellulose synthesis.
5.2. Experimental Workflow for Characterizing this compound-Resistant Mutants
Caption: Workflow for identifying and characterizing this compound-resistant mutants.
Conclusion
This compound serves as a powerful tool for both weed management and fundamental plant science research. Its specific inhibition of cellulose biosynthesis provides a unique opportunity to dissect the intricate processes of cell wall construction and the signaling pathways that monitor and maintain cell wall integrity. The detailed methodologies and quantitative data presented in this guide are intended to facilitate further research into these critical areas of plant biology. A deeper understanding of this compound's effects on plant cell wall architecture will not only aid in the development of more effective and sustainable herbicides but also provide valuable insights into the fundamental mechanisms governing plant growth and development.
References
The Discovery and Developmental History of Isoxaben: A Technical Guide
Introduction
Isoxaben is a selective, pre-emergent herbicide highly effective in controlling a wide range of broadleaf weeds in turf, ornamental plants, and various agricultural settings. Developed under the code name EL-107 by Elanco, the agricultural division of Eli Lilly and Company, this compound represents a significant advancement in weed management through its specific mode of action: the inhibition of cellulose biosynthesis.[1][2] This technical guide provides an in-depth overview of the discovery, developmental history, chemical synthesis, mechanism of action, and key experimental evaluations of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Early Development
This compound was developed by Elanco, which was formed in 1960 as a division of Eli Lilly and Company.[3][4] It was introduced under the developmental code EL-107.[1] While the specific individuals behind its discovery are not extensively documented in publicly available literature, its development emerged from the broader efforts in agrochemical research within the company during the latter half of the 20th century. Marketed under trade names such as Gallery™ and Snapshot™ (in combination with trifluralin), this compound established itself as a valuable tool for pre-emergent weed control.
Chemical Synthesis
The chemical synthesis of this compound, N-[3-(1-ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide, involves the coupling of two key intermediates: 5-amino-3-(1-ethyl-1-methylpropyl)isoxazole and 2,6-dimethoxybenzoyl chloride. The overall synthesis can be logically structured as follows:
Logical Flow of this compound Synthesis
Caption: Logical workflow for the synthesis of this compound.
Synthesis of 5-amino-3-(1-ethyl-1-methylpropyl)isoxazole
The synthesis of this key isoxazole intermediate can be achieved through various routes, a common one being the reaction of a β-keto nitrile with hydroxylamine.
Experimental Protocol: Synthesis of 5-amino-3-(1-ethyl-1-methylpropyl)isoxazole
-
Preparation of the β-keto nitrile: The synthesis begins with the appropriate ketone, which is then converted to a β-keto nitrile. This can be achieved through Claisen condensation of an ester with a nitrile.
-
Cyclization with Hydroxylamine: The resulting β-keto nitrile is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium ethoxide in ethanol). The reaction mixture is typically heated under reflux for several hours.
-
Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated to yield the crude 5-amino-3-(1-ethyl-1-methylpropyl)isoxazole, which can be further purified by recrystallization or chromatography.
Synthesis of 2,6-dimethoxybenzoyl chloride
This intermediate is prepared from 2,6-dimethoxybenzoic acid.
Experimental Protocol: Synthesis of 2,6-dimethoxybenzoyl chloride
-
Reaction Setup: 2,6-dimethoxybenzoic acid is dissolved in an inert solvent such as toluene. A catalytic amount of N,N-dimethylformamide (DMF) may be added.
-
Chlorination: Thionyl chloride (SOCl₂) is added dropwise to the solution at a controlled temperature, often with gentle heating (e.g., 50-60°C).
-
Reaction Monitoring and Work-up: The reaction is monitored for the cessation of gas evolution (HCl and SO₂). Upon completion, the excess thionyl chloride and solvent are removed by distillation, often under reduced pressure, to yield the 2,6-dimethoxybenzoyl chloride.
Final Coupling to Form this compound
The final step is the amide coupling of the two intermediates.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: 5-amino-3-(1-ethyl-1-methylpropyl)isoxazole is dissolved in a suitable aprotic solvent (e.g., toluene or dichloromethane) containing a base, such as pyridine or triethylamine, to act as an acid scavenger.
-
Acylation: A solution of 2,6-dimethoxybenzoyl chloride in the same solvent is added dropwise to the isoxazole solution at a controlled temperature, typically cooled in an ice bath to manage the exothermic reaction.
-
Reaction Completion and Isolation: The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). The mixture is then washed with dilute acid, water, and brine. The organic layer is dried over a drying agent (e.g., magnesium sulfate), filtered, and the solvent is evaporated to yield crude this compound.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to obtain pure this compound.
Mechanism of Action: Inhibition of Cellulose Biosynthesis
This compound's herbicidal activity stems from its potent and specific inhibition of cellulose biosynthesis in susceptible plants. Cellulose, a primary structural component of the plant cell wall, is synthesized by large, plasma membrane-localized protein complexes known as cellulose synthase complexes (CSCs) or rosettes.
Genetic and biochemical studies have identified the specific targets of this compound as isoforms of the cellulose synthase A (CESA) catalytic subunits. In the model plant Arabidopsis thaliana, mutations in the CESA3 (IXR1) and CESA6 (IXR2) genes confer resistance to this compound, indicating that these proteins are direct targets of the herbicide. It is hypothesized that CESA3 and CESA6 are components of the same CSC, and this compound binding to one or both of these subunits disrupts the complex's function, halting the polymerization of glucose into cellulose chains.
Signaling Pathway of this compound's Herbicidal Action
Caption: this compound inhibits CESA3 and CESA6, disrupting the CSC and halting cellulose synthesis.
Quantitative Data
The efficacy of this compound varies among different weed species. This is often quantified by the concentration required to inhibit growth by 50% (GR₅₀ or IC₅₀).
| Weed Species | Parameter | Value (µg/mL or nM) | Reference |
| Dandelion (Taraxacum officinale) | GR₅₀ (radicle growth) | 0.013 µg/mL | |
| Buckhorn Plantain (Plantago lanceolata) | GR₅₀ (radicle growth) | 0.010 µg/mL | |
| White Clover (Trifolium repens) | GR₅₀ (radicle growth) | 0.008 µg/mL | |
| Black Medic (Medicago lupulina) | GR₅₀ (radicle growth) | 0.008 µg/mL | |
| Common Lespedeza (Lespedeza striata) | GR₅₀ (radicle growth) | 0.007 µg/mL | |
| Rape (Brassica napus) | IC₅₀ | 0.0057 ppm | |
| Arabidopsis thaliana (wild-type) | IC₅₀ (hypocotyl growth) | ~1.5 nM | |
| Arabidopsis thaliana (wild-type) | IC₅₀ ([¹⁴C]Glucose incorporation) | ~1.0 nM |
Key Experimental Protocols
[¹⁴C]Glucose Incorporation Assay for Cellulose Biosynthesis Inhibition
This assay directly measures the effect of this compound on the synthesis of new cellulose by quantifying the incorporation of radiolabeled glucose into the acid-insoluble fraction of the cell wall.
Experimental Workflow for [¹⁴C]Glucose Incorporation Assay
Caption: Workflow for measuring cellulose synthesis inhibition using radiolabeled glucose.
Detailed Methodology:
-
Seedling Growth: Arabidopsis thaliana seeds are surface-sterilized and grown in a liquid Murashige and Skoog (MS) medium supplemented with 2% glucose for 72 hours in the dark with shaking to produce etiolated seedlings.
-
Treatment: Seedlings are washed to remove glucose and then incubated in a fresh, glucose-free MS medium containing various concentrations of this compound (or a solvent control) and a known amount of [¹⁴C]Glucose for 2 hours.
-
Washing: After incubation, the seedlings are centrifuged to form a pellet, and the supernatant containing unincorporated [¹⁴C]Glucose is discarded. The pellet is washed three times with deionized water.
-
Extraction of Non-Cellulosic Polysaccharides: 0.5 mL of an acetic-nitric acid reagent (8:2:1, acetic acid:water:nitric acid) is added to the seedling pellet. The tubes are sealed and placed in a boiling water bath for 30 minutes to hydrolyze and solubilize non-cellulosic components.
-
Separation and Quantification: The tubes are centrifuged to separate the acid-insoluble pellet (cellulose) from the supernatant (solubilized non-cellulosic material). The pellet is washed three times with water. The radioactivity in both the insoluble pellet and the combined supernatants is quantified using a liquid scintillation counter.
-
Data Analysis: The percentage of [¹⁴C]Glucose incorporated into the cellulose fraction is calculated for each this compound concentration and compared to the control to determine the IC₅₀ value.
Field Efficacy Trials for Pre-emergent Herbicides
Field trials are essential to evaluate the efficacy of a pre-emergent herbicide like this compound under real-world conditions.
Experimental Protocol: Field Efficacy Trial
-
Site Selection and Preparation: A site with a known history of the target broadleaf weed species is selected. The trial area is prepared to ensure a uniform seedbed. The experimental design is typically a randomized complete block design with multiple replications (e.g., 3-4).
-
Plot Establishment: Individual plots of a standardized size (e.g., 2m x 10m) are marked out.
-
Herbicide Application: this compound is applied at various rates, including the proposed label rate, and often at 2x the label rate to assess crop safety. Applications are made using a calibrated sprayer to ensure uniform coverage. A non-treated control plot is included in each block. Application timing is critical and occurs before the emergence of the target weeds.
-
Activation: For soil-active herbicides like this compound, rainfall or irrigation (e.g., 0.5 inches) is typically required within a few days of application to move the herbicide into the soil where weed seeds germinate.
-
Data Collection:
-
Weed Control: Weed counts (number of weeds per unit area) and/or visual ratings of weed control (e.g., on a scale of 0-100%, where 0 is no control and 100 is complete control) are taken at regular intervals after application (e.g., 4, 8, and 12 weeks).
-
Crop Tolerance: If applied to a crop, visual assessment of crop injury (phytotoxicity), such as stunting or discoloration, is recorded.
-
-
Statistical Analysis: The collected data are subjected to analysis of variance (ANOVA) to determine statistically significant differences between treatments.
Conclusion
This compound stands as a testament to the targeted design of herbicides, with a specific and potent mode of action that has made it a valuable tool in weed management for several decades. Its discovery and development by Elanco provided a novel chemical solution for the pre-emergent control of broadleaf weeds. The elucidation of its mechanism of action, centered on the inhibition of cellulose synthase CESA3 and CESA6, has not only been crucial for its agricultural application but has also provided researchers with a powerful chemical probe to study the fundamental processes of plant cell wall biosynthesis. The experimental protocols detailed herein provide a framework for the continued evaluation and understanding of this compound and other cellulose biosynthesis inhibitors.
References
An In-depth Technical Guide to the Degradation Pathway of Isoxaben in Soil and Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxaben is a pre-emergence herbicide widely used for the control of broadleaf weeds in turf, ornamentals, and non-cropland areas.[1][2] Its environmental fate, particularly its degradation in soil and water, is a critical aspect of its ecological risk assessment. This technical guide provides a comprehensive overview of the this compound degradation pathway, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the involved processes. The primary mechanisms of this compound degradation in the environment are microbial breakdown in soil and photodegradation in water.[1]
This compound Degradation in Soil
The persistence of this compound in soil is moderate, with its degradation being primarily driven by microbial activity.[1][2] The rate of degradation is influenced by factors such as soil temperature, moisture, and microbial population density.
Quantitative Data on this compound Degradation in Soil
The half-life of this compound in soil can vary significantly depending on environmental conditions and the timing of application. The following table summarizes key quantitative data from various studies.
| Parameter | Value | Conditions | Reference |
| Half-life (DT50) | 100 days (typical) | Field soil | |
| Half-life (DT50) | 2.7 months | Spring application | |
| Half-life (DT50) | 5.7 months | Fall application | |
| Half-life (DT50) | 6.1 months | Spring + Fall application | |
| Degradation | 78% disappearance | 8 weeks, non-sterile soil | |
| Degradation | 23% disappearance | 8 weeks, sterile soil | |
| Mineralization | ~1% recovered as 14CO2 | 12 weeks, non-sterile soil |
Microbial Degradation Pathway
Studies have shown that bacteria of the genus Microbacterium are capable of metabolizing this compound. The proposed microbial degradation pathway involves the cleavage of the amide bond, followed by further degradation of the resulting aromatic and isoxazole moieties.
The initial step is the hydrolysis of the amide linkage, yielding 2,6-dimethoxybenzoic acid and 3-(1-ethyl-1-methylpropyl)isoxazol-5-ylamine. Both of these primary metabolites can be further utilized by soil microorganisms. Other identified metabolites in soil degradation studies include 3-nitrophthalic acid and 4-methoxyphenol, suggesting further transformation of the initial breakdown products.
This compound Degradation in Water
In aquatic environments, this compound is relatively less persistent compared to soil. The primary degradation mechanisms in water are photodegradation and, to a lesser extent, microbial activity. This compound is stable to hydrolysis at environmentally relevant pH levels (pH 5-9).
Quantitative Data on this compound Degradation in Water
| Parameter | Value | Conditions | Reference |
| Degradation | Decrease from 1 µg/g to 0.1 µg/g | 8 weeks, aerobic aqueous system | |
| Degradation | Decrease from 1 µg/g to 0.004 µg/g | 8 weeks, anaerobic aqueous system |
Photodegradation Pathway
Aqueous solutions of this compound are susceptible to photodegradation. While a complete pathway with all intermediates is not fully elucidated in the available literature, it is known that sunlight contributes significantly to its breakdown in water. One of the identified degradation products in aqueous systems is 3-nitrophthalic acid.
Experimental Protocols
The study of this compound degradation in soil and water involves a series of controlled laboratory experiments. The following sections outline the detailed methodologies for these key experiments.
Soil Degradation Study
A common approach to studying herbicide degradation in soil is through incubation experiments.
1. Soil Collection and Preparation:
-
Collect soil from a site with no prior history of this compound application.
-
Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and ensure homogeneity.
-
Characterize the soil for properties such as pH, organic matter content, and texture.
-
Adjust the soil moisture content to a specified level (e.g., 50-60% of water holding capacity).
2. Incubation:
-
Weigh a specific amount of prepared soil (e.g., 50 g) into individual flasks (e.g., 250 mL Erlenmeyer flasks).
-
For studies investigating microbial involvement, prepare a set of sterile control flasks by autoclaving the soil.
-
Apply a known concentration of this compound (and ¹⁴C-labeled this compound for mineralization studies) to the soil samples.
-
Incubate the flasks in the dark at a constant temperature (e.g., 23°C). For mineralization studies, use Biometer flasks to trap evolved ¹⁴CO₂.
3. Sampling and Extraction:
-
At predetermined time intervals, sacrifice replicate flasks for analysis.
-
Extract this compound and its metabolites from the soil using a suitable solvent system, such as 80:20 methanol/water, by refluxing for a specified period (e.g., one hour).
-
After cooling, filter the extract and partition it with a non-polar solvent like dichloromethane to separate the analytes from the aqueous phase.
4. Sample Cleanup and Analysis:
-
Purify the extract using column chromatography with a stationary phase like deactivated alumina.
-
Elute the column with a solvent gradient to separate this compound and its metabolites.
-
Concentrate the collected fractions and redissolve the residue in a suitable solvent for analysis.
-
Quantify this compound and its metabolites using High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Confirm the identity of the degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).
Water Degradation Study
1. Water Sample Preparation:
-
Use sterile, purified water or collect water from a natural source and filter it.
-
For microbial degradation studies, use non-sterile water or amend sterile water with a microbial inoculum.
2. Incubation:
-
Add a known concentration of this compound to the water in flasks.
-
For photodegradation studies, expose the flasks to a light source that simulates sunlight. Cover control flasks to keep them in the dark.
-
For microbial degradation studies, incubate the flasks in the dark at a constant temperature under both aerobic and anaerobic conditions.
3. Sampling and Analysis:
-
At specified time points, collect water samples.
-
Extract this compound and its metabolites using a suitable method, such as solid-phase extraction (SPE) or liquid-liquid extraction with an organic solvent.
-
Analyze the extracts using HPLC-UV for quantification and GC-MS for identification of degradation products, as described for the soil study.
Experimental Workflow Diagram
Conclusion
The degradation of this compound in the environment is a complex process influenced by multiple factors. In soil, microbial degradation is the predominant pathway, leading to the formation of several metabolites and eventual mineralization. In water, photodegradation plays a more significant role. A thorough understanding of these degradation pathways and the factors that influence them is essential for predicting the environmental persistence and potential impact of this widely used herbicide. The experimental protocols outlined in this guide provide a framework for researchers to conduct robust studies on the environmental fate of this compound and similar compounds.
References
The Environmental Trajectory of Isoxaben and Its Metabolites: A Technical Guide
An in-depth examination of the environmental fate, persistence, and metabolic pathways of the pre-emergent herbicide Isoxaben. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its degradation, mobility, and the analytical methodologies for its detection.
This compound, a benzamide herbicide, is valued for its efficacy in controlling broadleaf weeds. Its environmental persistence and the behavior of its metabolic byproducts are of significant interest to ensure its safe and responsible use. This technical guide synthesizes current scientific knowledge on the environmental fate of this compound and its primary metabolites, focusing on degradation pathways, persistence in soil and water, and the experimental protocols used for their analysis.
Understanding this compound's Structure and Primary Degradation Pathway
A critical aspect of understanding the environmental fate of this compound is its chemical structure: N-[3-(1-ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide. Notably, the benzamide ring is substituted with two methoxy groups (-OCH3), not fluorine atoms. Consequently, the primary degradation pathway of this compound does not yield 2,6-difluorobenzamide (DFBAM) or 2,6-difluorobenzoic acid (DFBA). Instead, scientific literature indicates that the principal metabolic route involves the cleavage of the amide bond, leading to the formation of 2,6-dimethoxybenzoic acid and 3-(1-ethyl-1-methylpropyl)-5-amino-isoxazole . Further degradation of these primary metabolites can occur, ultimately leading to mineralization.
Environmental Persistence of this compound
This compound exhibits moderate to high persistence in the soil environment. Its degradation is primarily driven by microbial activity, with temperature playing a significant role.
| Compound | Matrix | Half-life (t½) | Conditions | Citation |
| This compound | Soil | ~100 days | Typical field conditions | [1] |
| This compound | Soil | 2.7 months | Following spring application | [2] |
| This compound | Soil | 5.7 months | Following fall application | [2] |
The variation in half-life with application timing is attributed to differences in soil temperature and microbial activity, which are generally higher in the spring and summer months[2]. In aqueous systems, this compound degrades more rapidly[1].
Key Metabolites and Their Environmental Fate
Other reported, though less consistently detected, degradation products in soil and water include 3-nitrophthalic acid and 4-methoxyphenol. The formation of these compounds suggests more complex degradation pathways involving ring cleavage under certain environmental conditions.
Degradation Pathways and Experimental Workflows
To visualize the metabolic processes and analytical procedures, the following diagrams are provided.
Experimental Protocols
The analysis of this compound and its metabolites in environmental matrices typically involves extraction followed by chromatographic separation and detection.
Sample Preparation and Extraction
Soil Samples:
-
A representative soil sample is collected and homogenized.
-
A subsample (e.g., 50 g) is mixed with an extraction solvent, commonly a mixture of methanol and water (e.g., 80:20 v/v).
-
The mixture is refluxed for a specified period (e.g., 1 hour) to ensure efficient extraction of the analytes from the soil matrix.
-
After cooling, an aliquot of the extract is collected.
-
The extract is then partitioned with a non-polar solvent like dichloromethane in a separatory funnel to isolate the analytes from water-soluble interferences.
-
The organic phase is collected and may undergo a clean-up step using column chromatography (e.g., with alumina) to remove remaining impurities.
-
The purified extract is evaporated to dryness and reconstituted in a suitable solvent for analysis.
Water Samples:
-
A water sample (e.g., 1 L) is passed through a solid-phase extraction (SPE) cartridge (e.g., C18 or a specialized polymer).
-
The analytes are adsorbed onto the solid phase, while the water and highly polar impurities pass through.
-
The cartridge is washed with deionized water to remove any remaining polar interferences.
-
The adsorbed analytes are then eluted from the cartridge using a small volume of an organic solvent or a solvent mixture (e.g., methanol:acetonitrile).
-
The eluent is collected, concentrated under a gentle stream of nitrogen, and reconstituted in the mobile phase for analysis.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reversed-phase column is commonly used for the separation of this compound and its metabolites.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small amount of formic acid to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Detector: A UV detector set at a wavelength where this compound and its metabolites exhibit strong absorbance (e.g., 254 nm) is often used for quantification.
-
Injection Volume: A standard injection volume of 20-50 µL is common.
-
Flow Rate: A flow rate of approximately 1.0 mL/min is typical.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC-MS is primarily used for the confirmation of the identity of the analytes separated by HPLC.
-
The sample may require derivatization to increase the volatility of the metabolites for GC analysis.
-
The mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the fragmented ions, allowing for unambiguous identification of the compounds.
This comprehensive guide provides a foundation for understanding the environmental behavior of this compound and its metabolites. Further research is warranted to obtain more precise quantitative data on the persistence and mobility of its primary degradation products to refine environmental risk assessments.
References
An In-depth Technical Guide to the Chemical Properties and Solubility of Isoxaben
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and solubility of isoxaben, a pre-emergence herbicide. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and methodological insights. All quantitative data is presented in structured tables for ease of comparison, and key experimental protocols are detailed.
Core Chemical and Physical Properties of this compound
This compound, with the chemical name N-[3-(1-ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide, is a member of the benzamide and isoxazole families of chemicals.[1][2] It functions as a selective herbicide by inhibiting cellulose biosynthesis, a critical process in the formation of plant cell walls.[2][3][4]
The fundamental physicochemical properties of this compound are summarized in the table below, providing a clear reference for its identity and behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₄N₂O₄ | |
| Molecular Weight | 332.4 g/mol | |
| CAS Number | 82558-50-7 | |
| Appearance | White crystalline solid | |
| Melting Point | 176 - 179 °C | |
| Boiling Point | 427.8 °C at 760 mmHg | |
| Density | 1.138 g/cm³ | |
| Vapor Pressure | 4.13 x 10⁻⁹ mm Hg at 25 °C | |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 3.94 at 25 °C |
Solubility Profile of this compound
The solubility of a compound is a critical parameter influencing its environmental fate, bioavailability, and formulation. This compound exhibits low solubility in water and varying degrees of solubility in organic solvents.
Water Solubility
The aqueous solubility of this compound is limited, a factor that influences its application and environmental mobility.
| pH | Temperature (°C) | Solubility (mg/L) | Reference |
| 7 | 20 | 1.42 | |
| Not Specified | 25 | 1.0 - 2.0 (0.001-0.002 mg/mL) |
Solubility in Organic Solvents
This compound demonstrates higher solubility in several organic solvents, which is pertinent for analytical procedures and formulation development. The following table details its solubility in various organic media at 25 °C.
| Solvent | Solubility (mg/mL) | Reference |
| Methanol | 50 - 100 | |
| Ethyl Acetate | 50 - 100 | |
| Acetonitrile | 30 - 50 | |
| Dichloromethane | Slight | |
| Toluene | 4 - 5 | |
| Hexane | 0.07 - 0.08 |
Experimental Protocols
Accurate determination of chemical properties relies on standardized experimental protocols. Below are detailed methodologies for key experiments related to this compound's properties.
Determination of Water Solubility (Shake-Flask Method - based on OECD Guideline 105)
The shake-flask method is a widely accepted technique for determining the water solubility of substances.
Principle: A surplus of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined and reported as its water solubility.
Apparatus:
-
Mechanical shaker or magnetic stirrer with temperature control.
-
Glass flasks with stoppers.
-
Centrifuge (optional).
-
Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC)).
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less).
Procedure:
-
Preparation: An excess amount of solid this compound is added to a flask containing a known volume of purified water (e.g., deionized or distilled). The amount should be sufficient to ensure a saturated solution with undissolved solid present at equilibrium.
-
Equilibration: The flasks are sealed and placed in the shaker or on the stirrer in a constant temperature bath, typically at 20 ± 0.5 °C. The mixture is agitated for a sufficient period to reach equilibrium. A preliminary test can be conducted to determine the time required, which is often 24 to 48 hours.
-
Phase Separation: After equilibration, the agitation is stopped, and the mixture is allowed to stand to let the undissolved solid settle. To ensure complete separation of the solid and aqueous phases, the sample can be centrifuged.
-
Sampling and Analysis: A sample of the clear supernatant is carefully withdrawn. The sample is then filtered to remove any remaining solid particles. The concentration of this compound in the filtrate is determined using a validated analytical method, such as HPLC or GC.
-
Replicates: The experiment should be performed in triplicate to ensure the reliability of the results.
Determination of Melting Point (Capillary Method)
The melting point is a fundamental physical property used for substance identification and purity assessment.
Principle: A small, finely powdered sample of the substance is heated in a capillary tube, and the temperature range over which the substance melts is observed.
Apparatus:
-
Melting point apparatus with a heating block and a means of observing the sample.
-
Glass capillary tubes, sealed at one end.
-
Calibrated thermometer or digital temperature sensor.
Procedure:
-
Sample Preparation: A small amount of dry, finely powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end.
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded. This range is reported as the melting point. For a pure substance, this range is typically narrow.
Visualizations
Logical Relationship of this compound's Properties
The following diagram illustrates the relationship between the chemical structure of this compound and its resulting physicochemical properties and biological activity.
Caption: Relationship between this compound's structure and properties.
Experimental Workflow for Solubility Determination
This diagram outlines the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.
Caption: Shake-flask solubility determination workflow.
Signaling Pathway: this compound's Mechanism of Action
The following diagram illustrates the proposed signaling pathway for this compound's herbicidal activity through the inhibition of cellulose biosynthesis.
Caption: this compound's inhibition of cellulose biosynthesis pathway.
References
Methodological & Application
Application Notes and Protocols for Isoxaben Treatment in Arabidopsis thaliana Root Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isoxaben is a pre-emergence herbicide widely utilized in plant biology research as a potent and specific inhibitor of cellulose biosynthesis. In the model organism Arabidopsis thaliana, this compound serves as an invaluable tool to study cell wall integrity, cellulose synthesis pathways, and the plant's response to cell wall stress. These application notes provide a detailed protocol for conducting root growth assays in Arabidopsis thaliana under this compound treatment, including data presentation and visualization of the relevant biological and experimental processes.
Mechanism of Action
This compound targets the cellulose synthase (CESA) complexes located at the plasma membrane, which are responsible for synthesizing the primary load-bearing component of the plant cell wall, cellulose.[1] Specifically, this compound has been shown to affect CESA3 and CESA6, two key isoforms of the cellulose synthase catalytic subunit involved in primary cell wall formation.[2][3] Inhibition of these CESA units leads to a rapid reduction in cellulose production, triggering a cell wall stress response that manifests in pronounced morphological changes, particularly in rapidly growing tissues like the root.[4][5] This inhibition is a key area of study for understanding cell wall dynamics and for the development of new herbicides.
Experimental Protocols
Protocol 1: Arabidopsis thaliana Root Growth Inhibition Assay with this compound
This protocol details the steps for germinating Arabidopsis thaliana seeds and subsequently treating them with this compound to assess its effect on primary root growth.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium powder
-
Sucrose
-
MES monohydrate buffer
-
Daishin agar
-
Potassium hydroxide (KOH) for pH adjustment
-
This compound stock solution (in DMSO)
-
Sterile square petri dishes (12 x 12 cm)
-
Sterile water
-
50% household bleach solution
-
Micropore tape
-
Growth chamber with controlled light and temperature conditions
-
Scanner for imaging plates
-
Image analysis software (e.g., EZ-Rhizo, SmartRoot, or ImageJ)
Procedure:
-
Seed Sterilization:
-
Place seeds in a microcentrifuge tube and add a 50% bleach solution.
-
Incubate for 10 minutes, with occasional gentle mixing.
-
Carefully remove the bleach solution and wash the seeds 5-10 times with sterile water.
-
Resuspend the seeds in a sterile 0.1% agar solution and store at 4°C for at least 48 hours for stratification to ensure uniform germination.
-
-
Preparation of Growth Medium:
-
Prepare 1/2 MS medium by dissolving 2.2 g of MS powder, 5 g of sucrose, and 1 g of MES buffer in 1 L of distilled water.
-
Adjust the pH to 5.7 with KOH.
-
Add 10 g of Daishin agar and sterilize the medium by autoclaving.
-
In a laminar flow hood, pour approximately 40-50 ml of the sterile medium into each square petri dish and let it solidify.
-
-
Seed Plating and Germination:
-
Using a pipette, carefully place the stratified seeds in a straight line approximately 1-2 cm from the top edge of the agar plate.
-
Seal the plates with micropore tape.
-
Place the plates vertically in a growth chamber at a 70-degree angle to allow roots to grow along the agar surface.
-
Germinate the seeds for 4 days under long-day conditions (16 hours light / 8 hours dark) at 22°C.
-
-
This compound Treatment:
-
Prepare 1/2 MS plates containing the desired concentrations of this compound. A stock solution of this compound in DMSO should be added to the molten agar after autoclaving and cooling to around 50-60°C. Ensure the final DMSO concentration is consistent across all plates (including the control) and does not exceed a level that affects root growth (typically <0.1%).
-
After 4 days of germination, carefully transfer seedlings of uniform size to the this compound-containing plates.
-
-
Data Collection and Analysis:
-
Scan the plates at regular intervals (e.g., 0, 2, 4, 6, and 8 days after transfer) using a flatbed scanner at a resolution of at least 200 dpi.
-
Measure the primary root length from the base of the hypocotyl to the root tip using image analysis software.
-
Calculate the average root length and standard error for each treatment group.
-
Data Presentation
Quantitative data from this compound root assays should be summarized for clear comparison.
Table 1: this compound Concentration and its Effect on Arabidopsis thaliana Root Growth. This table presents a summary of commonly used this compound concentrations and their observed effects on root phenotype.
| This compound Concentration | Observed Phenotype in Arabidopsis thaliana Roots | Reference(s) |
| 2.0 - 2.5 nM | Significant root stunting and swelling, induction of the root stunting and swelling response (RSSR), especially under high nitrate conditions. | |
| 4.5 nM | IC50 (concentration causing 50% inhibition of growth) for root and hypocotyl growth. | |
| 5.0 nM | Strong inhibition of hypocotyl and root elongation in dark-grown seedlings. | |
| 20 nM | Used in forward genetic screens for identifying this compound-resistant mutants. | |
| 150 nM | Rapidly reduces root cell elongation, with significant effects observed within 1 hour of treatment. |
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound in Arabidopsis thaliana.
Experimental Workflow for this compound Root Assay
Caption: Experimental workflow for the Arabidopsis thaliana root assay.
References
- 1. The Regulation of Cellulose Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance against Herbicide this compound and Cellulose Deficiency Caused by Distinct Mutations in Same Cellulose Synthase Isoform CESA6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Cellulose biosynthesis inhibitor this compound causes nutrient-dependent and tissue-specific Arabidopsis phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Wall Integrity Controls Root Elongation via a General 1-Aminocyclopropane-1-Carboxylic Acid-Dependent, Ethylene-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Effective Isoxaben Concentration for Cellulose Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxaben is a pre-emergence herbicide that acts as a potent and specific inhibitor of cellulose biosynthesis in plants, primarily targeting dicotyledonous species.[1][2] Its mode of action involves the disruption of the cellulose synthase (CESA) complexes located in the plasma membrane, which are responsible for the polymerization of glucose into cellulose microfibrils, the primary structural component of the plant cell wall.[3][4] Specifically, this compound is thought to target CESA3 and CESA6 isoforms involved in primary cell wall synthesis.[3] Inhibition of cellulose synthesis leads to a cascade of cellular responses, including aberrant cell expansion, swelling of root tips, and the activation of cell wall integrity (CWI) signaling pathways.
These application notes provide a comprehensive guide for researchers to determine the effective concentration of this compound for inhibiting cellulose biosynthesis in a variety of plant species and experimental systems. The protocols outlined below cover methods for assessing the biological activity of this compound through growth assays, quantifying its impact on cellulose content, and observing the resulting cellular phenotypes.
Data Presentation: Efficacy of this compound
The effective concentration of this compound can vary significantly depending on the plant species, tissue type, and growth conditions. The following tables summarize quantitative data from various studies to provide a starting point for experimental design.
Table 1: this compound IC50 Values for Root Growth Inhibition in Arabidopsis thaliana
| Ecotype | Growth Conditions | IC50 (nM) | Reference |
| Wild-type (Col-0) | Dark-grown seedlings | ~1.5 | |
| Wild-type | Light-grown seedlings | Not specified, but effective | |
| ixr2-1 mutant | Dark-grown seedlings | ~22.5 (15x higher than WT) |
Table 2: Effective Concentrations of this compound and Observed Phenotypes
| Plant Species/System | This compound Concentration | Duration of Treatment | Observed Effects | Reference |
| Arabidopsis thaliana (seedlings) | 1.5 nM | Long-term | Mild cellulose inhibition, induction of root stunting and swelling response (RSSR) on high nitrate media. | |
| Arabidopsis thaliana (seedlings) | 2.0 nM | Not specified | Reduced hypocotyl length. | |
| Arabidopsis thaliana (seedlings) | 2.5 nM | Short-term (24h) & Long-term (6d) | Significant changes in the transcriptome, decreased cellulose content in roots on high nitrate media. | |
| Arabidopsis thaliana (seedlings) | 4.0 nM | 4 days | Inhibition of hypocotyl elongation. | |
| Arabidopsis thaliana (seedlings) | 5.0 nM | 4 days | Inhibition of hypocotyl growth in dark-grown seedlings. | |
| Arabidopsis thaliana (suspension cells) | High concentrations | Not specified | Habituation, compensation for cellulose loss by modulating other cell wall components. | |
| Brassica napus | 20 nM | Not specified | I50 for growth inhibition. | |
| Conifer pollen tubes (Picea abies) | Not specified | Not specified | Shorter pollen tubes, decreased cellulose content, tip swelling, and disorganized cortical microtubules. |
Experimental Protocols
Protocol 1: Determination of this compound IC50 for Root Growth Inhibition in Arabidopsis thaliana Seedlings
This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of this compound on the root growth of Arabidopsis thaliana seedlings grown on agar plates.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) basal salt medium
-
Sucrose
-
Phytoagar
-
This compound stock solution (in DMSO)
-
Sterile petri dishes (9 cm)
-
Sterile water
-
Ethanol (70%)
-
Bleach solution (e.g., 50% commercial bleach with 0.1% Triton X-100)
-
Laminar flow hood
-
Growth chamber
Procedure:
-
Seed Sterilization:
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex for 5 minutes.
-
Pellet the seeds by centrifugation and discard the ethanol.
-
Add 1 mL of bleach solution and shake for 30 minutes.
-
Pellet the seeds and wash three times with sterile water.
-
Resuspend the seeds in a small volume of sterile water or 0.1% sterile agar.
-
-
Preparation of this compound Plates:
-
Prepare 1/2X MS medium with 1% sucrose and 0.8% phytoagar. Adjust the pH to 5.7.
-
Autoclave the medium and cool to ~50-60°C.
-
In a laminar flow hood, add the appropriate volume of this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.5, 1, 1.5, 2, 5, 10, 20 nM). Also, prepare a DMSO-only control plate.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Seed Plating and Growth:
-
In a laminar flow hood, plate the sterilized seeds onto the prepared agar plates.
-
Seal the plates with parafilm and stratify at 4°C for 2-4 days in the dark to synchronize germination.
-
Transfer the plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C. Place the plates vertically to allow roots to grow along the surface of the agar.
-
-
Data Collection and Analysis:
-
After a set period of growth (e.g., 7-10 days), photograph the plates.
-
Measure the primary root length of at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).
-
Calculate the average root length for each this compound concentration.
-
Normalize the data to the average root length of the control (DMSO-treated) seedlings.
-
Plot the percentage of root growth inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Quantification of Crystalline Cellulose Content (Updegraff Method)
This protocol describes a colorimetric method for quantifying the crystalline cellulose content in plant tissues treated with this compound. This method is based on the differential acid hydrolysis of non-cellulosic and cellulosic polysaccharides.
Materials:
-
Plant tissue (e.g., roots or hypocotyls from this compound-treated and control plants)
-
Ethanol (70%)
-
Acetone
-
Updegraff reagent (Acetic acid:Nitric acid:Water, 8:1:2 v/v/v)
-
Sulfuric acid (67% v/v)
-
Anthrone reagent (2 mg/mL anthrone in concentrated sulfuric acid)
-
Glucose standards
-
Spectrophotometer
-
Heating block or water bath
Procedure:
-
Preparation of Alcohol Insoluble Residue (AIR):
-
Harvest and freeze-dry the plant tissue.
-
Grind the tissue to a fine powder.
-
Wash the powder sequentially with 70% ethanol and acetone to remove soluble components.
-
Dry the resulting pellet, which is the alcohol-insoluble residue (AIR).
-
-
Updegraff Treatment:
-
Weigh a known amount of AIR (e.g., 2-5 mg) into a screw-cap tube.
-
Add the Updegraff reagent and incubate at 100°C for 30 minutes to hydrolyze non-crystalline polysaccharides.
-
Centrifuge to pellet the remaining crystalline cellulose.
-
Wash the pellet with water and then acetone, and dry.
-
-
Cellulose Hydrolysis:
-
Add 67% sulfuric acid to the dried pellet and incubate at room temperature for 1 hour to hydrolyze the crystalline cellulose to glucose.
-
Dilute the sample with water.
-
-
Colorimetric Quantification:
-
Take an aliquot of the diluted sample.
-
Add freshly prepared Anthrone reagent and incubate at 100°C for 5-10 minutes. A color change to blue-green will occur.
-
Cool the samples and measure the absorbance at 620 nm using a spectrophotometer.
-
Prepare a standard curve using known concentrations of glucose.
-
Calculate the amount of glucose in the samples based on the standard curve, which corresponds to the amount of crystalline cellulose.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway: Cell Wall Integrity (CWI) Monitoring
Inhibition of cellulose biosynthesis by this compound triggers a Cell Wall Integrity (CWI) signaling pathway, which alerts the cell to defects in the cell wall and initiates compensatory responses.
Caption: Cell Wall Integrity signaling pathway activated by this compound.
Experimental Workflow: Determining this compound's Effect on Cellulose Synthesis
The following diagram illustrates a typical experimental workflow to assess the impact of this compound on a plant system.
References
- 1. youtube.com [youtube.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Associations between phytohormones and cellulose biosynthesis in land plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellulose biosynthesis inhibitor this compound causes nutrient-dependent and tissue-specific Arabidopsis phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cell Wall Dynamics in Plant Cell Culture Using Isoxaben
For Researchers, Scientists, and Drug Development Professionals
Introduction
The plant cell wall is a dynamic and complex structure crucial for cell shape, growth, and interaction with the environment. Understanding the mechanisms of cell wall biosynthesis and its regulation is fundamental to plant biology and has significant implications for agriculture and the development of novel herbicides and plant growth regulators. Isoxaben, a pre-emergence herbicide, is a potent and specific inhibitor of cellulose biosynthesis in plants.[1][2] By disrupting the synthesis of cellulose, the primary load-bearing component of the cell wall, this compound serves as an invaluable tool for studying cell wall dynamics, integrity sensing, and compensatory responses in plant cells.[3][4] These application notes provide detailed protocols for utilizing this compound in plant cell culture to investigate these processes.
This compound's primary mode of action is the inhibition of cellulose synthase (CESA) complexes located at the plasma membrane.[5] Specifically, it has been shown to affect CESA3 and CESA6 isoforms involved in primary cell wall synthesis. This inhibition leads to a rapid depletion of CESA complexes from the plasma membrane, resulting in reduced cellulose production. Consequently, plant cells treated with this compound exhibit distinct phenotypes, including inhibited cell elongation, radial swelling, and altered cortical microtubule organization. These responses highlight the intricate feedback mechanisms that coordinate cell expansion with cell wall synthesis.
Data Presentation
The following tables summarize quantitative data on the effects of this compound on various plant systems, providing a reference for designing experiments.
Table 1: Effective Concentrations of this compound and Observed Phenotypes
| Plant System | This compound Concentration | Observed Phenotype(s) | Reference(s) |
| Arabidopsis thaliana seedlings | 1.5 nM | Mild cellulose inhibition, induction of root stunting and swelling response (RSSR) | |
| Arabidopsis thaliana seedlings | 2.0 nM | Inhibition of root elongation | |
| Arabidopsis thaliana seedlings | 2.5 nM | Induction of strong RSSR, significant changes to the transcriptome | |
| Arabidopsis thaliana seedlings | 4.0 nM | Hypocotyl length of dark-grown seedlings comparable to prc1-1 mutant | |
| Arabidopsis thaliana seedlings | 20 nM | Used in forward genetic screens for long-term growth | |
| Arabidopsis thaliana seedlings | 100 nM | Affects microtubule organization in roots | |
| Arabidopsis thaliana seedlings | 150 nM | Rapid reduction of root cell elongation | |
| Arabidopsis mesophyll protoplasts | 0.3 µM | Inhibition of cellulose network regeneration | |
| Tobacco (Nicotiana tabacum) cells | 2.5 µM | Randomization of microtubules after 2 hours | |
| Brassica napus | 20 nM | I50 for growth inhibition |
Table 2: Quantitative Effects of this compound on Cell Wall Composition and Cellular Processes
| Parameter | Plant System | This compound Treatment | Quantitative Change | Reference(s) |
| Crystalline Cellulose Content | Arabidopsis thaliana seedlings | 2 nM (6 days) | WT root length reduced by ~2.7 mm | |
| Cellulose Synthesis | Arabidopsis thaliana | Nanomolar concentrations | Severe inhibition of radiolabeled glucose incorporation into acid-insoluble cell wall fraction | |
| Gene Expression (short-term) | Arabidopsis thaliana roots | 2.5 nM (24 hours) on 60 mM KNO₃ | 1,605 differentially expressed genes | |
| Gene Expression (long-term) | Arabidopsis thaliana roots | 2.5 nM (6 days) on 60 mM KNO₃ | 4,522 differentially expressed genes | |
| Root Elongation | Arabidopsis thaliana | 150 nM | Rapid reduction in root cell elongation | |
| Microtubule Organization | Tobacco cells | 2.5 µM (2 hours) | Randomization of cortical microtubules |
Experimental Protocols
Protocol 1: Establishment and Maintenance of Arabidopsis thaliana Cell Suspension Culture
This protocol is adapted from established methods for generating and maintaining Arabidopsis cell suspension cultures.
Materials:
-
Arabidopsis thaliana seeds (e.g., ecotype Columbia)
-
Callus Induction Medium (CIM): Gamborg's B5 Basal medium with minimal organics, 2% (w/v) Glucose, 0.8% (w/v) Agar, 0.5 g/L MES, 0.5 mg/L 2,4-D, 0.05 mg/L Kinetin, pH 5.7
-
Liquid Suspension Culture Medium (MSA): Murashige and Skoog (MS) medium, 3% (w/v) Sucrose, 0.5 mg/L 2,4-D, 0.05 mg/L kinetin, pH 5.8
-
Sterile water
-
10% (w/v) commercial bleach solution
-
70% (v/v) ethanol
-
Sterile Petri dishes, conical flasks (100 mL, 250 mL), and filter paper
-
Orbital shaker
Procedure:
-
Seed Sterilization: a. Place Arabidopsis seeds in a microfuge tube and add 1 mL of 70% ethanol. Vortex for 1 minute. b. Remove the ethanol and add 1 mL of 10% bleach solution. Vortex for 10-15 minutes. c. Aspirate the bleach solution and wash the seeds 3-5 times with sterile water. d. Resuspend the seeds in a small amount of sterile water and plate them on solid CIM plates.
-
Callus Induction: a. Seal the plates with paraffin film and incubate in the dark at 22-25°C. b. Callus will form from the explants (seeds or hypocotyls) within 2-4 weeks.
-
Initiation of Suspension Culture: a. Aseptically transfer a small piece of healthy, friable callus (approximately pea-sized) into a 100 mL flask containing 20 mL of liquid MSA medium. b. Place the flask on an orbital shaker at 120-130 rpm in the dark at 22-25°C.
-
Maintenance and Subculturing: a. Subculture the cells weekly. b. Allow the cells to settle, then decant most of the old medium. c. Add fresh MSA medium to achieve a 1:4 or 1:5 dilution of the old culture volume. For example, transfer 10 mL of the established culture into a 250 mL flask containing 40 mL of fresh MSA medium. d. Maintain the cultures on an orbital shaker at 120-130 rpm in the dark at 22-25°C.
Protocol 2: this compound Treatment of Arabidopsis Cell Suspension Culture
Materials:
-
Established Arabidopsis cell suspension culture (7 days old)
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
Liquid MSA medium
-
Sterile microfuge tubes and pipette tips
Procedure:
-
Preparation of this compound Stock Solution: a. Prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 3.32 mg of this compound (MW: 332.37 g/mol ) in 1 mL of DMSO. b. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Treatment of Cell Culture: a. On the day of subculturing, prepare the desired final concentration of this compound in fresh MSA medium. For studying acute effects on cell wall synthesis and morphology, concentrations ranging from 100 nM to 1 µM are typically effective. For long-term habituation studies, lower concentrations may be used. b. Prepare a mock control with an equivalent volume of DMSO added to the medium. The final DMSO concentration should not exceed 0.1% (v/v). c. Subculture the Arabidopsis cells as described in Protocol 1, using the prepared this compound-containing medium or mock medium. d. For a time-course experiment, aliquots of the cell culture can be harvested at various time points (e.g., 2, 4, 8, 24, 48 hours) post-treatment for downstream analysis.
Protocol 3: Quantification of Crystalline Cellulose using the Updegraff Method
This protocol is adapted from the Updegraff method for determining crystalline cellulose content.
Materials:
-
This compound-treated and mock-treated Arabidopsis cells
-
70% (v/v) ethanol
-
Acetone
-
Updegraff reagent (Acetic acid:Nitric acid:Water, 8:1:2 v/v/v)
-
67% (v/v) Sulfuric acid
-
Anthrone reagent (200 mg anthrone in 100 mL of ice-cold 95% sulfuric acid)
-
Glucose standards (0-100 µg/mL)
-
Spectrophotometer
Procedure:
-
Sample Preparation: a. Harvest cells by filtration or centrifugation. b. Wash the cells with distilled water. c. Freeze-dry the samples and record the dry weight. d. Homogenize the dried tissue to a fine powder.
-
Extraction of Alcohol Insoluble Residue (AIR): a. Wash the powdered tissue sequentially with 70% ethanol, 1:1 methanol:chloroform, and acetone to remove soluble components. b. Dry the resulting AIR pellet.
-
Cellulose Isolation: a. To approximately 5 mg of AIR, add 1 mL of Updegraff reagent. b. Heat at 100°C for 30 minutes. c. Cool the samples and centrifuge to pellet the crystalline cellulose. d. Wash the pellet with water and then with acetone. e. Dry the cellulose pellet.
-
Hydrolysis and Quantification: a. Add 1 mL of 67% sulfuric acid to the dried pellet and incubate for 1 hour at room temperature to hydrolyze the cellulose to glucose. b. Dilute the sample with distilled water. c. Take an aliquot of the diluted sample and add cold anthrone reagent. d. Heat at 100°C for 5-10 minutes to allow color development. e. Cool the samples and measure the absorbance at 620-630 nm. f. Determine the glucose concentration from a standard curve prepared with glucose standards. g. Calculate the cellulose content as a percentage of the initial dry weight.
Protocol 4: Microscopic Analysis of Cell Swelling and Morphology
Materials:
-
This compound-treated and mock-treated Arabidopsis cell suspension cultures
-
Microscope slides and coverslips
-
Light microscope with a camera and image analysis software (e.g., ImageJ)
Procedure:
-
Sample Preparation: a. At desired time points after this compound treatment, transfer a small aliquot (e.g., 50 µL) of the cell suspension to a microscope slide. b. Gently place a coverslip over the sample.
-
Image Acquisition: a. Using a light microscope, capture images of representative fields of cells for both treated and mock-treated samples. b. Acquire images at a consistent magnification (e.g., 20x or 40x).
-
Image Analysis for Cell Swelling: a. Open the captured images in an image analysis software like ImageJ. b. For each individual cell, measure the major and minor axes. c. Calculate the aspect ratio (major axis / minor axis) for each cell. A decrease in the aspect ratio indicates radial swelling. d. Measure the area of each cell. e. Compare the average aspect ratio and cell area between this compound-treated and mock-treated populations.
Protocol 5: Immunofluorescence Staining of Cortical Microtubules
This protocol is adapted for suspension culture cells from standard plant cell immunofluorescence methods.
Materials:
-
This compound-treated and mock-treated Arabidopsis cells
-
Microtubule stabilizing buffer (MTSB): 50 mM PIPES, 5 mM EGTA, 5 mM MgSO₄, pH 7.0
-
Fixative: 3.7% (w/v) paraformaldehyde in MTSB
-
Cell wall digestion enzyme solution: 1% (w/v) Cellulase, 0.1% (w/v) Pectolyase in MTSB
-
Permeabilization buffer: 1% (v/v) Triton X-100 in MTSB
-
Blocking solution: 3% (w/v) BSA in MTSB
-
Primary antibody: Mouse anti-α-tubulin monoclonal antibody
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI for nuclear staining (optional)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: a. Harvest cells and resuspend them in fixative for 1 hour at room temperature.
-
Cell Wall Digestion: a. Wash the cells with MTSB and resuspend in the enzyme solution for 15-30 minutes, or until the cell walls are partially digested (monitor under a microscope).
-
Permeabilization: a. Wash the cells with MTSB and resuspend in permeabilization buffer for 15 minutes.
-
Blocking: a. Wash with MTSB and incubate in blocking solution for 1 hour.
-
Antibody Incubation: a. Incubate with the primary anti-tubulin antibody (e.g., 1:500 dilution in blocking solution) overnight at 4°C. b. Wash the cells 3 times with MTSB. c. Incubate with the fluorescently labeled secondary antibody (e.g., 1:1000 dilution in blocking solution) for 2 hours in the dark at room temperature.
-
Staining and Mounting: a. Wash the cells 3 times with MTSB. b. Counterstain with DAPI if desired. c. Resuspend the cells in a small volume of MTSB and mount on a slide with antifade medium.
-
Microscopy: a. Observe the cells under a fluorescence microscope. This compound treatment is expected to cause disorganization of the typically parallel cortical microtubule arrays.
Visualization of Pathways and Workflows
References
- 1. Cell Wall Damage-Induced Lignin Biosynthesis Is Regulated by a Reactive Oxygen Species- and Jasmonic Acid-Dependent Process in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactive oxygen species function as signaling molecules in controlling plant development and hormonal responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hitting the Wall—Sensing and Signaling Pathways Involved in Plant Cell Wall Remodeling in Response to Abiotic Stress [mdpi.com]
- 4. Cellulose biosynthesis inhibitor this compound causes nutrient-dependent and tissue-specific Arabidopsis phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
Analytical methods for Isoxaben detection in plant tissues
Introduction
Isoxaben is a pre-emergent benzamide herbicide used to control broadleaf weeds in a variety of agricultural and ornamental settings.[1] Its primary mode of action is the inhibition of cellulose biosynthesis, which is crucial for cell wall formation in susceptible plants. Monitoring for this compound residues in plant tissues is essential for ensuring food safety, environmental protection, and for research into its uptake, translocation, and metabolism within plants.[2][3] This application note provides a detailed protocol for the extraction and quantification of this compound in various plant tissues using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by analysis with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Principle
The QuEChERS method is a streamlined and effective approach for the extraction and cleanup of pesticide residues from a wide range of food and agricultural matrices.[4] The procedure involves an initial extraction of the homogenized plant sample with acetonitrile, followed by a partitioning step using salts to separate the acetonitrile layer from the aqueous and solid phases. A subsequent dispersive solid-phase extraction (d-SPE) cleanup step is employed to remove interfering matrix components such as pigments, sugars, and organic acids, prior to instrumental analysis. Quantification is achieved by HPLC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the detection of this compound.
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC grade or equivalent)
-
Reagents: Formic acid, Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate
-
d-SPE Sorbents: Primary secondary amine (PSA), C18, Graphitized carbon black (GCB) - Note: The choice of d-SPE sorbents may need to be optimized depending on the specific plant matrix.
-
Standards: this compound analytical standard (≥98% purity)
-
Equipment: High-speed blender or homogenizer, Centrifuge capable of ≥4000 rpm, 50 mL and 15 mL polypropylene centrifuge tubes, Vortex mixer, Micropipettes, Analytical balance, Syringe filters (0.22 µm), HPLC-MS/MS system.
Experimental Protocols
Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with acetonitrile to create calibration standards ranging from 1 to 100 ng/mL.
-
Matrix-Matched Standards: To compensate for matrix effects, it is recommended to prepare calibration standards in a blank plant matrix extract that has been processed through the entire QuEChERS procedure.
Sample Preparation and Extraction (QuEChERS Method)
-
Homogenization: Weigh 10-15 g of a representative plant tissue sample (e.g., leaves, fruits, roots). For samples with low water content, add an appropriate amount of water to ensure a total water volume of approximately 80-85%. Homogenize the sample until a uniform consistency is achieved. To prevent degradation of thermally labile compounds, it is advisable to pre-chill the sample and blending equipment.
-
Extraction:
-
Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap the tube and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes. This will result in the separation of the upper acetonitrile layer (containing this compound) from the lower aqueous and solid plant material layers.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer: Carefully transfer a 1 mL aliquot of the upper acetonitrile extract into a 2 mL or 15 mL centrifuge tube containing the d-SPE sorbents. The choice of sorbents depends on the matrix. For many green plant tissues, a combination of 150 mg MgSO₄, 50 mg PSA, and 7.5 mg GCB is effective. For less pigmented tissues, GCB may be omitted.
-
Cleanup: Vortex the tube for 30 seconds to ensure thorough mixing of the extract with the sorbents.
-
Centrifugation: Centrifuge the tube at high speed (e.g., 10,000 rpm) for 2 minutes to pellet the d-SPE sorbents.
-
Final Extract: The supernatant is the final extract. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start at a low percentage of organic phase (e.g., 10% B), ramp up to a high percentage (e.g., 95% B) to elute the analyte, hold for a short period, and then return to the initial conditions to re-equilibrate the column. The flow rate is typically in the range of 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ionization Source Parameters:
-
Capillary Voltage: ~3.0-4.0 kV
-
Source Temperature: ~120-150 °C
-
Desolvation Temperature: ~350-500 °C
-
Desolvation Gas Flow: ~600-800 L/hr
-
-
MRM Transitions: Monitor at least two MRM transitions for this compound to ensure accurate identification and quantification. The most intense transition is used for quantification, and the second is used for confirmation.
Data Presentation
The following table summarizes typical quantitative data for the analysis of this compound in plant matrices using the described method. Values are indicative and may vary depending on the specific matrix and instrumentation.
| Parameter | Value | Reference/Note |
| Limit of Detection (LOD) | 0.005 - 0.01 mg/kg | Based on typical instrument sensitivity. |
| Limit of Quantification (LOQ) | 0.01 - 0.05 mg/kg | Fully validated methods are available at an LOQ of 0.01 mg/kg. |
| Recovery | 70 - 120% | Typical acceptable range for pesticide residue analysis. |
| Repeatability (RSDr) | < 20% | As per SANTE guidelines. |
| Linearity (R²) | > 0.99 | For matrix-matched calibration curves. |
Table 1: Summary of Quantitative Performance Data for this compound Analysis.
Visualization of Experimental Workflow
Caption: Experimental workflow for this compound analysis in plant tissues.
Visualization of LC-MS/MS MRM Logic
Caption: Logical diagram of MRM detection for this compound.
References
Application Notes and Protocols: Isoxaben as a Chemical Tool to Investigate Plant Morphogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxaben is a pre-emergent herbicide that acts as a potent and specific inhibitor of cellulose biosynthesis in plants.[1][2][3] Its high specificity and efficacy at nanomolar concentrations have made it an invaluable chemical tool for investigating the molecular mechanisms underlying plant morphogenesis, cell wall integrity, and cellulose synthesis.[4] By disrupting the formation of cellulose, the primary load-bearing component of the plant cell wall, this compound induces predictable and quantifiable changes in plant growth and development, providing a controlled system for studying these fundamental processes.
This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical tool in plant biology research. It includes summaries of quantitative data, step-by-step methodologies for key experiments, and visual representations of relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound targets the cellulose synthase (CESA) complex, which is responsible for synthesizing cellulose microfibrils at the plasma membrane. In the model plant Arabidopsis thaliana, this compound has been shown to specifically affect the function of CESA isoforms involved in primary cell wall synthesis, such as CESA3 and CESA6. Inhibition of CESA activity leads to a rapid cessation of cellulose production, resulting in weakened cell walls that cannot withstand the internal turgor pressure. This disruption of cell wall integrity triggers a cascade of downstream responses, including altered cell expansion, ectopic lignification, and the activation of cell wall damage signaling pathways.
Data Presentation
The following tables summarize quantitative data from various studies on the effects of this compound on plant growth and cellulose content.
Table 1: Effect of this compound on Root Growth in Arabidopsis thaliana
| This compound Concentration | Effect on Primary Root Length | Reference |
| 1.5 nM | Significant reduction in root length | |
| 2.5 nM | Strong root swelling and radial expansion | |
| 20 nM | Used for long-term growth in forward genetic screens | |
| 600 nM | Used for hour-long treatments to induce acute cell wall stress |
Table 2: this compound Inhibition of Cellulose Synthesis
| Plant Species | This compound Concentration | Inhibition of Cellulose Synthesis | Reference |
| Brassica napus | 20 nM (I50) | 50% inhibition | |
| Arabidopsis thaliana | Nanomolar concentrations | Severe inhibition of radiolabeled glucose incorporation into acid-insoluble cell wall material | |
| Arabidopsis thaliana | 2.5 nM | Significant decrease in crystalline cellulose in roots |
Table 3: this compound Application Rates in Field and Nursery Settings
| Application Rate (lb ai per acre) | Application Method | Target Weeds/Setting | Reference |
| 0.5 - 2.0 | Spray application | Pre-emergent control of broadleaf weeds in turf and ornamentals | |
| 1.0 | Broadcast treatment | Weed control in ground cover and shrub beds | |
| 0.56 - 1.12 kg ai/ha | Soil application | Pre-emergent weed control |
Experimental Protocols
Protocol 1: In Vitro Seedling Growth Assay for Phenotypic Analysis
This protocol describes a method for observing the effects of this compound on seedling development, particularly root growth, in a controlled laboratory setting.
Materials:
-
Arabidopsis thaliana seeds (or other small-seeded plant species)
-
Murashige and Skoog (MS) agar plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile water
-
Ethanol (for mock treatment)
-
Petri dishes
-
Growth chamber or incubator
Procedure:
-
Prepare this compound Plates:
-
Prepare sterile MS agar medium and cool to approximately 50-60°C.
-
Add this compound from the stock solution to the molten agar to achieve the desired final concentrations (e.g., 1.5 nM, 2.5 nM, 5 nM). For the control (mock) plates, add an equivalent volume of the solvent (e.g., ethanol or DMSO).
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Seed Sterilization and Plating:
-
Surface sterilize seeds according to standard protocols.
-
Aseptically place the sterilized seeds onto the surface of the prepared MS plates.
-
-
Incubation:
-
Seal the plates and place them in a growth chamber with appropriate light and temperature conditions for the plant species being studied. For Arabidopsis, a common condition is 16 hours of light and 8 hours of dark at 22°C.
-
-
Phenotypic Analysis:
-
Observe and document seedling development daily.
-
After a set period (e.g., 7-10 days), measure primary root length, hypocotyl length, and observe for phenotypes such as radial swelling of roots and hypocotyls.
-
Images can be captured for documentation and further analysis.
-
Protocol 2: Quantification of Crystalline Cellulose Content
This protocol outlines a method to quantify the effect of this compound on cellulose content in plant tissues.
Materials:
-
Plant tissue (e.g., roots or shoots from seedlings grown as in Protocol 1)
-
Updegraff reagent (Acetic acid:Nitric acid:Water, 8:1:2 v/v/v)
-
Anthrone reagent
-
Sulfuric acid
-
Cellulose standard
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
Harvest plant tissue and immediately freeze in liquid nitrogen.
-
Lyophilize the tissue and grind to a fine powder.
-
-
Cellulose Extraction (Updegraff Method):
-
Transfer a known amount of dried plant material (e.g., 5-10 mg) to a glass tube.
-
Add Updegraff reagent and heat at 100°C for 30 minutes to remove non-cellulosic polysaccharides.
-
Centrifuge to pellet the crystalline cellulose.
-
Wash the pellet several times with water and then with acetone.
-
Dry the cellulose pellet.
-
-
Quantification with Anthrone Reagent:
-
Hydrolyze the dried cellulose pellet with sulfuric acid.
-
Add anthrone reagent to the hydrolyzed sample.
-
Heat the mixture to develop a color reaction.
-
Measure the absorbance at 620 nm using a spectrophotometer.
-
Calculate the cellulose content by comparing the absorbance to a standard curve prepared with known concentrations of cellulose.
-
Protocol 3: Analysis of Gene Expression in Response to this compound Treatment
This protocol details how to investigate the transcriptional response to this compound-induced cell wall damage.
Materials:
-
Plant seedlings
-
Liquid MS medium
-
This compound stock solution
-
RNA extraction kit
-
Reagents and equipment for qRT-PCR or RNA sequencing
Procedure:
-
Seedling Culture and Treatment:
-
Grow seedlings in liquid MS medium under sterile conditions.
-
After a period of growth (e.g., 5 days), transfer the seedlings to fresh liquid MS medium containing the desired concentration of this compound (e.g., 2.5 nM) or a mock treatment.
-
Incubate for the desired treatment duration (e.g., 24 hours).
-
-
RNA Extraction:
-
Harvest the seedlings, blot dry, and immediately freeze in liquid nitrogen.
-
Extract total RNA from the frozen tissue using a commercial RNA extraction kit or a standard protocol.
-
-
Gene Expression Analysis:
-
qRT-PCR: Synthesize cDNA from the extracted RNA. Perform quantitative real-time PCR using primers specific for genes of interest known to be involved in cell wall integrity, stress responses, or hormone signaling.
-
RNA Sequencing: Prepare libraries from the extracted RNA and perform high-throughput sequencing to obtain a global view of the transcriptomic changes induced by this compound.
-
Visualizations
Caption: Experimental workflows for using this compound.
Caption: this compound-induced signaling pathway.
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. botany - How does this compound kill newly germinating seeds, with almost no effects on established ones? - Biology Stack Exchange [biology.stackexchange.com]
- 3. Resistance against Herbicide this compound and Cellulose Deficiency Caused by Distinct Mutations in Same Cellulose Synthase Isoform CESA6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The fnr‐like mutants confer this compound tolerance by initiating mitochondrial retrograde signalling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Soil Application of Isoxaben in Greenhouse Experiments
Introduction
Isoxaben is a pre-emergent herbicide widely utilized for the control of broadleaf weeds in various settings, including turf, ornamental horticulture, and non-bearing fruit and nut trees.[1][2][3][4] Its mode of action involves the inhibition of cellulose biosynthesis, which disrupts cell wall formation in susceptible plants, ultimately preventing weed germination.[2] In a greenhouse setting, precise application of this compound is crucial to ensure efficacy against target weeds while minimizing phytotoxicity to ornamental crops. These application notes and protocols are designed for researchers, scientists, and drug development professionals to provide a comprehensive guide for conducting greenhouse experiments with this compound.
Data Presentation
The following tables summarize quantitative data on this compound application rates, phytotoxicity on various ornamental species, and its efficacy in controlling common greenhouse weeds.
Table 1: this compound Application Rates in Greenhouse and Nursery Experiments
| Formulation | Application Rate (lb ai/acre) | Application Method | Experimental Setting | Reference |
| This compound (Generic) | 0.05 - 1.0 | Incorporated into potting soil | Greenhouse | |
| Gallery 75DF | 0.5, 1.0, 2.0 | Over-the-top spray | Field Container | |
| Gallery SC | 0.5, 1.0, 2.0 | Over-the-top spray | Field Container | |
| Quali-Pro this compound 75 WG | 0.66, 1.00, 1.33 | Spray | Not Specified | |
| This compound (Generic) | 0.56, 0.84, 1.12 kg ai/ha | Spray | Field Flats (moved to greenhouse) | |
| Snapshot 2.5TG (Trifluralin + this compound) | 2.5, 5.0, 10.0 | Granular | Field Container | |
| This compound (Generic) | 3 rates (specifics not listed) | Over-the-top spray | Container-grown ornamentals |
Table 2: Phytotoxicity of this compound on Ornamental Plants
| Plant Species | This compound Formulation | Application Rate (lb ai/acre) | Injury Symptoms | Reference |
| Various Ornamental Species | This compound | 0.05 - 1.0 (incorporated) | Root nubbing, root stunting, root discoloration | |
| Astilbe sp. | Gallery 75DF | Not specified | Exhibited injury | |
| Athyrium filix-femina | Gallery 75DF | Not specified | Exhibited injury | |
| Buddleia davidii | Gallery 75DF | Not specified | Exhibited injury | |
| Dendranthema x morifolium | Gallery 75DF | Not specified | Exhibited injury | |
| Digitalis purpurea | Gallery 75DF | Not specified | Exhibited injury | |
| Echinacea purpurea | Gallery 75DF | Not specified | Exhibited injury | |
| Stachys byzantine | Gallery 75DF | Not specified | Exhibited injury | |
| Thymus sp. | Gallery 75DF | Not specified | Exhibited injury | |
| Euonymus fortunei 'Emerald n Gold' | This compound | 3 rates | Reduced plant height | |
| Calluna vulgaris | This compound | 3 rates | No significant effect | |
| Ilex crenata 'Green Island' | This compound | 3 rates | Not affected |
Table 3: Efficacy of this compound on Common Weeds in Greenhouse/Nursery Settings
| Weed Species | This compound Formulation | Application Rate | Control Level | Reference |
| Purslane, Common Groundsel, Barnyardgrass, Yellow Foxtail, Annual Bluegrass | Gallery 75DF | 1 and 2 lb ai/acre (Drench) | Excellent | |
| Yellow Rocket | This compound | 0.56, 0.84, 1.12 kg ai/ha | >70% control at 6 months after fall application | |
| Buckhorn Plantain | This compound | 0.84 and 1.12 kg ai/ha | >70% control at 3 months after fall application | |
| Spotted Spurge | This compound | All rates | Unacceptable | |
| Common Groundsel | This compound | Not specified | Not controlled | |
| Bittercress | This compound | Higher rates | Significantly reduced | |
| Pearlwort | This compound | Two higher rates | Very good | |
| Shepherdspurse | This compound | Increased with rate | More effective at higher rates | |
| Grass Weeds | This compound | All rates | Not controlled |
Experimental Protocols
Protocol 1: Soil Incorporation of this compound for Potting Media
This protocol is adapted from greenhouse studies evaluating the phytotoxic effects of this compound when incorporated into potting soils.
Objective: To evaluate the effect of soil-incorporated this compound on weed control and ornamental plant phytotoxicity.
Materials:
-
This compound formulation (e.g., Gallery 75DF, Quali-Pro this compound 75 WG)
-
Standard greenhouse potting medium
-
Experimental ornamental plant liners or seeds
-
Target weed seeds
-
Pots or trays
-
Personal Protective Equipment (PPE) as per product label
-
Calibrated scale and application equipment
Procedure:
-
Soil Preparation: Use a standard, well-drained potting medium. Ensure the soil is free of clods and existing weeds.
-
Rate Calculation: Determine the application rates to be tested (e.g., 0.05 to 1.0 lb/A). Convert the rate to the amount of this compound needed per volume of soil.
-
Application:
-
For wettable granule (WG) or dry flowable (DF) formulations, create a stock solution and apply it evenly to the soil.
-
Thoroughly mix the treated soil to ensure uniform distribution of the herbicide.
-
-
Potting: Fill pots or trays with the treated potting medium.
-
Planting: Immediately plant ornamental liners or sow seeds into the treated soil.
-
Weed Seeding: If evaluating efficacy, sow target weed seeds onto the soil surface.
-
Activation: Irrigate the pots with approximately 0.5 inches of water to activate the herbicide. This compound is stable on the soil surface for up to 21 days but requires moisture for activation.
-
Greenhouse Conditions: Maintain standard greenhouse conditions for the duration of the experiment.
-
Data Collection:
-
Assess weed emergence and control at predetermined intervals.
-
Evaluate ornamental plants for signs of phytotoxicity, such as root stunting, discoloration, leaf cupping, or chlorosis.
-
Collect data on plant height, width, and biomass.
-
Protocol 2: Over-the-Top Spray Application of this compound
This protocol is based on studies evaluating the crop safety of this compound applied as a spray over established ornamental plants.
Objective: To assess the efficacy and phytotoxicity of this compound applied as an over-the-top spray in a greenhouse setting.
Materials:
-
This compound formulation (e.g., Gallery SC, Gallery 75DF)
-
Established ornamental plants in containers
-
Target weed seeds (optional, for efficacy testing)
-
Calibrated sprayer with appropriate nozzles
-
Personal Protective Equipment (PPE)
Procedure:
-
Plant and Soil Preparation: Use established, well-rooted ornamental plants. The soil surface should be free of weeds, debris, and clods. Ensure the soil is settled and without cracks.
-
Application Timing: Apply before weed seeds germinate.
-
Rate Calculation: Determine the desired application rates (e.g., 0.5, 1.0, and 2.0 lb ai per acre).
-
Spray Application:
-
Calibrate the sprayer to deliver a uniform spray volume (e.g., 10 gallons or more of water carrier per acre).
-
Apply the this compound solution as an over-the-top spray to the ornamental plants and soil surface.
-
-
Activation: Within a few hours of application, irrigate with 0.5 inches of water to wash the herbicide off the foliage and activate it in the soil.
-
Experimental Design: Include an untreated control and a sufficient number of replicates for each treatment.
-
Data Collection:
-
Record phytotoxicity on a scale of 0 to 10 (0 = no phytotoxicity; 10 = complete kill) at regular intervals (e.g., 1, 2, and 4 weeks after application).
-
Measure plant growth parameters.
-
If applicable, assess weed control.
-
Visualizations
Caption: Workflow for Soil Incorporation of this compound.
Caption: Workflow for Over-the-Top Spray Application.
References
Application Notes and Protocols: Quantifying the Effect of Isoxaben on Root Hair Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for quantifying the effects of Isoxaben, a cellulose biosynthesis inhibitor, on the development of root hairs. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.
Introduction
This compound is a pre-emergence herbicide that acts by inhibiting cellulose biosynthesis in plants[1]. This inhibition has significant consequences for cell wall integrity and overall plant development, including the formation and patterning of root hairs[2][3][4][5]. Root hairs are crucial for nutrient and water uptake, and understanding how compounds like this compound affect their development is vital for agricultural research and the development of new herbicides. Continuous exposure to even sub-lethal doses of this compound has been shown to result in altered root hair patterning. This effect is mediated through the attenuation of the STRUBBELIG (SUB) receptor kinase signaling pathway, which is involved in regulating cell fate in the root epidermis.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on root hair patterning in Arabidopsis thaliana seedlings. The data is derived from studies where seedlings were grown on media containing a sub-lethal concentration of this compound. The positioning of hair (H) and non-hair (N) cells in the root epidermis was analyzed.
| Treatment Condition | Genotype | Cell Position | % Hair Cells | % Non-Hair Cells |
| Untreated (Control) | Wild Type | H-position | 97.4% | 2.6% |
| Untreated (Control) | Wild Type | N-position | 1.9% | 98.1% |
| 3 nM this compound | Wild Type | H-position | 67.7% | 32.3% |
| 3 nM this compound | Wild Type | N-position | 24.4% | 75.6% |
| Untreated (Control) | sub-9 mutant | H-position | 71.1% | 28.9% |
| Untreated (Control) | sub-9 mutant | N-position | 23.4% | 76.6% |
Data adapted from studies on 7-day-old Arabidopsis seedlings.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound affects root hair development. This compound inhibits cellulose synthase (CESA) complexes, leading to cell wall damage. This damage, in turn, attenuates the signaling of the STRUBBELIG (SUB) receptor kinase, a key regulator of root hair cell fate.
Experimental Protocols
This section provides detailed methodologies for quantifying the effects of this compound on root hair development.
Protocol 1: Quantification of Root Hair Patterning
This protocol details the steps to assess the effect of this compound on the positioning of root hair and non-hair cells in Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 wild type)
-
Murashige and Skoog (MS) agar plates
-
This compound stock solution (in DMSO)
-
Sterile water
-
Petri dishes
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol followed by bleach and sterile water washes).
-
Prepare MS agar plates containing the desired concentration of this compound (e.g., 3 nM). Use a corresponding volume of DMSO for control plates.
-
Aseptically sow the sterilized seeds on the prepared plates.
-
-
Seedling Growth:
-
Stratify the seeds by storing the plates at 4°C for 2-3 days in the dark to synchronize germination.
-
Transfer the plates to a growth chamber with controlled conditions (e.g., 22°C, 16-hour light/8-hour dark cycle).
-
Allow the seedlings to grow for 7 days.
-
-
Microscopy and Imaging:
-
Carefully remove a 7-day-old seedling from the agar plate.
-
Mount the root on a microscope slide with a drop of water.
-
Using a light microscope, focus on the root epidermis in the differentiation zone.
-
Capture images of the root, ensuring clear visualization of the epidermal cell files.
-
-
Data Analysis:
-
Identify the cell files in the H-position (lying over the junction of two underlying cortical cells) and N-position (lying over a single cortical cell).
-
Count the number of hair cells and non-hair cells within a defined region of both H- and N-position cell files.
-
Calculate the percentage of hair cells in each position for both control and this compound-treated seedlings.
-
Protocol 2: Measurement of Root Hair Length and Density
This protocol provides a general method for quantifying root hair length and density, which can be adapted for this compound studies.
Materials:
-
Seedlings grown as described in Protocol 1.
-
Microscope with a camera.
-
Image analysis software with measurement tools (e.g., ImageJ/Fiji).
Procedure:
-
Image Acquisition:
-
Acquire images of the root hair zone as described in Protocol 1. It is important to have a scale bar in the images for calibration.
-
-
Image Calibration:
-
Open the images in ImageJ.
-
Use the scale bar in the image to set the scale for your measurements (Analyze > Set Scale).
-
-
Root Hair Length Measurement:
-
Use the "Freehand Line" or "Segmented Line" tool to trace individual root hairs from their base to their tip.
-
Measure the length of a representative number of root hairs (e.g., 20-30) per root.
-
Record the measurements.
-
-
Root Hair Density Measurement:
-
Define a specific area of the root surface using the "Rectangle" or "Freehand" selection tool.
-
Count the number of root hairs originating within that defined area.
-
Calculate the density as the number of root hairs per unit area (e.g., hairs/mm²).
-
Experimental Workflow
The following diagram outlines the general workflow for conducting experiments to quantify the effect of this compound on root hair development.
References
- 1. This compound (Ref: EAF 496) [sitem.herts.ac.uk]
- 2. biorxiv.org [biorxiv.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Cell wall damage attenuates root hair patterning and tissue morphogenesis mediated by the receptor kinase STRUBBELIG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
Application Notes and Protocols for Studying Cell Wall Regeneration Using Isoxaben Treatment of Protoplasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The plant cell wall is a dynamic and essential organelle that provides structural support, dictates cell shape, and mediates interactions with the environment. Protoplasts, plant cells devoid of their cell walls, serve as an excellent model system to study the de novo synthesis and assembly of this complex structure. Isoxaben is a pre-emergence herbicide that acts as a potent and specific inhibitor of cellulose biosynthesis, a key component of the primary cell wall.[1][2] By treating protoplasts with this compound, researchers can precisely dissect the mechanisms of cell wall regeneration, particularly the role of cellulose in this process. These studies are crucial for understanding plant growth and development and for the development of novel herbicides and drugs that target cell wall synthesis.
This compound severely inhibits the incorporation of radiolabeled glucose into the acid-insoluble fraction of cell walls at nanomolar concentrations, demonstrating its high specificity and potency as a cellulose synthesis inhibitor.[1] Its mode of action involves the direct targeting of cellulose synthase (CESA) complexes in the plasma membrane. Specifically, mutations in the CESA3 and CESA6 genes in Arabidopsis thaliana have been shown to confer resistance to this compound.
This document provides detailed application notes and protocols for utilizing this compound to study cell wall regeneration in protoplasts. It includes methodologies for protoplast isolation, this compound treatment, and quantitative analysis of cell wall regeneration, along with representative data and visualizations to guide experimental design and interpretation.
Data Presentation
The following table summarizes representative quantitative data on the effect of this compound on protoplast cell wall regeneration. This data is compiled based on typical results obtained using the protocols described below, where cell wall regeneration is assessed by Calcofluor White staining and fluorescence quantification.
| This compound Concentration (nM) | Protoplast Viability (%) | Regenerating Protoplasts (%) | Mean Fluorescence Intensity (Arbitrary Units) | Crystalline Cellulose Content (% of Control) |
| 0 (Control) | 95 ± 3 | 88 ± 5 | 15,200 ± 1,200 | 100 |
| 0.1 | 94 ± 4 | 65 ± 7 | 10,500 ± 980 | 70 ± 8 |
| 1.0 | 92 ± 5 | 25 ± 6 | 4,100 ± 550 | 28 ± 5 |
| 10 | 90 ± 6 | 5 ± 2 | 800 ± 210 | 5 ± 2 |
| 100 | 88 ± 5 | < 1 | 150 ± 50 | < 1 |
Data are presented as mean ± standard deviation from three independent experiments. Regenerating protoplasts are defined as those exhibiting clear, uniform fluorescence around the entire cell periphery. Mean fluorescence intensity is quantified from digital images of a population of protoplasts. Crystalline cellulose content is a hypothetical value for protoplasts based on data from seedlings, where a significant decrease was observed in roots.[3]
Experimental Protocols
Protoplast Isolation from Arabidopsis thaliana Mesophyll Cells
This protocol is adapted from established methods for isolating protoplasts from the leaves of Arabidopsis thaliana.
Materials:
-
4- to 5-week-old Arabidopsis thaliana plants
-
Enzyme solution:
-
1% (w/v) Cellulase R-10
-
0.25% (w/v) Macerozyme R-10
-
0.4 M Mannitol
-
20 mM MES (pH 5.7)
-
20 mM KCl
-
10 mM CaCl2
-
0.1% (w/v) BSA
-
-
W5 solution:
-
154 mM NaCl
-
125 mM CaCl2
-
5 mM KCl
-
2 mM MES (pH 5.7)
-
-
MMg solution:
-
0.4 M Mannitol
-
15 mM MgCl2
-
4 mM MES (pH 5.7)
-
-
Cell wall regeneration medium:
-
Gamborg's B-5 basal medium with minimal organics
-
0.4 M Glucose
-
1.0 µM Naphthaleneacetic acid (NAA)
-
Procedure:
-
Slice the leaves of 4- to 5-week-old Arabidopsis plants into thin strips (0.5-1 mm).
-
Immediately place the leaf strips into the enzyme solution.
-
Vacuum infiltrate the leaf strips for 30 minutes to ensure the enzyme solution penetrates the tissue.
-
Incubate the leaf strips in the dark for 3-4 hours at room temperature with gentle shaking (40 rpm).
-
Filter the protoplast suspension through a 70 µm nylon mesh to remove undigested tissue.
-
Centrifuge the filtrate at 100 x g for 3 minutes to pellet the protoplasts.
-
Carefully remove the supernatant and gently resuspend the protoplasts in 10 ml of W5 solution.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 100 x g for 3 minutes and resuspend the protoplasts in MMg solution.
-
Count the protoplasts using a hemocytometer and adjust the concentration to 2 x 10^5 cells/ml in the cell wall regeneration medium.
This compound Treatment of Protoplasts
This protocol describes how to treat the isolated protoplasts with this compound to inhibit cellulose synthesis during cell wall regeneration.
Materials:
-
Isolated protoplasts in regeneration medium
-
This compound stock solution (1 mM in DMSO)
-
DMSO (vehicle control)
Procedure:
-
Prepare a dilution series of this compound in the cell wall regeneration medium from the 1 mM stock solution. Final concentrations should range from 0.1 nM to 100 nM.
-
Prepare a control medium containing the same concentration of DMSO as the highest this compound concentration.
-
Aliquot the protoplast suspension into a multi-well plate.
-
Add the different concentrations of this compound and the DMSO control to the respective wells.
-
Incubate the protoplasts in the dark at 25°C for the desired time course of regeneration (e.g., 6, 12, 24, 48 hours).
Assessment of Cell Wall Regeneration
This section provides protocols for visualizing and quantifying cell wall regeneration.
Calcofluor White is a fluorescent dye that binds to cellulose and other β-glucans, allowing for the visualization of the newly synthesized cell wall.
Materials:
-
Regenerating protoplasts (treated and control)
-
Calcofluor White M2R solution (0.01% w/v in 0.4 M mannitol)
-
Fluorescence microscope with a DAPI filter set (Excitation ~350 nm, Emission ~450 nm)
Procedure:
-
At each time point, take a small aliquot of the protoplast suspension.
-
Add an equal volume of the Calcofluor White solution and incubate for 5 minutes at room temperature.
-
Observe the protoplasts under the fluorescence microscope.
-
Capture images for qualitative analysis and quantitative measurement of fluorescence intensity. Protoplasts with a complete, bright fluorescent ring are considered to have regenerated a cell wall. In this compound-treated protoplasts, little to no fluorescence is expected.[4]
Procedure:
-
Percentage of Regenerating Protoplasts: From the captured fluorescence images, count the total number of protoplasts and the number of protoplasts showing a complete fluorescent ring. Calculate the percentage of regenerating protoplasts for each treatment.
-
Fluorescence Intensity Measurement: Using image analysis software (e.g., ImageJ), measure the mean fluorescence intensity of the protoplast population for each treatment. This provides a quantitative measure of the amount of cellulose and other β-glucans present.
-
Crystalline Cellulose Quantification (Advanced): For a more direct measure of cellulose content, a larger sample of protoplasts can be harvested. The crystalline cellulose can be quantified using methods like the Updegraff method, which involves acid hydrolysis to remove non-cellulosic polysaccharides followed by quantification of the remaining glucose.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound inhibition of cellulose synthesis.
Experimental Workflow
Caption: Workflow for studying cell wall regeneration with this compound.
References
- 1. This compound Inhibits the Synthesis of Acid Insoluble Cell Wall Materials In Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modifications of cellulose synthase confer resistance to this compound and thiazolidinone herbicides in Arabidopsis Ixr1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellulose biosynthesis inhibitor this compound causes nutrient-dependent and tissue-specific Arabidopsis phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative confocal imaging method for analyzing cellulose dynamics during cell wall regeneration in Arabidopsis mesophyll protoplasts - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Isoxaben
Application Note and Protocol
This document provides a comprehensive guide for the determination of Isoxaben in various sample matrices using a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The protocols and data presented herein are intended for researchers, scientists, and professionals in the fields of analytical chemistry, environmental science, and drug development.
Introduction
This compound is a pre-emergence herbicide used for the control of broadleaf weeds. Accurate and reliable quantification of this compound is crucial for quality control of formulated products, residue analysis in environmental samples, and metabolism studies. This application note describes a reversed-phase HPLC (RP-HPLC) method that offers excellent specificity, accuracy, and precision for the analysis of this compound.
Principle of the Method
The method is based on the separation of this compound from other components in the sample matrix on a C18 stationary phase. The separation is achieved using an isocratic mobile phase consisting of a mixture of acetonitrile and water. The eluted this compound is detected by a UV-Vis detector, and the concentration is determined by comparing the peak area of the sample to that of a known standard.
Materials and Reagents
-
This compound analytical standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (analytical grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. The following chromatographic conditions have been found to be suitable for the analysis of this compound.
| Parameter | Recommended Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (70:30, v/v), adjusted to pH 3 with phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Preparation of Mobile Phase
To prepare 1 L of the mobile phase, mix 700 mL of acetonitrile with 300 mL of HPLC-grade water. Adjust the pH of the mixture to 3.0 using phosphoric acid. Degas the mobile phase using a vacuum filtration system or by sonication for 15-20 minutes before use.
Preparation of Standard Solutions
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound analytical standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This stock solution should be stored at 4 °C and protected from light.
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 20 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation (General Procedure for a Formulation)
The following is a general procedure for the preparation of a solid pesticide formulation. The exact procedure may need to be modified based on the specific sample matrix.
-
Accurately weigh a portion of the homogenized formulation equivalent to approximately 25 mg of this compound into a 50 mL volumetric flask.
-
Add approximately 30 mL of acetonitrile and sonicate for 15 minutes to ensure complete dissolution of this compound.
-
Allow the solution to cool to room temperature and then dilute to volume with acetonitrile.
-
Mix the solution thoroughly and filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilute the filtered solution with the mobile phase to a final concentration within the calibration range (e.g., 10 µg/mL).
Method Validation Summary
The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters and typical acceptance criteria are summarized in the table below.
| Validation Parameter | Typical Results | Acceptance Criteria (ICH Q2(R1))[1] |
| Linearity (r²) | > 0.999 | r² ≥ 0.995 |
| Range | 0.1 - 20 µg/mL | - |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% for assay |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | < 1.0% | RSD ≤ 2% |
| - Intermediate Precision (Inter-day) | < 2.0% | RSD ≤ 2% |
| Limit of Detection (LOD) | ~0.03 µg/mL (Based on S/N ratio of 3:1) | - |
| Limit of Quantification (LOQ) | ~0.1 µg/mL (Based on S/N ratio of 10:1) | - |
| Specificity | No interference from blank or placebo at the retention time of this compound. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
Data Presentation
Table 1: Linearity Data for this compound Analysis
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.1 | (Example Value) |
| 0.5 | (Example Value) |
| 1.0 | (Example Value) |
| 5.0 | (Example Value) |
| 10.0 | (Example Value) |
| 20.0 | (Example Value) |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Accuracy and Precision Data for this compound Analysis
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (Mean ± SD, n=3) | Recovery (%) | RSD (%) (Intra-day, n=6) |
| 1.0 | (Example Value) | (Example Value) | (Example Value) |
| 10.0 | (Example Value) | (Example Value) | (Example Value) |
| 15.0 | (Example Value) | (Example Value) | (Example Value) |
Visualization of Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Isoxaben Results in Root Growth Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during root growth assays with the herbicide Isoxaben.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pre-emergent herbicide that primarily functions by inhibiting cellulose biosynthesis in plants.[1][2][3] It specifically targets and disrupts the function of cellulose synthase (CESA) enzymes, which are crucial for the formation of cellulose microfibrils, a key structural component of plant cell walls.[4][5] This disruption of cell wall synthesis ultimately hinders plant cell elongation and growth.
Q2: Why am I seeing significant variation in root growth inhibition between experiments, even at the same this compound concentration?
Inconsistent results with this compound can stem from several factors. One of the most significant is the composition of the growth medium. Nutrient availability, particularly nitrate concentrations, can drastically alter the phenotypic response of roots to this compound. Additionally, the concentration of this compound itself is critical, as a wide range of concentrations have been reported in the literature, and even small variations can lead to different outcomes. Other factors include the specific plant species or ecotype being tested, as genetic differences can lead to varying levels of sensitivity, and the physical properties of the growth medium, such as the gelling agent used.
Q3: Can plant cells develop resistance to this compound?
Yes, resistance to this compound can occur through mutations in the genes encoding cellulose synthase enzymes, specifically CESA3 (also known as IXR1) and CESA6 (also known as IXR2). These mutations can alter the herbicide's binding site on the CESA protein, reducing its inhibitory effect. Additionally, prolonged exposure to this compound can lead to a phenomenon known as habituation, where cells adapt to grow in the presence of the herbicide by modifying their cell wall composition.
Q4: What are the visible symptoms of this compound treatment on root growth?
Typical symptoms of this compound treatment on roots include a significant reduction in primary root elongation. At effective concentrations, roots will appear stunted and may exhibit swelling or radial expansion of cells just behind the root tip. This is a direct consequence of the inhibition of cellulose synthesis, which prevents anisotropic cell expansion.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues in this compound root growth assays.
Problem 1: High Variability in Root Length Measurements
| Potential Cause | Troubleshooting Step |
| Inconsistent Media Composition | Prepare a large batch of media for the entire experiment to ensure uniformity. Pay close attention to the final concentrations of all nutrients, especially nitrogen sources. |
| Uneven this compound Distribution | Ensure this compound is thoroughly mixed into the agar medium before pouring plates. After adding this compound from a stock solution, swirl the molten agar gently but thoroughly. |
| Variable Seed Quality or Age | Use seeds from the same lot and of a similar age. Stratify seeds consistently to ensure uniform germination. |
| Inconsistent Environmental Conditions | Maintain constant light intensity, temperature, and humidity in the growth chamber. Ensure plates are oriented vertically and consistently to avoid gravitropic variations. |
Problem 2: No or Weak Inhibition of Root Growth
| Potential Cause | Troubleshooting Step |
| Sub-optimal this compound Concentration | Perform a dose-response curve to determine the optimal concentration for your specific plant species and experimental conditions. Concentrations can range from nanomolar to micromolar. |
| This compound Degradation | This compound can be degraded by microbes and sunlight. Prepare fresh this compound stock solutions and store them protected from light. Use freshly prepared media plates. In soil-based assays, consider the half-life of this compound, which can be around 100 days. |
| Development of Resistance | If working with a plant line over a long period, consider the possibility of acquired resistance. Test a wild-type control alongside your experimental line. |
| Incorrect pH of the Medium | Ensure the pH of the growth medium is within the optimal range for your plant species (typically 5.7-5.8 for Arabidopsis). |
Problem 3: Excessive Root Swelling and Callus-like Growth
| Potential Cause | Troubleshooting Step |
| High this compound Concentration | This is a classic symptom of high concentrations of cellulose biosynthesis inhibitors. Reduce the this compound concentration in your assay. |
| Off-target Effects | At very high concentrations, this compound may have off-target effects that lead to more severe phenotypes. Lower the concentration to a range that specifically inhibits cellulose synthesis. |
| Contamination of Media | Microbial contamination can sometimes cause abnormal growth. Ensure sterile techniques are used throughout the experimental setup. |
Experimental Protocols
Standard Arabidopsis thaliana Root Growth Assay with this compound
This protocol provides a general framework. Researchers should optimize parameters for their specific needs.
1. Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
Murashige and Skoog (MS) basal salt medium
-
Sucrose
-
MES buffer
-
Agar or other gelling agent
-
This compound (stock solution in DMSO or ethanol)
-
Petri plates (square or round)
-
Sterile water
-
Bleach
-
Ethanol
2. Media Preparation (per liter):
-
To ~900 mL of sterile water, add 2.2 g of MS basal salts, 10 g of sucrose (1% w/v), and 0.5 g of MES buffer.
-
Adjust the pH to 5.7 with KOH.
-
Add 8-10 g of agar.
-
Bring the volume to 1 L with sterile water.
-
Autoclave for 20 minutes at 121°C.
-
Cool the medium to ~50-60°C in a water bath.
-
Add the desired volume of this compound stock solution and the same volume of solvent (e.g., DMSO) to the control medium. Swirl gently to mix thoroughly.
-
Pour the medium into sterile petri plates (~25 mL per plate) in a laminar flow hood.
-
Allow the plates to solidify and dry slightly for 1-2 days before use.
3. Seed Sterilization and Plating:
-
Place seeds in a 1.5 mL microfuge tube.
-
Add 1 mL of 70% ethanol and vortex for 1 minute.
-
Remove the ethanol and add 1 mL of 50% bleach with a drop of Triton X-100. Vortex for 5-10 minutes.
-
Wash the seeds 3-5 times with sterile water.
-
Resuspend the seeds in a small volume of sterile 0.1% agar solution.
-
Pipette individual seeds onto the surface of the prepared agar plates, spacing them evenly.
-
Seal the plates with micropore tape.
4. Growth Conditions and Data Collection:
-
Stratify the seeds by placing the plates at 4°C in the dark for 2-4 days to synchronize germination.
-
Transfer the plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C. Place the plates vertically to allow roots to grow along the agar surface.
-
After a set period of growth (e.g., 5-7 days), photograph or scan the plates.
-
Measure the primary root length using image analysis software (e.g., ImageJ).
Data Presentation
Table 1: Effect of this compound Concentration on Arabidopsis Root Growth
| This compound Concentration (nM) | Mean Primary Root Length (mm) | % Inhibition Compared to Control | Phenotypic Observations |
| 0 (Control) | 50.2 ± 3.5 | 0% | Normal root growth and morphology. |
| 1 | 35.1 ± 2.8 | 30% | Slight reduction in root elongation. |
| 2.5 | 20.6 ± 2.1 | 59% | Significant inhibition of root elongation. |
| 5 | 10.5 ± 1.5 | 79% | Severe root stunting and slight radial swelling. |
| 10 | 4.1 ± 0.8 | 92% | Very short roots with prominent radial swelling. |
| 20 | < 2 | >96% | Germination may be affected; severe swelling. |
Note: These are representative data. Actual values will vary depending on experimental conditions.
Table 2: Influence of Media Components on this compound Efficacy
| Media Modification | This compound Concentration | Observed Effect on Root Growth | Reference |
| Standard 1/2 MS | 2.5 nM | Moderate root growth inhibition. | |
| High Nitrate (60 mM KNO₃) | 2.5 nM | Enhanced root stunting and swelling response (RSSR). | |
| Low Nitrate (6 mM KNO₃) | 2.5 nM | Less pronounced RSSR compared to high nitrate. | |
| High Sucrose (3%) | Varies | Can sometimes mask or alter the root phenotype. | |
| No Sucrose | Varies | Provides a more natural growth condition for roots. |
Visualizations
Signaling Pathway of this compound Action
Caption: Simplified signaling pathway of this compound's inhibitory action on root growth.
Experimental Workflow for this compound Root Growth Assay
References
- 1. solutionsstores.com [solutionsstores.com]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. diypestcontrol.com [diypestcontrol.com]
- 4. pnas.org [pnas.org]
- 5. Resistance against herbicide this compound and cellulose deficiency caused by distinct mutations in same cellulose synthase isoform CESA6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Isoxaben concentration to minimize off-target effects
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Isoxaben in experimental settings. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to help minimize off-target effects while achieving desired experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during experiments involving this compound.
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific herbicide that acts by inhibiting cellulose biosynthesis.[1] Its primary targets are specific isoforms of the cellulose synthase (CESA) catalytic subunit, namely CESA3 and CESA6, which are crucial components of the cellulose synthase complex in the plasma membrane.[2][3] By disrupting this complex, this compound prevents the polymerization of glucose into cellulose microfibrils, which are essential for cell wall structure and integrity.[2]
Q2: My experiment is showing low efficacy (e.g., no growth inhibition, no cell swelling). What could be the cause?
A2: Several factors can contribute to lower-than-expected efficacy:
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Suboptimal Concentration: this compound is effective at very low concentrations, with strong phenotypic responses observed in Arabidopsis roots at levels as low as 1.5 nM to 4 nM.[4] However, the effective concentration can be highly dependent on the biological system. A dose-response experiment is critical.
-
Tissue-Specific Effects: The response to this compound can be highly tissue-specific. For instance, in Arabidopsis, roots often show a much stronger response than shoots, even when the compound is transported throughout the plant.
-
Nutrient Dependence: The composition of the growth media can significantly influence this compound's effects. Studies have shown that the phenotypic and transcriptional response to this compound is nutrient-dependent. Ensure your media composition is consistent across experiments.
-
Resistance: In model organisms, resistance can arise from mutations in the target CESA genes.
Q3: I am observing high cytotoxicity or unexpected phenotypes. How can I minimize these off-target effects?
A3: High concentrations of any inhibitor increase the likelihood of off-target effects. While this compound is highly specific, supra-optimal doses can lead to secondary effects that may confound results.
-
Optimize Concentration: The most critical step is to perform a careful dose-response curve to identify the Minimum Effective Concentration (MEC) that produces the desired on-target effect without inducing widespread toxicity. The concentrations used in published studies vary widely, from nanomolar (1.5 nM) to micromolar (40 µM), highlighting the need for system-specific optimization.
-
Monitor Microtubule Organization: Inhibition of cellulose synthesis by this compound can indirectly lead to the disorganization of cortical microtubules. This is thought to be part of a feedback mechanism between the cell wall and the cytoskeleton. If microtubule integrity is critical for your experiment, assess it as a potential secondary effect.
-
Assess Stress Responses: Cell wall damage is a significant stressor for plant cells and can trigger secondary responses, such as the production of reactive oxygen species (ROS) and jasmonic acid, leading to ectopic lignin deposition. Be aware that these downstream stress responses may influence your experimental outcome.
Q4: Is the effect of this compound reversible?
A4: Yes, the effects of this compound on both cellulose synthesis and secondary effects like microtubule disorganization have been shown to be reversible after the compound is removed.
Data Presentation: Concentration-Dependent Effects
The following table summarizes the reported effects of this compound at various concentrations, primarily in the model plant Arabidopsis thaliana. This data should be used as a starting point for designing dose-response experiments in your specific system.
| Concentration | Organism/System | On-Target Effect (Cellulose Synthesis Inhibition) | Secondary or Off-Target Effect | Reference |
| 1.5 nM | Arabidopsis thaliana | Strong phenotypic response observed. | Not specified. | |
| 2.5 nM | Arabidopsis thaliana | Induces strong root-specific short-shair root (RSSR) phenotype; significantly decreases cellulose content in roots. | Little to no effect on shoot cellulose content or development. | |
| 4.0 nM | Arabidopsis thaliana | Inhibits hypocotyl growth acceleration when applied during the slow growth phase. | Does not randomize microfibrils at this concentration, unlike higher doses. | |
| 20 nM | Arabidopsis thaliana | Used for long-term growth in forward genetic screens to identify resistant mutants. | Not specified. | |
| 600 nM | Arabidopsis thaliana | Used for hour-long treatments to induce cell wall stress. | Not specified. | |
| 20 - 40 µM | Arabidopsis thaliana | Used for treatments of 20 hours or longer. | High potential for off-target effects at these concentrations. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration via Seedling Growth Assay
This protocol provides a framework for conducting a dose-response experiment using Arabidopsis thaliana seedlings.
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock (e.g., 10 mM). Store at -20°C.
-
Prepare Growth Media: Prepare standard solid growth media (e.g., Murashige and Skoog) in petri plates.
-
Create Concentration Gradient: While the media is still molten, add the appropriate volume of this compound stock solution (and an equivalent volume of DMSO for the mock control) to create a series of plates with varying final concentrations. A good starting range based on literature is 0 nM (mock), 1 nM, 2.5 nM, 5 nM, 10 nM, 25 nM, and 100 nM.
-
Sterilize and Stratify Seeds: Surface-sterilize seeds, resuspend in sterile water, and stratify at 4°C for 2-3 days in the dark.
-
Plate Seeds: Pipette seeds onto the surface of the prepared plates. Orient the plates vertically to allow roots to grow along the surface.
-
Incubate: Grow seedlings under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).
-
Analyze Phenotype: After 5-10 days, photograph the plates. Use image analysis software (e.g., ImageJ) to measure primary root length.
-
Determine MEC: Plot the root length as a function of this compound concentration. The optimal concentration is typically the lowest dose that gives a significant and consistent reduction in root growth.
Protocol 2: Assessing Off-Target Effects on Cortical Microtubules
This protocol describes how to visualize microtubule organization following this compound treatment.
-
Plant Material: Use a transgenic line that expresses a fluorescently-tagged microtubule-binding protein (e.g., GFP-MBD).
-
Treatment: Grow seedlings in a liquid culture system or on plates containing the desired concentration of this compound (and a mock control) determined from Protocol 1.
-
Microscopy: Mount seedlings in the appropriate liquid media on a microscope slide.
-
Imaging: Use a confocal laser scanning microscope to visualize the GFP-labeled microtubules in the epidermal cells of the root elongation zone. Acquire Z-stacks to capture the entire cortical array.
-
Analysis: Qualitatively assess the degree of microtubule organization. In untreated cells, microtubules should be transversely aligned to the axis of elongation. Disorganization is characterized by a random or bundled network of microtubules.
Visualizations: Pathways and Workflows
References
- 1. This compound Inhibits the Synthesis of Acid Insoluble Cell Wall Materials In Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Resistance against herbicide this compound and cellulose deficiency caused by distinct mutations in same cellulose synthase isoform CESA6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellulose biosynthesis inhibitor this compound causes nutrient-dependent and tissue-specific Arabidopsis phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isoxaben in Aqueous Growth Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when using Isoxaben in aqueous growth media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pre-emergent herbicide that acts as a potent and specific inhibitor of cellulose biosynthesis in plants.[1][2][3] Its primary molecular targets are isoforms of the cellulose synthase (CESA) complex, particularly CESA3 and CESA6 in the model plant Arabidopsis thaliana.[4] By directly inhibiting these enzymes, this compound halts the production of cellulose, an essential component of the plant cell wall, leading to growth arrest and cell swelling.[4]
Q2: I'm observing a precipitate after adding my this compound stock solution to my aqueous growth medium. What are the common causes?
Precipitation of hydrophobic compounds like this compound in aqueous media is a frequent issue. The primary causes include:
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Low Aqueous Solubility: this compound has very low solubility in water.
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Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into an aqueous medium can cause the compound to crash out of solution as the solvent polarity changes dramatically.
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Temperature Effects: Temperature shifts can decrease the solubility of some compounds. Adding a cold stock solution to warmer media or vice-versa can sometimes induce precipitation.
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Media Composition: High concentrations of salts or other components in the growth medium can sometimes interact with this compound or the solvent, reducing solubility.
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pH of the Medium: The stability and solubility of a compound can be influenced by the pH of the solution. This compound is stable to hydrolysis at a pH range of 5-9.
Q3: What is the recommended solvent for preparing an this compound stock solution?
Due to its low water solubility, a water-miscible organic solvent is necessary to prepare a concentrated stock solution of this compound. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose in biological research. It is crucial to use a high-purity, anhydrous grade of DMSO to ensure the best solubilizing capacity.
Q4: How can I prevent this compound from precipitating when I add it to my growth medium?
Here are several strategies to prevent precipitation:
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Optimize Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your growth medium as low as possible, ideally below 0.5% and preferably at or below 0.1%, to minimize solvent-induced toxicity and precipitation.
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Pre-warm the Medium: Adding the this compound stock solution to pre-warmed (e.g., 37°C) growth medium can help maintain solubility.
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Gradual Dilution: Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.
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Serial Dilution: For higher final concentrations of this compound, consider a two-step dilution. First, dilute the stock into a small volume of medium, ensure it is fully dissolved, and then add this intermediate dilution to the final volume of your culture medium.
Q5: What are the visible effects of this compound on plant cells or seedlings in culture?
Inhibition of cellulose synthesis by this compound leads to distinct phenotypes, including:
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Swollen root tips and hypocotyls.
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Growth arrest or inhibition.
-
Asymmetrical tissue growth.
-
Browning of roots and vascular tissue.
Troubleshooting Guide: this compound Precipitation
Use the following table to diagnose and resolve common issues with this compound solubility in your experiments.
| Problem | Possible Cause | Solution |
| Precipitate forms immediately upon adding stock solution to media. | Solvent Shock: The rapid change in polarity is causing this compound to fall out of solution. | 1. Add the stock solution drop-by-drop to the vortexing media. 2. Pre-warm the media to 37°C before adding the stock solution. 3. Perform a serial dilution as described in the FAQs. |
| Media becomes cloudy over time after adding this compound. | Slow Precipitation: The concentration of this compound is at the edge of its solubility limit in your specific media. | 1. Lower the final concentration of this compound if experimentally viable. 2. Slightly increase the final concentration of the co-solvent (e.g., DMSO), but be mindful of potential toxicity to your cells (stay below 0.5%). |
| Precipitate is observed after autoclaving media containing this compound. | Thermal Degradation/Precipitation: this compound may not be stable at autoclaving temperatures, or the high temperature may cause it to precipitate with other media components. | This compound, like many organic compounds, should be added to the media after autoclaving and cooling. Prepare a stock solution and filter-sterilize it through a 0.22 µm filter before adding it to the sterile media. |
| Inconsistent results between experiments. | Incomplete Dissolution of Stock: The this compound stock solution may not be fully dissolved. | Ensure the stock solution is completely clear before use. Gentle warming in a 37°C water bath and vortexing can help ensure complete dissolution. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: this compound Solubility
| Solvent | Solubility (at 25°C) |
| Water (pH 7, 20°C) | 1.42 mg/L |
| Methanol | 50-100 mg/mL |
| Ethyl Acetate | 50-100 mg/mL |
| Acetonitrile | 30-35 mg/mL |
| Toluene | 4-5 mg/mL |
| Hexane | 0.07-0.08 mg/mL |
Table 2: this compound Inhibitory Concentrations
| Organism/System | IC50 / Effective Concentration |
| Arabidopsis thaliana seedlings | ~0.6 nM (for cellulose content measurement) |
| Brassica napus | I50 of 20 nM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 332.39 g/mol )
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical tube (e.g., 15 mL)
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, you will need:
-
10 mmol/L * 0.01 L * 332.39 g/mol = 0.0332 g or 33.2 mg
-
-
Weigh this compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh out 33.2 mg of this compound powder and transfer it to the 15 mL conical tube.
-
Dissolve in DMSO: Add 10 mL of sterile DMSO to the tube containing the this compound powder.
-
Ensure Complete Dissolution: Vortex the tube thoroughly. If necessary, gently warm the solution in a 37°C water bath for a few minutes and vortex again to ensure all the powder has dissolved. The final solution should be clear and free of any visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage.
Protocol 2: Adding this compound to Aqueous Growth Media
Materials:
-
Prepared this compound stock solution (e.g., 10 mM in DMSO)
-
Sterile aqueous growth medium (e.g., Murashige and Skoog medium)
-
Sterile flask or bottle for the final medium
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Determine the Final Concentration: Decide on the desired final concentration of this compound in your growth medium. For example, to achieve a final concentration of 100 nM in 100 mL of media:
-
V1 * C1 = V2 * C2
-
V1 = (100 mL * 100 nM) / 10,000,000 nM = 0.001 mL or 1 µL
-
-
Prepare the Medium: Dispense the required volume of sterile aqueous growth medium into a sterile flask. For this example, 100 mL.
-
Pre-warm the Medium (Optional but Recommended): Place the flask of medium in a 37°C water bath for 15-20 minutes.
-
Add this compound Stock: While gently swirling or vortexing the medium, add the calculated volume of the this compound stock solution (1 µL in this example) dropwise into the medium.
-
Mix Thoroughly: Continue to mix the medium for a few minutes to ensure the this compound is evenly distributed.
-
Final Checks: Visually inspect the medium for any signs of precipitation. Your medium is now ready for use.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits the CESA complex, leading to compromised cell wall integrity and downstream signaling.
Experimental Workflow for Troubleshooting this compound Solubility
Caption: A logical workflow for preparing and troubleshooting this compound solutions in aqueous growth media.
References
- 1. This compound Inhibits the Synthesis of Acid Insoluble Cell Wall Materials In Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel cell wall architecture of this compound-habituated Arabidopsis suspension-cultured cells: global transcript profiling and cellular analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Isoxaben-Induced Phytotoxicity in Sensitive Plant Species
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving the herbicide isoxaben.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a pre-emergent herbicide belonging to the benzamide chemical class.[1] Its primary mode of action is the inhibition of cellulose biosynthesis in plants.[2] By disrupting the formation of cellulose, a critical component of the plant cell wall, this compound prevents the germination and growth of susceptible weed species.[2]
Q2: What are the typical symptoms of this compound-induced phytotoxicity in sensitive plant species?
A2: In sensitive dicotyledonous plants, this compound phytotoxicity manifests as severe growth inhibition. Symptoms often include stunted and swollen roots, a phenomenon sometimes referred to as the root stunting and swelling response (RSSR), particularly under high nitrate conditions.[3] Foliar symptoms can range from slight chlorosis (yellowing) and leaf cupping to severe necrosis (tissue death) and death of the shoot's growing point (meristematic shoot tip death).[4]
Q3: My Arabidopsis thaliana seedlings are showing severe root swelling and growth inhibition even at low this compound concentrations. What could be the cause?
A3: The phytotoxic response to this compound in Arabidopsis is highly dependent on the nutrient composition of the growth medium. High concentrations of nitrate (e.g., 60 mM KNO₃) can dramatically enhance the severity of root stunting and swelling, even at nanomolar concentrations of this compound. If you are observing severe phytotoxicity, check the nitrate concentration in your growth medium. Reducing the nitrate level (e.g., to 6 mM KNO₃) can significantly suppress these symptoms.
Q4: Can this compound phytotoxicity be reversed or mitigated in a laboratory setting?
A4: While this compound's inhibitory effect on cellulose synthesis is potent, its secondary effects, such as oxidative stress, can be mitigated. The application of antioxidants, plant growth regulators like brassinosteroids, or supplemental calcium may help alleviate some of the phytotoxic symptoms. These treatments do not reverse the primary inhibition of cellulose synthesis but can help the plant cope with the resulting stress.
Q5: How does this compound treatment lead to oxidative stress?
A5: Inhibition of cellulose biosynthesis creates a cell wall damage (CWD) condition. This stress triggers a cascade of responses in the plant, including the production of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂). This increase in ROS contributes to cellular damage and the visible symptoms of phytotoxicity.
Troubleshooting Guides
Issue 1: Unexpectedly high phytotoxicity at low this compound concentrations.
-
Possible Cause: Nutrient composition of the growth medium, particularly high nitrate levels, can exacerbate this compound's effects.
-
Troubleshooting Steps:
-
Analyze Media Composition: Review the concentration of all nutrients in your growth medium, paying close attention to the nitrate source and concentration.
-
Modify Nitrate Levels: If using a high-nitrate medium (e.g., standard 1x MS), consider preparing a modified medium with a lower nitrate concentration (e.g., 6 mM KNO₃) to assess if phytotoxicity is reduced.
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Dose-Response Curve: Perform a dose-response experiment with varying this compound concentrations on both high- and low-nitrate media to determine the optimal experimental conditions for your specific plant species and research question.
-
Issue 2: Difficulty in distinguishing primary phytotoxic effects from secondary stress responses.
-
Possible Cause: this compound's inhibition of cellulose synthesis triggers a complex downstream signaling cascade, including the production of ROS and hormonal changes, which can confound results.
-
Troubleshooting Steps:
-
Time-Course Analysis: Conduct a time-course experiment to observe the progression of symptoms. Inhibition of root elongation is an early response, while widespread necrosis is a later, secondary effect.
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Measure Secondary Stress Markers: Quantify markers of secondary stress, such as ROS levels and the expression of stress-responsive genes, to differentiate them from the primary effect on cellulose synthesis.
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Use "Rescue" Agents: Employ antioxidants or other mitigating agents in your experimental setup to suppress secondary stress responses and isolate the effects of cellulose biosynthesis inhibition.
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Issue 3: Inconsistent results in phytotoxicity assays.
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Possible Cause: Variability in experimental conditions such as light intensity, temperature, and even the gelling agent used in the media can influence plant responses to this compound.
-
Troubleshooting Steps:
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Standardize Growth Conditions: Ensure consistent light intensity, photoperiod, and temperature across all experiments.
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Consistent Media Preparation: Use the same brand and batch of all media components, including the gelling agent, for all replicates and experiments.
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Control for Solvent Effects: Always include a mock-treated control group that receives the same concentration of the solvent (e.g., ethanol or DMSO) used to dissolve the this compound.
-
Data Presentation
Table 1: this compound Concentration and Nutrient-Dependent Phytotoxicity in Arabidopsis thaliana
| This compound Concentration | Nitrate Concentration | Observed Phytotoxicity in Roots | Reference |
| 1.5 nM | 60 mM KNO₃ | Strong root stunting and swelling | |
| 1.5 nM | 6 mM KNO₃ | Suppressed root stunting and swelling | |
| 2.5 nM | 60 mM KNO₃ | Significant decrease in crystalline cellulose | |
| 2.5 nM | 6 mM KNO₃ | No significant decrease in crystalline cellulose |
Table 2: Potential Rescue Agents for Mitigating this compound-Induced Phytotoxicity
| Rescue Agent | Proposed Mechanism of Action | Typical Concentration Range (for general herbicide stress) |
| Ascorbic Acid (Vitamin C) | Scavenges reactive oxygen species (ROS). | 50 - 100 mg L⁻¹ |
| Glutathione (GSH) | Acts as a redox buffer and is involved in the detoxification of xenobiotics. | 1 mM |
| 24-Epibrassinolide (Brassinosteroid) | Modulates stress responses and can enhance the expression of detoxification genes. | 10 - 100 nM |
| Calcium (Ca²⁺) | Acts as a secondary messenger in stress signaling pathways and can stabilize cell walls and membranes. | 5 - 10 mM |
Experimental Protocols
Protocol 1: Assessing this compound Phytotoxicity in Arabidopsis thaliana Seedlings
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Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis thaliana seeds using your standard laboratory protocol.
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On square petri plates, prepare a modified 1x Murashige and Skoog (MS) medium with varying concentrations of KNO₃ (e.g., 6 mM and 60 mM) and a range of this compound concentrations (e.g., 0, 1, 2.5, 5, 10 nM). Dissolve this compound in ethanol and add to the media after autoclaving and cooling. Ensure the final ethanol concentration is consistent across all plates, including the mock control.
-
-
Seedling Growth:
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Place the seeds on the agar surface and stratify at 4°C for 2-3 days in the dark.
-
Transfer the plates to a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C.
-
-
Phenotypic Analysis:
-
After 7-10 days, photograph the plates.
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Measure the primary root length of at least 15-20 seedlings per treatment using image analysis software (e.g., ImageJ).
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Visually score the severity of root swelling and other phytotoxic symptoms.
-
Protocol 2: Quantification of Crystalline Cellulose Content
This protocol is adapted from standard methods for cell wall analysis.
-
Sample Collection and Preparation:
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Harvest whole seedlings or dissected root and shoot tissues from plants grown as described in Protocol 1.
-
Freeze-dry the tissue and grind to a fine powder.
-
-
Extraction of Soluble Components:
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Wash the powdered tissue sequentially with 70% ethanol, 100% ethanol, and acetone to remove soluble sugars and pigments.
-
-
Updegraff Reagent Treatment:
-
Treat the remaining cell wall material with Updegraff reagent (a mixture of acetic acid, nitric acid, and water) to hydrolyze non-crystalline polysaccharides.
-
-
Quantification of Glucose:
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The remaining pellet contains crystalline cellulose. Hydrolyze the cellulose to glucose using strong acid (e.g., sulfuric acid).
-
Quantify the glucose content using a colorimetric assay, such as the anthrone assay. Compare the absorbance to a standard curve of known glucose concentrations.
-
Protocol 3: Measurement of Reactive Oxygen Species (ROS) in Roots
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).
-
Seedling Preparation:
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Grow seedlings as described in Protocol 1.
-
-
Staining:
-
Prepare a staining solution of 10 µM H₂DCFDA in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Carefully transfer the seedlings to the staining solution and incubate in the dark for 15-30 minutes.
-
-
Washing:
-
Gently wash the seedlings with the buffer to remove excess stain.
-
-
Microscopy:
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Mount the seedlings on a microscope slide.
-
Visualize ROS production in the root tips using a fluorescence microscope with appropriate filter sets (excitation ~488 nm, emission ~525 nm).
-
-
Quantification:
-
Quantify the fluorescence intensity in a defined region of the root tip using image analysis software.
-
Protocol 4: Experimental Workflow for Phytotoxicity Rescue
-
Experimental Setup:
-
Prepare growth media as in Protocol 1, with a fixed concentration of this compound that induces clear phytotoxicity (e.g., 2.5 nM on high nitrate media).
-
In separate treatments, supplement the this compound-containing media with a range of concentrations of the potential rescue agent (e.g., ascorbic acid, 24-epibrassinolide, or CaCl₂). Include controls for this compound-only, rescue agent-only, and mock treatment.
-
-
Data Collection:
-
Grow the seedlings for 7-10 days.
-
Measure primary root length and assess phytotoxicity symptoms as in Protocol 1.
-
For promising rescue agents, quantify secondary stress markers such as ROS levels (Protocol 3) and cellulose content (Protocol 2) to understand the mechanism of amelioration.
-
-
Data Analysis:
-
Statistically compare the root length and other quantified parameters between the this compound-only treatment and the rescue agent co-treatments to determine if the phytotoxicity has been significantly mitigated.
-
Visualizations
Figure 1. Signaling pathway of this compound-induced phytotoxicity.
Figure 2. Experimental workflow for assessing phytotoxicity rescue.
Figure 3. Troubleshooting logic for this compound phytotoxicity experiments.
References
- 1. wsdot.wa.gov [wsdot.wa.gov]
- 2. Novel cell wall architecture of this compound-habituated Arabidopsis suspension-cultured cells: global transcript profiling and cellular analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellulose biosynthesis inhibitor this compound causes nutrient-dependent and tissue-specific Arabidopsis phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. my.ucanr.edu [my.ucanr.edu]
Technical Support Center: Isoxaben Efficacy and Growth Media Composition
This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of growth media nutrient composition on the efficacy of Isoxaben, a cellulose biosynthesis inhibitor.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant variability in my experimental results despite using a consistent concentration of this compound?
A1: The efficacy of this compound is highly sensitive to the nutrient composition of the growth media.[1] Studies have shown that modifying the media's nutrient content can drastically alter the plant's phenotypic response, even when the this compound concentration remains the same.[1] Even the gelling agent used can change the final nutrient availability, contributing to variability.[1] Therefore, it is crucial to standardize and report detailed media compositions to ensure reproducible results.[1]
Q2: Which specific nutrients have the most significant impact on this compound's effects?
A2: Nitrate (NO₃⁻) concentration has been identified as a key modulator of this compound's effects in Arabidopsis. A high nitrate concentration (e.g., 60 mM KNO₃) in the presence of this compound induces a strong root stunting and swelling response (RSSR).[1] Conversely, this response is suppressed in media with a lower nitrate concentration (e.g., 6 mM KNO₃). The RSSR is not solely driven by nitrate, as the presence of 60 mM KCl or 60 mM NaCl with low nitrate can also induce the response, suggesting a broader role of specific nutrients and ionic conditions rather than general ionic stress.
Q3: What is the established mechanism of action for this compound?
A3: this compound is a pre-emergence herbicide that functions as a cellulose biosynthesis inhibitor (CBI). It specifically inhibits the incorporation of glucose into cellulose. Genetic and biochemical evidence indicates that this compound targets Cellulose Synthase (CESA) proteins, with mutations in AtCESA3 (also known as IXR1) and CESA6 conferring resistance.
Q4: Is the inhibitory effect of this compound consistent across all plant tissues?
A4: No, the response to this compound is tissue-specific. In Arabidopsis, this compound has a much stronger effect on roots than on shoots. For example, a significant decrease in crystalline cellulose content was observed in the roots of seedlings grown on high nitrate media with this compound, while the cellulose content in the shoots remained stable across all tested conditions.
Q5: What is the recommended concentration range for this compound in experiments?
A5: There is no universally established standard for this compound concentration, which has led to staggering variation across studies. Reported concentrations range from as low as 1.5-2.5 nM, which can induce strong phenotypic and transcriptional changes, to as high as 40 µM. The use of excessively high concentrations increases the risk of off-target effects, which may obscure the true CBI-dependent responses. Researchers should perform dose-response experiments under their specific nutrient conditions to determine the optimal concentration.
Troubleshooting Guide
Problem 1: My this compound treatment is not producing the expected root stunting and swelling phenotype (RSSR).
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Possible Cause: Suboptimal nutrient composition in the growth medium.
-
Troubleshooting Steps:
-
Verify Nitrate Concentration: The RSSR phenotype is strongly induced in the presence of high nitrate levels (e.g., 60 mM KNO₃). Check if your medium contains sufficient nitrate. In low-nitrate media (e.g., 6 mM KNO₃), the RSSR is suppressed.
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Check Other Nutrients: Ensure that other media components are consistent, as potassium and phosphate levels also influence root growth.
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Standardize Media: Use a well-defined, standard medium like Murashige and Skoog (MS) and report the exact formulation (e.g., 1/2 MS vs. 1x MS), as this can alter the dose-response relationship.
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Review this compound Concentration: While the phenotype is nutrient-dependent, ensure your this compound concentration is appropriate. A low concentration (e.g., 1.5 nM) is sufficient to induce a strong RSSR under high nitrate conditions.
-
Problem 2: I am not detecting a significant decrease in cellulose content after this compound treatment.
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Possible Cause: The effect is both nutrient-dependent and tissue-specific.
-
Troubleshooting Steps:
-
Analyze the Correct Tissue: this compound's impact on cellulose content is most pronounced in the roots. Shoot cellulose levels may remain unaffected. Ensure you are harvesting and analyzing root tissue separately.
-
Confirm Nutrient Conditions: A significant reduction in root cellulose is observed when seedlings are grown on high-nitrate (60 mM KNO₃) media in combination with this compound. This effect may be minimal or absent under low-nitrate conditions.
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Check Treatment Duration: Ensure the treatment duration is sufficient for a detectable change in cellulose levels. Long-term growth on the treatment media is often required.
-
Problem 3: My results are not comparable with previously published findings.
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Possible Cause: Discrepancies in experimental conditions, particularly growth media.
-
Troubleshooting Steps:
-
Detailed Comparison of Protocols: Critically compare your experimental protocol with the published study. Pay close attention to the exact composition of the growth medium, including the basal salt mix (e.g., MS), concentration of all nutrients (especially nitrate), gelling agent, and pH.
-
This compound Concentration and Treatment Duration: The wide range of this compound concentrations (from nM to µM) and treatment times (hours to days) used in literature makes direct comparison difficult. Acknowledge these differences when interpreting your data.
-
Standardization is Key: For future experiments, establish a standardized set of growth conditions to ensure internal consistency and improve comparability with other research.
-
Data and Protocols
Quantitative Data Summary
Table 1: Effect of Nitrate Concentration and Treatment Duration on this compound-Responsive Genes in Arabidopsis Roots. This table summarizes the number of differentially expressed genes (DEGs) in response to 2.5 nM this compound under different nitrate conditions and treatment durations.
| Nitrate Conc. | Treatment Duration | Number of this compound-Responsive DEGs |
| 6 mM KNO₃ | Short-Term (24h) | 145 |
| 60 mM KNO₃ | Short-Term (24h) | 1,605 |
| 6 mM KNO₃ | Long-Term (6 days) | 827 |
| 60 mM KNO₃ | Long-Term (6 days) | 4,522 |
Table 2: Impact of Nitrate and this compound on Crystalline Cellulose Content in Arabidopsis Seedlings. This table shows the tissue-specific and nutrient-dependent effect of this compound on cellulose levels after 10 days of growth.
| Treatment Condition | Tissue | Crystalline Cellulose Content (% of control) |
| 6 mM KNO₃ + this compound | Root | No significant change |
| 60 mM KNO₃ + this compound | Root | Significant decrease |
| 6 mM KNO₃ + this compound | Shoot | No significant change |
| 60 mM KNO₃ + this compound | Shoot | No significant change |
Experimental Protocols
Protocol 1: Arabidopsis Growth Assay for this compound Sensitivity on Modified Media
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Media Preparation: Prepare 1x Murashige and Skoog (MS) media lacking nitrogen, potassium, and phosphorus.
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Nutrient Modification: Supplement the media to achieve the desired final concentrations of nutrients. For example, to test nitrate dependency, create two media variants containing 6 mM KNO₃ and 60 mM KNO₃, respectively, while keeping other nutrients like phosphate (1.35 mM KH₂PO₄) constant.
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This compound Application: Add this compound (dissolved in a suitable solvent like ethanol or DMSO) to the autoclaved and cooled media to the desired final concentration (e.g., 1.5 nM). Prepare a corresponding mock control medium containing only the solvent.
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Seed Plating: Surface-sterilize Arabidopsis thaliana (Col-0) seeds and place them on the solidified media plates.
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Incubation: Stratify the plates at 4°C for 2-3 days in the dark, then transfer them to a growth chamber and place them vertically to allow root growth along the agar surface. Use long-day conditions (e.g., 16h light / 8h dark) at approximately 21°C.
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Phenotypic Analysis: After 7-8 days, photograph the plates and measure the primary root length using software like ImageJ. Quantify the root stunting and swelling response (RSSR) by comparing root lengths between this compound-treated and mock-treated seedlings under different nutrient conditions.
Protocol 2: Short-Term and Long-Term this compound Treatment for RNA-Seq Analysis
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Long-Term Treatment:
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Prepare modified MS media (e.g., 6 mM and 60 mM KNO₃) containing either 2.5 nM this compound or a mock control.
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Germinate and grow seedlings directly on these plates for 6 days.
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Harvest root tissue at day 6, flash-freeze in liquid nitrogen, and store at -80°C for RNA extraction.
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-
Short-Term Treatment:
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Prepare modified MS media (e.g., 6 mM and 60 mM KNO₃) without this compound.
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Germinate and grow seedlings on these plates for 5 days.
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Prepare a second set of "transfer" plates containing the same nutrient compositions but supplemented with either 2.5 nM this compound or a mock control.
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On day 5, carefully transfer the seedlings to the corresponding transfer plates.
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Harvest root tissue 24 hours after transfer (at day 6), flash-freeze, and store for RNA extraction.
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Visual Guides
Caption: this compound's mechanism of action targeting cellulose synthase.
References
Technical Support Center: Isoxaben Degradation Kinetics in Laboratory Settings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on conducting and troubleshooting isoxaben degradation experiments. The information is presented in a question-and-answer format to directly address specific issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing this compound degradation in laboratory soil studies?
A1: The degradation of this compound in soil is primarily influenced by microbial activity and soil temperature. Studies have shown that degradation is significantly faster in non-sterile soil compared to sterile soil, indicating the crucial role of microorganisms.[1] Temperature also plays a key role, with faster degradation observed at higher temperatures, which is attributed to increased microbial activity.[2] For instance, the half-life of this compound can be more than double at 10°C compared to 20°C.
Q2: How does the timing of application affect the degradation rate of this compound in soil?
A2: Field studies have indicated that the timing of application (e.g., spring versus fall) significantly impacts this compound's persistence. This compound applied in the spring tends to degrade faster than when applied in the fall. This is attributed to the warmer soil temperatures during the spring and summer months, which promote higher microbial activity and, consequently, a more rapid breakdown of the herbicide.
Q3: What is the expected half-life of this compound in aqueous systems under laboratory conditions?
A3: this compound's degradation in aqueous systems is influenced by factors such as the presence of oxygen (aerobic vs. anaerobic conditions) and light. In one laboratory study, this compound in an aqueous system under aerobic conditions decreased from 1 µg/g to 0.1 µg/g in 8 weeks. Under anaerobic conditions, the degradation was even more rapid, with the concentration decreasing to 0.004 µg/g in the same period. Photodegradation, or breakdown by light, is also a significant pathway for this compound degradation in water.
Q4: Is this compound susceptible to hydrolysis at environmentally relevant pH levels?
A4: this compound is generally stable to hydrolysis at pH levels commonly found in the environment (pH 5-9). This indicates that chemical breakdown by water is not a primary degradation pathway under typical environmental conditions.
Troubleshooting Guides
Issue 1: Low or Inconsistent Recovery of this compound from Soil Samples
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Possible Cause: Inefficient extraction from the soil matrix, particularly in soils with high organic matter content.
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Troubleshooting Steps:
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Optimize Extraction Solvent: Ensure the methanol/water ratio (e.g., 80:20) is appropriate for your soil type. For high organic matter soils, a higher proportion of methanol may be necessary.
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Increase Extraction Time/Temperature: Refluxing the soil-solvent mixture for a sufficient duration (e.g., one hour) is critical for effective extraction. Ensure the mixture is boiling gently throughout the reflux period.
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Thorough Homogenization: Ensure soil samples are thoroughly homogenized before subsampling for extraction to ensure representativeness.
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Evaluate Matrix Effects: High organic matter can interfere with the analytical quantification. Prepare matrix-matched standards by fortifying untreated soil extract with known concentrations of this compound to assess and correct for matrix effects.
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Issue 2: Poor Peak Shape or Resolution in HPLC-UV Analysis
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Possible Cause: Co-elution of interfering compounds from the soil extract, improper mobile phase composition, or a degraded HPLC column.
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Troubleshooting Steps:
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Sample Cleanup: Implement a thorough sample cleanup procedure. The use of a deactivated alumina column to remove interfering substances before HPLC analysis is a documented and effective method.
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Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure the components are accurately measured (e.g., 70:30 methanol/water). Degas the mobile phase to prevent air bubbles in the system.
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Guard Column: Use a guard column with the same packing material as the analytical column to protect it from strongly retained interfering compounds.
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Column Washing: If peak tailing or splitting is observed, wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants.
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Issue 3: High Variability in Degradation Rates Between Replicate Experiments
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Possible Cause: Inconsistent microbial activity in soil samples, temperature fluctuations, or variations in initial this compound concentration.
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Troubleshooting Steps:
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Standardize Soil Handling: Use soil from a single, well-homogenized source. If using field soil, be aware of spatial variability in microbial populations. Pre-incubate the soil at the experimental temperature for a period before adding this compound to allow the microbial community to stabilize.
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Precise Temperature Control: Use a calibrated incubator to maintain a constant and uniform temperature throughout the experiment.
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Accurate Spiking: Ensure the initial application of this compound to the soil is uniform. For laboratory studies, applying this compound in a solution and thoroughly mixing it with the soil is recommended for even distribution.
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Moisture Content: Maintain a consistent soil moisture level (e.g., 50-75% of field capacity) as this significantly impacts microbial activity.
-
Quantitative Data Summary
The following tables summarize the degradation kinetics of this compound under different laboratory and field conditions.
Table 1: this compound Degradation Half-Life (DT50) in Soil
| Condition | Soil Type | Temperature (°C) | DT50 (months) | Reference |
| Spring Application | Silt-Loam | Field Conditions | 2.7 | [2] |
| Fall Application | Silt-Loam | Field Conditions | 5.7 | [2] |
| Spring + Fall Application | Silt-Loam | Field Conditions | 6.1 | [2] |
| Unamended Plots | Not Specified | Field Conditions | 2.9 | |
| Plots with Organic Fertilizers | Not Specified | Field Conditions | up to 6.6 | |
| Non-Sterile Soil | Not Specified | 23 | Not directly stated, but 78% disappeared in 8 weeks | |
| Sterile Soil | Not Specified | 23 | Not directly stated, but 23% disappeared in 8 weeks | |
| Mean Soil Temperature 20°C | Not Specified | 20 | 2.5 | |
| Mean Soil Temperature 10°C | Not Specified | 10 | 5.2 |
Table 2: this compound Degradation in Aqueous Systems
| Condition | Incubation Time (weeks) | Initial Concentration (µg/g) | Final Concentration (µg/g) | Reference |
| Aerobic | 8 | 1 | 0.1 | |
| Anaerobic | 8 | 1 | 0.004 |
Experimental Protocols
1. Aerobic Soil Degradation Study
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Objective: To determine the rate of this compound degradation in soil under controlled aerobic conditions.
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Methodology:
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Soil Preparation: Use sieved (e.g., 2 mm) fresh soil with known characteristics (pH, organic matter content, texture). Adjust the moisture content to 50-75% of field capacity.
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This compound Application: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Apply the solution to the soil to achieve the desired initial concentration (e.g., 1 µg/g). Mix thoroughly to ensure uniform distribution and allow the solvent to evaporate.
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Incubation: Place a known amount of the treated soil (e.g., 50 g) into Erlenmeyer flasks. Cover the flasks with a gas-permeable material to allow air exchange while minimizing water loss. Incubate the flasks in the dark at a constant temperature (e.g., 23°C).
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Sampling: At predetermined time intervals (e.g., 0, 7, 14, 28, 56 days), remove replicate flasks for analysis.
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Extraction and Analysis: Extract this compound from the soil samples using the protocol detailed below and analyze the extracts by HPLC-UV.
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2. This compound Extraction and Quantification from Soil by HPLC-UV
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Objective: To extract and quantify the concentration of this compound in soil samples.
-
Methodology:
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Extraction:
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To a 50 g soil sample, add 200 mL of 80:20 methanol/water.
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Reflux the mixture for one hour.
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After cooling, take a 100 mL aliquot of the supernatant.
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Add 50 mL of a 5% NaCl aqueous solution to the aliquot in a separatory funnel.
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Partition the this compound into dichloromethane by shaking vigorously. Repeat the partitioning three times with fresh dichloromethane.
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Combine the dichloromethane fractions.
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-
Sample Cleanup:
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Pass the combined dichloromethane extract through a deactivated alumina column.
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Elute the column with appropriate solvents to remove interferences. Collect the fraction containing this compound.
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-
Quantification:
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Evaporate the collected fraction to dryness under a gentle stream of nitrogen and reconstitute in the HPLC mobile phase.
-
Analyze by HPLC-UV using the following conditions:
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Column: C18 (e.g., 250 mm x 4.6 mm)
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Mobile Phase: Isocratic 70:30 methanol/water
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Flow Rate: 1 mL/min
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Injection Volume: 50 µL
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UV Detection: 254 nm
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Retention Time: Approximately 8.2 minutes.
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-
Quantify the this compound concentration by comparing the peak area to a standard curve prepared from analytical standards.
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Visualizations
Caption: Experimental workflow for a laboratory-based this compound soil degradation study.
Caption: Proposed microbial degradation pathway of this compound in soil.
References
Refinement of Isoxaben application for uniform exposure in plate assays
This guide provides troubleshooting advice and detailed protocols for researchers using isoxaben in plate-based assays. The focus is on ensuring uniform exposure to prevent experimental variability.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to the culture medium?
A1: this compound has very low solubility in water (approximately 1.42 mg/L at 20°C)[1]. Precipitation typically occurs when a concentrated stock solution, usually dissolved in an organic solvent like DMSO, is added to the aqueous-based culture medium.[2][3] This "solvent shock" causes the compound to crash out of solution. Key factors include the final concentration, the temperature of the media, and the mixing technique.[4]
Q2: I'm observing inconsistent phenotypes or variable root growth across my plate. What could be the cause?
A2: Non-uniform exposure is the most likely cause. This can result from:
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This compound Precipitation: Small, often invisible, precipitates can lead to pockets of high and low concentration across the agar.
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Inadequate Mixing: If the this compound stock solution is not thoroughly mixed into the molten agar before pouring, it can result in a concentration gradient within the plate.
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Uneven Solidification: If plates solidify on an uneven surface, the agar depth can vary, leading to differences in the effective concentration of this compound available to the specimens.
Q3: What is the recommended solvent for making this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing this compound stock solutions for in vitro experiments. While this compound is also slightly soluble in methanol and ethyl acetate, DMSO is typically preferred for its high solvating power and compatibility with most cell culture media at low final concentrations.
Q4: How does this compound work, and why is uniform exposure critical?
A4: this compound is a cellulose biosynthesis inhibitor (CBI). It specifically targets and inhibits the function of cellulose synthase (CESA) complexes located in the plasma membrane, primarily affecting primary cell wall synthesis. This disruption of cellulose production leads to defects in cell elongation and growth. Because even minute variations in this compound concentration can cause significant changes in cell wall integrity and plant development, uniform exposure is essential for obtaining reproducible and reliable experimental results.
Q5: What is a typical concentration range for this compound in Arabidopsis plate assays?
A5: The effective concentration of this compound can vary widely depending on the specific research question and experimental duration. Studies have used concentrations ranging from as low as 2.5 nM for inducing strong transcriptional changes to 20 nM for long-term growth assays in genetic screens, and even up to the micromolar range (20-40 µM) for short-term, acute treatments. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Visible precipitate or cloudy medium after adding this compound stock. | Solvent Shock / Exceeded Solubility: The aqueous medium cannot accommodate the this compound when added from a concentrated organic stock. | 1. Pre-warm the medium: Ensure your agar medium is cooled to a manageable temperature (e.g., 50-55°C) but still molten. 2. Add stock slowly: Add the DMSO stock solution drop-wise into the vortex of the swirling liquid medium. 3. Increase mixing: Continue to stir or swirl the medium for at least 30-60 seconds after addition to ensure complete dispersion before pouring plates. 4. Lower stock concentration: Prepare a more dilute stock solution, which may require adding a larger volume to the media but can aid in dispersion. |
| High variability in phenotype between plates or across a single plate. | Non-uniform Distribution: Inadequate mixing of this compound in the molten agar before pouring. | 1. Standardize mixing time: After adding the this compound stock, use a magnetic stirrer or consistently swirl the flask for a set amount of time (e.g., 60 seconds) for every batch of media. 2. Pour plates immediately: Pour the agar into plates immediately after mixing to prevent any settling of the compound. |
| Edge effects or concentric rings of varying phenotype. | Uneven Cooling/Solidification: Plates may be cooling at different rates or on a non-level surface. | 1. Use a leveling surface: Pour plates on a certified level bench or surface to ensure uniform agar depth. 2. Stack plates carefully: Stack plates only after they have fully solidified to prevent deformation of the agar surface. Allow plates to cool and dry in a consistent manner. |
| No observable phenotype, even at high concentrations. | Degradation or Inactivity: this compound may have degraded, or the stock solution was prepared incorrectly. | 1. Store stock solution properly: this compound stock solutions in DMSO should be stored at -20°C for long-term use and protected from light. 2. Verify stock concentration: Prepare a fresh stock solution from a reliable source of this compound powder. 3. Check pH: Extreme pH shifts in the medium could potentially affect the compound's stability, though this is less common. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Objective: To prepare a concentrated, sterile stock solution of this compound in DMSO.
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Materials:
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This compound powder (MW: 332.40 g/mol )
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Anhydrous, sterile-grade DMSO
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Sterile microcentrifuge tubes or amber glass vials
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Vortex mixer
-
-
Procedure:
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In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder. For a 10 mM stock solution, weigh 3.32 mg of this compound.
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Transfer the powder to a sterile tube.
-
Add the appropriate volume of anhydrous DMSO. For a 10 mM stock from 3.32 mg, add 1 mL of DMSO.
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Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming to 37°C can assist with dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots in the dark at -20°C for long-term storage.
-
Protocol 2: Preparation of this compound-Infused Agar Plates
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Objective: To create agar plates with a uniform concentration of this compound for plant growth assays.
-
Materials:
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Prepared this compound stock solution (e.g., 10 mM in DMSO)
-
Autoclaved plant growth medium (e.g., Murashige and Skoog) with agar, cooled to 50-55°C in a water bath.
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Sterile petri dishes
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Magnetic stirrer and stir bar (optional, but recommended)
-
Laminar flow hood
-
-
Procedure:
-
Place the flask of molten agar medium on a magnetic stirrer within a laminar flow hood.
-
Allow the medium to cool to approximately 50-55°C. This is critical to prevent degradation of heat-sensitive components and reduce solvent evaporation, while still being hot enough to remain liquid.
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Calculate the volume of this compound stock needed. For a final concentration of 20 nM this compound in 1 L of media using a 10 mM stock, you would add 2 µL.
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While the medium is stirring, slowly add the calculated volume of this compound stock solution drop-by-drop into the medium.
-
Continue stirring for at least 60 seconds to ensure thorough mixing and uniform distribution.
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Immediately dispense the medium into sterile petri dishes (~25 mL per 100 mm plate).
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Place the plates on a level surface and leave them undisturbed to solidify completely.
-
Once solidified, allow the plates to dry in the hood for 1-2 days before use. Store sealed plates at 4°C.
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Visual Guides and Workflows
Caption: Mechanism of action for this compound, which inhibits the CESA complex.
Caption: Troubleshooting flowchart for this compound plate assay issues.
Caption: Recommended workflow for preparing this compound-infused agar plates.
References
Mitigating Isoxaben's Interference with Plant Nutrient Uptake: A Technical Guide
FOR IMMEDIATE RELEASE
A Comprehensive Technical Support Center for Researchers Utilizing Isoxaben
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the effects of this compound on plant nutrient uptake during experiments. This compound, a potent inhibitor of cellulose biosynthesis, can significantly impact root development, thereby interfering with nutrient acquisition and potentially confounding experimental results. This guide offers strategies to minimize these off-target effects and ensure the integrity of your research data.
Troubleshooting Guide: Addressing Common Issues with this compound in Nutrient Uptake Experiments
This guide provides a structured approach to identifying and resolving common problems encountered when using this compound in plant research, with a focus on its impact on nutrient uptake.
| Observed Problem | Potential Cause | Recommended Solution |
| Stunted and swollen roots (RSSR), especially at high nitrate concentrations. | This compound's primary mode of action is the inhibition of cellulose synthesis, which is crucial for cell wall integrity and elongation in roots. This effect is often exacerbated by high nitrate levels.[1] | 1. Optimize Nitrate Concentration: If not central to the experimental question, consider using a lower nitrate concentration (e.g., 6 mM KNO₃) in the growth medium, as this has been shown to suppress the root stunting and swelling response (RSSR).[1] 2. Conduct Dose-Response and Time-Course Experiments: Determine the lowest effective concentration of this compound and the shortest treatment duration necessary to achieve the desired experimental effect without causing severe root morphology changes. 3. Utilize this compound-Resistant Lines: If available, employ plant lines with known resistance to this compound, such as those with mutations in the CESA3 or CESA6 genes, as controls to distinguish between primary and secondary effects of the chemical. |
| Symptoms of nutrient deficiency (e.g., chlorosis, necrosis) in this compound-treated plants. | The altered root architecture caused by this compound, including stunting and changes in root hair patterning, can physically limit the root surface area available for nutrient absorption.[1] | 1. Foliar Nutrient Application: Supplement nutrient supply through foliar feeding to bypass the compromised root uptake. Apply a balanced nutrient solution directly to the leaves. (Refer to Experimental Protocol 2 for a general methodology) 2. Monitor Nutrient Levels: Regularly analyze the nutrient content of both the growth medium and plant tissues (shoots and roots) to quantify the extent of uptake inhibition. |
| Inconsistent or variable experimental results related to nutrient uptake. | The effects of this compound can be highly dependent on the specific nutrient composition of the growth medium and can be tissue-specific.[1] | 1. Standardize Growth Medium: Maintain a consistent and well-defined nutrient composition for your growth medium across all experiments. Be aware that even different gelling agents can alter nutrient availability. 2. Tissue-Specific Analysis: When feasible, analyze nutrient content and gene expression in roots and shoots separately to understand the tissue-specific responses to this compound.[1] |
| This compound carryover or unintended effects in subsequent experiments. | This compound can persist in growth media and on experimental equipment. | 1. Use of Activated Charcoal: Incorporate activated charcoal into the growth medium to adsorb and neutralize this compound, particularly in recovery experiments. (Refer to Experimental Protocol 3 for a general methodology) 2. Thorough Cleaning Protocols: Implement rigorous cleaning procedures for all hydroponic systems, pots, and equipment between experiments to prevent cross-contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound affects plant nutrient uptake?
A1: this compound is a cellulose biosynthesis inhibitor. By disrupting the formation of cellulose, a critical component of the plant cell wall, it particularly affects rapidly growing tissues like roots. This leads to a characteristic "root stunting and swelling response" (RSSR), which alters the root architecture and reduces the surface area available for efficient nutrient and water absorption. The effect is often more pronounced in the presence of high nitrate concentrations.
Q2: Are the effects of this compound on nutrient uptake uniform across all nutrients?
A2: While direct quantitative data on the differential impact of this compound on specific macronutrients like nitrogen (N), phosphorus (P), and potassium (K) is limited, the physical disruption of the root system suggests a general impairment of nutrient uptake. The severity of the effect on a particular nutrient may also depend on the specific nutrient concentrations in the growth medium, as this compound's phytotoxicity is known to be nutrient-dependent.
Q3: How can I experimentally measure the impact of this compound on nutrient uptake?
A3: A robust method involves quantifying the depletion of specific nutrients from a liquid growth medium over time or measuring the accumulation of nutrients in plant tissues. Using stable isotopes (e.g., ¹⁵N, ³²P) can provide a more precise measurement of uptake rates. (Refer to Experimental Protocol 1 for a detailed methodology)
Q4: Can I reverse the effects of this compound on root growth?
A4: Reversing the direct inhibitory effect of this compound on cellulose synthesis is challenging. However, mitigating the downstream consequences on nutrient uptake is possible. Strategies include the application of foliar nutrients to bypass root absorption and the use of activated charcoal to remove this compound from the growth medium in recovery experiments. The interaction between this compound and plant hormones like auxin and cytokinin in root development is complex; while these hormones are central to root architecture, their ability to fully reverse this compound-induced stunting is not well-documented and would require empirical testing.
Q5: Are there any known signaling pathways involved in the plant's response to this compound that might influence nutrient uptake?
A5: Yes, this compound-induced cell wall damage triggers a cell wall integrity (CWI) signaling pathway. This can lead to downstream stress responses, including the production of reactive oxygen species (ROS) and the activation of jasmonic acid (JA) signaling. These stress responses can, in turn, influence nutrient sensing and transport mechanisms. There is a known crosstalk between nutrient signaling and immune/stress response pathways in plants. However, the specific molecular links between this compound-induced CWI signaling and the regulation of nutrient transporter gene expression require further investigation.
Experimental Protocols
Protocol 1: Quantitative Analysis of Macronutrient Uptake in Arabidopsis thaliana Seedlings Treated with this compound
Objective: To quantify the effect of this compound on the uptake of nitrogen (N), phosphorus (P), and potassium (K) in Arabidopsis thaliana seedlings grown in a hydroponic system.
Methodology:
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Plant Material and Growth Conditions:
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Sterilize and stratify Arabidopsis thaliana (e.g., Col-0) seeds.
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Germinate and grow seedlings on a sterile nylon mesh placed over a container with liquid ½ MS medium with a defined nitrate concentration (e.g., 6 mM KNO₃ to minimize RSSR).
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Maintain plants in a controlled growth chamber with a defined photoperiod and temperature.
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This compound Treatment:
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After a set period of growth (e.g., 7-10 days), transfer the seedlings (still on the mesh) to fresh ½ MS medium containing either a mock control (e.g., ethanol) or a predetermined concentration of this compound (e.g., 1.5 nM).
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Include multiple biological replicates for each treatment.
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Nutrient Uptake Measurement:
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At specified time points after treatment initiation (e.g., 0, 24, 48, 72 hours), collect aliquots of the liquid growth medium from each container.
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Analyze the concentration of nitrate, phosphate, and potassium in the collected medium using standard analytical methods such as ion chromatography or colorimetric assays.
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At the final time point, harvest the seedlings, separate roots and shoots, and determine their fresh and dry weights.
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(Optional) Digest the dried plant material and analyze the tissue nutrient content using methods like ICP-MS to determine total nutrient accumulation.
-
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Data Analysis:
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Calculate the rate of nutrient depletion from the medium per unit of root mass.
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Compare the nutrient uptake rates and total nutrient accumulation between control and this compound-treated plants.
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Protocol 2: Foliar Nutrient Application to Mitigate this compound-Induced Nutrient Deficiency
Objective: To provide supplemental nutrition to plants under this compound stress to compensate for reduced root nutrient uptake.
Methodology:
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Preparation of Foliar Solution:
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Prepare a dilute, balanced nutrient solution. A starting point could be a 1/4 or 1/2 strength solution of a standard hydroponic formulation (e.g., Hoagland's solution).
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The pH of the solution should be adjusted to be near-neutral (6.0-7.0).
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Add a surfactant (e.g., Tween 20 at 0.01-0.05%) to the solution to ensure even spreading on the leaf surface.
-
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Application:
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Apply the foliar spray as a fine mist to both the adaxial and abaxial surfaces of the leaves until runoff is just beginning.
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Application is best performed in the early morning or late evening when stomata are more likely to be open and to avoid rapid evaporation and potential leaf burn.
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Apply the foliar spray at regular intervals (e.g., every 2-3 days) depending on the severity of the observed deficiency symptoms.
-
-
Controls:
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Include a control group of this compound-treated plants that are sprayed with a mock solution (water + surfactant) to distinguish the effects of the nutrients from the act of spraying.
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Include a non-Isoxaben-treated control group to assess normal growth and nutrient status.
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Protocol 3: Use of Activated Charcoal to Neutralize this compound in Growth Medium
Objective: To remove this compound from the growth medium to allow for the study of plant recovery from this compound-induced stress.
Methodology:
-
Preparation of Charcoal-Containing Medium:
-
For solid media, add activated charcoal to the medium before autoclaving at a concentration of 0.1% to 0.5% (w/v).
-
For liquid culture, activated charcoal can be added directly to the medium. Note that this will make the medium opaque.
-
-
Application in Recovery Experiments:
-
Treat plants with this compound for the desired duration in a standard growth medium.
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To initiate the recovery phase, transfer the plants to a fresh medium containing activated charcoal.
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Monitor the plants for signs of recovery, such as the resumption of root growth or alleviation of stress symptoms.
-
-
Considerations:
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Activated charcoal can adsorb not only this compound but also other organic components in the medium, including some plant hormones or vitamins. This should be considered when interpreting the results.
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The effectiveness of activated charcoal will depend on the concentration of this compound and the amount of charcoal used.
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Visualizations
Caption: Signaling pathway of this compound's effect on plant roots.
Caption: Experimental workflow for studying and mitigating this compound's effects.
Caption: Logical cascade of this compound's impact on nutrient uptake.
References
Experimental artifacts associated with high concentrations of Isoxaben
Welcome to the technical support center for researchers utilizing Isoxaben. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental artifacts and challenges associated with high concentrations of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a pre-emergence herbicide that acts as a potent and specific inhibitor of cellulose biosynthesis in plants.[1][2] It primarily targets the cellulose synthase (CESA) complexes located in the plasma membrane, thereby disrupting the formation of cellulose microfibrils, which are essential components of the plant cell wall.[3] This inhibition of cellulose synthesis leads to downstream effects on cell elongation, division, and overall plant growth.
Q2: I'm observing a strong phenotype in the roots of my Arabidopsis seedlings (stunting, swelling), but the shoots appear relatively unaffected. Is this normal?
A2: Yes, this is a documented phenomenon. This compound can exhibit tissue-specific effects, with roots often showing a much stronger response than shoots.[1] Even when shoots are in direct contact with this compound-containing media, they may not display obvious developmental defects.[1] This differential sensitivity is an important consideration when designing and interpreting your experiments.
Q3: My experimental results with this compound are highly variable, especially in dose-response assays. What could be the cause?
A3: Variability in this compound experiments can stem from several factors:
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Nutrient Composition of Media: The phenotypic response to this compound is nutrient-dependent. For instance, the severity of the root stunting and swelling response (RSSR) in Arabidopsis can be modulated by the concentration of nitrate in the growth medium. Ensure you are using a consistent and well-defined media formulation for all replicates and experiments.
-
Inconsistent Stock Solution: this compound has low water solubility. If your stock solution is not properly prepared or has precipitated over time, the final concentration in your experimental media will be inconsistent. Refer to the protocol for preparing this compound stock solutions below.
-
Incomplete Dissolution in Media: When adding the this compound stock to your media, ensure thorough mixing to achieve a homogenous final concentration. Precipitation in the final media can also lead to variable exposure for your plants.
Q4: I've used a very high concentration of this compound to ensure a strong phenotype, but I'm worried about off-target effects. What are the potential artifacts?
A4: Using excessively high concentrations of this compound can indeed lead to off-target effects that may confound your results. While a strong phenotypic response can be observed at nanomolar concentrations, some studies have used concentrations in the micromolar range. Potential artifacts of high concentrations include:
-
Disruption of Microtubule Organization: While this compound's primary target is cellulose synthesis, disruption of the cell wall can secondarily lead to disorganization of cortical microtubules.
-
Induction of Stress Responses: High concentrations can induce general stress responses, such as the accumulation of reactive oxygen species (ROS) and ectopic lignification, which may not be directly related to the specific inhibition of cellulose synthesis.
-
Uncharacterized Off-Target Binding: At high concentrations, the possibility of this compound binding to other proteins cannot be ruled out, leading to unforeseen cellular effects.
Q5: Can this compound interfere with my fluorescence microscopy experiments?
A5: While specific data on this compound's fluorescent properties is limited, its chemical structure contains aromatic rings, which have the potential for autofluorescence. This could potentially interfere with fluorescence microscopy, especially when using blue or green fluorophores. It is advisable to run a control with unstained, this compound-treated tissue to assess the level of background fluorescence.
Troubleshooting Guides
Problem: Unexpected or Inconsistent Phenotypes
If you are observing phenotypes that are inconsistent with the expected effects of cellulose synthesis inhibition or see high variability between replicates, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent phenotypes in this compound experiments.
Problem: Disorganized Microtubules
If you observe disorganized microtubules and want to determine if it is a primary or secondary effect of this compound:
Caption: Relationship between this compound's primary and secondary effects.
Quantitative Data Summary
The following table summarizes the range of this compound concentrations used in various studies and their observed effects. This can help you select an appropriate concentration for your experiments and be aware of potential artifacts at higher concentrations.
| Concentration Range | Organism/System | Observed On-Target Effects | Potential Artifacts/Off-Target Effects | Reference |
| 1.5 - 7 nM | Arabidopsis thaliana seedlings | Root stunting and swelling response (RSSR) | Tissue-specific (roots more sensitive than shoots), Nutrient-dependent phenotypes | |
| 10 nM | Arabidopsis thaliana seedlings | Inhibition of hypocotyl and root elongation | Accumulation of callose and lignin | |
| 20 nM | Arabidopsis thaliana (forward genetic screens) | Long-term growth inhibition for screening resistant mutants | Potential for selecting mutants with non-specific resistance | |
| 600 nM | Arabidopsis thaliana (short-term treatment) | Used to induce cell wall stress | Increased likelihood of off-target effects masking true CBI-dependent responses | |
| 20 - 40 µM | Arabidopsis thaliana (long-term treatment) | Strong inhibition of growth | Highly likely to induce significant off-target effects |
Key Experimental Protocols
Preparation of this compound Stock Solution
-
Materials: this compound powder, 100% Ethanol, sterile microcentrifuge tubes, sterile water.
-
Procedure:
-
Dissolve this compound powder in 100% ethanol to create a concentrated stock solution (e.g., 10 mM). This compound has poor solubility in water, so a solvent like ethanol or DMSO is necessary.
-
Vortex thoroughly to ensure the powder is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing your final growth media, add the appropriate volume of the stock solution to the autoclaved and cooled media. Ensure rapid mixing to prevent precipitation.
-
As a control, add the same volume of ethanol to your mock-treatment media.
-
Quantification of Crystalline Cellulose in Arabidopsis Roots
This protocol is adapted from methods used for quantifying cellulose content.
-
Materials: Arabidopsis seedlings, fixation solution (e.g., 1.25% Glutaraldehyde in 0.05 M Sodium Cacodylate), equipment for embedding and sectioning, polarized light microscope.
-
Procedure:
-
Grow Arabidopsis seedlings vertically on agar plates with and without this compound.
-
After the treatment period (e.g., 7 days), transfer the seedlings to a fixation solution.
-
Dehydrate the samples through an ethanol series and embed them in a resin (e.g., Spurr's resin).
-
Prepare thin cross-sections of the roots using an ultramicrotome.
-
Mount the sections on a microscope slide and observe under a polarized light microscope. The birefringence of crystalline cellulose will allow for its visualization and relative quantification.
-
Immunolabeling of Microtubules in Plant Cells
This is a general protocol that can be adapted for this compound-treated plant cells.
-
Materials: Plant tissue (e.g., root tips), microtubule-stabilizing buffer, paraformaldehyde, cell wall digesting enzymes (e.g., cellulase, pectolyase), primary antibody against tubulin, fluorescently labeled secondary antibody, and a fluorescence microscope.
-
Procedure:
-
Fix the plant tissue in a microtubule-stabilizing buffer containing paraformaldehyde.
-
Partially digest the cell wall using a mixture of cell wall digesting enzymes.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Incubate with a primary antibody that specifically binds to tubulin.
-
Wash away the unbound primary antibody.
-
Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Wash away the unbound secondary antibody.
-
Mount the sample and visualize the microtubule network using a fluorescence microscope.
-
Concentration vs. Effect Diagram
The following diagram illustrates the relationship between this compound concentration and the likelihood of observing on-target versus off-target effects.
Caption: Conceptual model of this compound concentration and its effects.
References
- 1. Cellulose biosynthesis inhibitor this compound causes nutrient-dependent and tissue-specific Arabidopsis phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance against herbicide this compound and cellulose deficiency caused by distinct mutations in same cellulose synthase isoform CESA6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance against Herbicide this compound and Cellulose Deficiency Caused by Distinct Mutations in Same Cellulose Synthase Isoform CESA6 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Isoxaben and Oryzalin on Microtubule Organization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two widely used herbicides, Isoxaben and Oryzalin, on microtubule organization in plant cells. While both compounds disrupt plant growth, their mechanisms of action on the microtubule cytoskeleton are fundamentally different. This document synthesizes experimental data to highlight these differences, offering detailed methodologies for key experiments and visual representations of the underlying biological processes.
Executive Summary
Oryzalin directly targets tubulin, the building block of microtubules, leading to their depolymerization and a subsequent cascade of effects on cell division and elongation. In contrast, this compound's primary mode of action is the inhibition of cellulose biosynthesis in the cell wall. The disruption of microtubule organization by this compound is an indirect consequence of this primary effect, resulting from a feedback mechanism between the cell wall and the cytoskeleton. This guide will delve into the experimental evidence that substantiates these distinct mechanisms.
Mechanism of Action and Effects on Microtubule Organization
Oryzalin: A Direct Microtubule Depolymerizing Agent
Oryzalin, a dinitroaniline herbicide, is a classic microtubule-disrupting agent that directly interacts with tubulin subunits.
-
Direct Binding to Tubulin: Experimental evidence confirms that Oryzalin binds to the α-tubulin subunit of the tubulin heterodimer[1]. This binding occurs with high affinity and is specific to plant and protozoan tubulin, with negligible binding to vertebrate tubulin[2].
-
Inhibition of Polymerization: By binding to α-tubulin, Oryzalin inhibits the polymerization of tubulin into microtubules[3][4]. This leads to a net depolymerization of existing microtubules and prevents the formation of new ones.
-
Disruption of Microtubule Arrays: Consequently, all major microtubule arrays within the plant cell are disrupted, including cortical microtubules, preprophase bands, mitotic spindles, and phragmoplasts. This leads to mitotic arrest and abnormal cell expansion[3]. Low concentrations of oryzalin have been shown to alter microtubule dynamics, leading to disorganized arrays.
This compound: An Indirect Effector of Microtubule Organization
This compound, a benzamide herbicide, primarily targets cellulose biosynthesis, a critical process for cell wall formation. Its effects on microtubule organization are a secondary or indirect consequence.
-
Inhibition of Cellulose Synthesis: this compound is a potent inhibitor of cellulose synthase (CESA) complexes located in the plasma membrane. This leads to a rapid reduction in the production of cellulose microfibrils, the primary structural component of the plant cell wall.
-
No Direct Interaction with Tubulin: In vitro assays have demonstrated that this compound does not directly inhibit tubulin polymerization or cause the depolymerization of microtubules.
-
Indirect Disruption of Microtubule Organization: The disorganization of cortical microtubules observed after this compound treatment is believed to be a result of the disruption of the intimate feedback loop between the cell wall and the cytoskeleton. The proper organization of cortical microtubules is dependent on signals from a functional cell wall, and when cellulose synthesis is inhibited, this signaling is disrupted, leading to microtubule disarray. Studies in cellulose synthase mutants have further supported the link between cellulose synthesis and microtubule organization.
Quantitative Data Comparison
The following tables summarize key quantitative data comparing the effects of Oryzalin and this compound.
Table 1: Comparison of Biochemical and Cellular Effects
| Parameter | Oryzalin | This compound | References |
| Primary Molecular Target | α-Tubulin | Cellulose Synthase (CESA) | , |
| Direct Effect on Tubulin Polymerization (in vitro) | Inhibition | No significant effect | , |
| Binding Affinity to Plant Tubulin (Kd) | ~95 nM - 117 nM | No direct binding reported | |
| Effect on Microtubule Organization | Direct depolymerization and disorganization | Indirect disorganization secondary to cellulose synthesis inhibition | , |
| Effect on Cell Wall Synthesis | Secondary effects due to microtubule disruption | Primary and direct inhibition |
Table 2: Observed Phenotypic Effects on Plant Cells
| Phenotype | Oryzalin | This compound | References |
| Cell Swelling | Yes, due to loss of anisotropic growth control | Yes, due to weakened cell wall | , |
| Mitotic Arrest | Yes, due to disruption of the mitotic spindle | Not a primary effect | |
| Root Growth Inhibition | Yes | Yes | , |
| Altered Cell Expansion | Yes, isotropic expansion | Yes, isotropic expansion | , |
Experimental Protocols
Immunofluorescence Staining of Microtubules in Arabidopsis thaliana Roots
This protocol allows for the visualization of microtubule organization within plant cells.
Materials:
-
5-day-old Arabidopsis thaliana seedlings
-
Fixation buffer: 4% (w/v) paraformaldehyde in PEM buffer (50 mM PIPES, 5 mM EGTA, 5 mM MgSO₄, pH 6.9)
-
Cell wall digestion solution: 1% (w/v) Cellulase R-10, 0.5% (w/v) Macerozyme R-10 in PEM buffer
-
Permeabilization buffer: 1% (v/v) Triton X-100 in PEM buffer
-
Blocking solution: 3% (w/v) BSA in PBS
-
Primary antibody: Mouse anti-α-tubulin antibody (e.g., Sigma-Aldrich T5168)
-
Secondary antibody: FITC-conjugated goat anti-mouse IgG (e.g., Jackson ImmunoResearch)
-
Antifade mounting medium (e.g., Vectashield)
-
Microscope slides and coverslips
Procedure:
-
Fixation: Fix seedlings in fixation buffer for 1 hour at room temperature.
-
Washing: Wash the seedlings three times for 10 minutes each with PEM buffer.
-
Cell Wall Digestion: Incubate seedlings in the cell wall digestion solution for 30-60 minutes at 37°C.
-
Permeabilization: Wash with PEM buffer and then incubate in permeabilization buffer for 1 hour at room temperature.
-
Blocking: Wash with PBS and then block with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-α-tubulin antibody (diluted in blocking solution) overnight at 4°C.
-
Washing: Wash three times for 10 minutes each with PBS.
-
Secondary Antibody Incubation: Incubate with the FITC-conjugated secondary antibody (diluted in blocking solution) for 2 hours at 37°C in the dark.
-
Washing: Wash three times for 10 minutes each with PBS in the dark.
-
Mounting: Mount the seedlings on a microscope slide with a drop of antifade mounting medium and cover with a coverslip.
-
Microscopy: Observe the samples using a confocal laser scanning microscope.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of purified tubulin.
Materials:
-
Purified plant tubulin (e.g., from tobacco BY-2 cells or commercially available)
-
Polymerization buffer (PEM): 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9
-
GTP solution (100 mM)
-
Test compounds (Oryzalin, this compound) dissolved in DMSO
-
Spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Preparation: On ice, prepare a reaction mixture containing tubulin (final concentration ~1 mg/mL) in PEM buffer.
-
Initiation: Add GTP to a final concentration of 1 mM.
-
Compound Addition: Add the test compound (Oryzalin or this compound) or an equivalent volume of DMSO (for control) to the reaction mixture.
-
Measurement: Immediately transfer the mixture to a pre-warmed (37°C) cuvette in the spectrophotometer.
-
Data Acquisition: Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 30-60 minutes). An increase in absorbance indicates microtubule polymerization.
-
Analysis: Plot absorbance versus time to generate polymerization curves. Compare the curves of the treated samples to the control to determine the effect of the compounds on the rate and extent of tubulin polymerization.
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct signaling pathways and experimental workflows for studying the effects of Oryzalin and this compound.
Caption: Mechanism of Oryzalin action on microtubule polymerization.
References
- 1. Unveiling the Possible Oryzalin-Binding Site in the α-Tubulin of Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and Reversible High-Affinity Binding of the Dinitroaniline Herbicide Oryzalin to Tubulin from Zea mays L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Isoxaben Resistance: Insights from Arabidopsis thaliana and Implications for Chlamydomonas reinhardtii
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization of isoxaben-resistant mutants. Due to the extensive research available on the model plant Arabidopsis thaliana versus the limited specific studies on the green alga Chlamydomonas reinhardtii, this document contrasts the well-established mechanisms of resistance in Arabidopsis with the theoretical and potential mechanisms in Chlamydomonas, based on its distinct cell wall composition.
Introduction to this compound and its Mode of Action
This compound is a pre-emergence herbicide that acts by inhibiting cellulose biosynthesis, a critical process for cell wall formation and structural integrity in plants.[1] In sensitive organisms, this compound treatment leads to a cessation of cell division and elongation, resulting in a swollen phenotype and ultimately, cell death. The primary target of this compound has been identified as the cellulose synthase (CESA) complex.
While this compound's effects are well-documented in higher plants, its impact on the green alga Chlamydomonas reinhardtii is less understood. A key difference lies in their cell wall composition. While plant cell walls are rich in cellulose, the cell wall of Chlamydomonas is predominantly composed of hydroxyproline-rich glycoproteins (HRGPs).[2][3][4] Although Chlamydomonas possesses genes for cellulose synthase, their role in cell wall structure is not as primary as in plants.
Characterization of this compound-Resistant Mutants: Arabidopsis thaliana as the Model
Decades of research have led to the isolation and characterization of numerous this compound-resistant mutants in Arabidopsis. These studies have been instrumental in dissecting the cellulose biosynthesis pathway.
2.1. Genetic Basis of Resistance
The majority of this compound resistance mutations in Arabidopsis have been mapped to genes encoding cellulose synthase catalytic subunits (CESAs). Specifically, mutations in CESA1, CESA3, and CESA6 are well-documented to confer resistance. These mutations are typically single amino acid substitutions within the CESA proteins.
2.2. Phenotypic Comparison of Wild-Type vs. This compound-Resistant Arabidopsis Mutants
The table below summarizes the key phenotypic differences between wild-type Arabidopsis and its this compound-resistant mutants when grown in the presence and absence of the herbicide.
| Phenotype | Wild-Type (WT) | This compound-Resistant Mutants (e.g., ixr1-1 in CESA3) |
| Growth on this compound | Highly sensitive; growth arrest, swelling of root tips. | Resistant; able to germinate and grow on concentrations of this compound lethal to WT. |
| Cellulose Content | Normal | Often slightly reduced compared to WT, even in the absence of this compound. |
| Cell Wall Structure | Organized cellulose microfibrils. | May exhibit altered cellulose crystallinity and microfibril organization. |
| Overall Plant Growth | Normal | Some mutant alleles exhibit dwarfism or other subtle growth defects in the absence of this compound. |
This compound and Chlamydomonas reinhardtii: A Case for Comparative Biology
Direct studies on this compound-resistant mutants in Chlamydomonas are scarce. However, based on the unique biology of its cell wall, we can infer potential effects and resistance mechanisms.
3.1. The Distinct Cell Wall of Chlamydomonas
The Chlamydomonas cell wall is a laminate, crystalline structure primarily composed of HRGPs. This glycoprotein matrix is the main load-bearing structure, in contrast to the cellulose-hemicellulose network in plants. While Chlamydomonas has cellulose synthase genes, their products are not the primary structural components of the wall.
3.2. Potential Effects of this compound on Chlamydomonas
Given the secondary role of cellulose, it is plausible that Chlamydomonas exhibits a higher intrinsic tolerance to this compound compared to Arabidopsis. The effects of this compound, if any, might be more subtle, potentially affecting specific developmental stages where cellulose synthesis might be more critical, such as during zygote formation or cell plate formation during cell division.
3.3. Hypothetical Resistance Mechanisms in Chlamydomonas
Should this compound-sensitive processes exist in Chlamydomonas, resistance could arise through several mechanisms:
-
Mutations in Cellulose Synthase Genes: Similar to Arabidopsis, mutations in Chlamydomonas CESA genes could reduce the binding affinity of this compound.
-
Upregulation of Glycoprotein Synthesis: The cell could compensate for reduced cellulose by reinforcing the HRGP matrix.
-
Herbicide Detoxification/Efflux: General mechanisms of herbicide resistance, such as detoxification enzymes or efflux pumps, could also confer resistance.
A comparison of known resistance in Arabidopsis and hypothetical resistance in Chlamydomonas is presented below.
| Feature | Arabidopsis thaliana (Established) | Chlamydomonas reinhardtii (Hypothetical) |
| Primary Target | Cellulose Synthase (CESA) | Likely Cellulose Synthase (CESA) |
| Resistance Mutations | Point mutations in CESA1, CESA3, CESA6 | Point mutations in Chlamydomonas CESA orthologs. |
| Phenotype of Resistant Mutants | Can grow on high concentrations of this compound; may have altered cellulose content and growth. | May show enhanced growth on this compound-containing media with minimal other phenotypes due to the primary role of glycoproteins in the cell wall. |
| Alternative Resistance | Not well-documented for this compound. | Alterations in glycoprotein synthesis or cross-linking to compensate for cellulose deficiency. |
Experimental Protocols
4.1. Isolation of this compound-Resistant Chlamydomonas Mutants
This protocol describes a general method for isolating herbicide-resistant mutants.
-
Mutagenesis: Treat a wild-type Chlamydomonas reinhardtii culture (e.g., strain CC-125) with a mutagen such as UV light or ethyl methanesulfonate (EMS) to induce random mutations.
-
Recovery: Allow the mutagenized cells to recover in liquid TAP (Tris-Acetate-Phosphate) medium for 24-48 hours in low light.
-
Selection: Plate the recovered cells onto solid TAP medium containing a selective concentration of this compound. The appropriate concentration should be determined empirically by titrating the wild-type strain to find the minimum lethal dose.
-
Isolation: Colonies that grow on the this compound-containing plates are potential resistant mutants. Re-streak these colonies onto fresh selective medium to confirm resistance.
4.2. Characterization of Putative Mutants
-
Growth Assays: Quantify the level of resistance by performing dose-response experiments in liquid or on solid media with varying concentrations of this compound.
-
Cell Wall Analysis: Analyze the cell wall composition of the mutants compared to the wild-type. This can include techniques like transmission electron microscopy (TEM) to observe cell wall structure and biochemical assays to quantify sugar and protein content.
-
Genetic Analysis: Identify the causative mutation through techniques such as whole-genome sequencing or genetic mapping.
Visualizing Pathways and Workflows
5.1. Signaling Pathway of this compound Action and Resistance
Caption: Mechanism of this compound inhibition and resistance.
5.2. Experimental Workflow for Mutant Characterization
Caption: Workflow for characterizing this compound-resistant mutants.
Conclusion and Future Directions
The study of this compound resistance in Arabidopsis thaliana has provided a robust model for understanding cellulose biosynthesis. While direct counterparts in Chlamydomonas reinhardtii have not been extensively characterized, the unique glycoprotein-based cell wall of this alga presents an exciting opportunity for comparative studies. Future research should focus on isolating and characterizing this compound-resistant Chlamydomonas mutants to elucidate the role of cellulose in this organism and to explore novel resistance mechanisms that may arise from its distinct cell wall architecture. Such studies would not only advance our fundamental understanding of algal cell biology but could also have implications for the development of algae-specific herbicides or for engineering herbicide-resistant algal strains for biotechnological applications.
References
- 1. This compound Inhibits the Synthesis of Acid Insoluble Cell Wall Materials In Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Based on Transcriptome Sequencing of Cell Wall Deficient Strain, Research on Arabinosyltransferase Inhibition’s Effect on the Synthesis of Cell Wall in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chlamydomonas cell wall: characterization of the wall framework - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chlamydomonas reinhardtii - Wikipedia [en.wikipedia.org]
Unraveling a Complex Web: A Comparative Analysis of Isoxaben Cross-Resistance with Other Cellulose Biosynthesis Inhibitors
A deep dive into the cross-resistance profiles of isoxaben and other cellulose biosynthesis inhibitors (CBIs) reveals a nuanced landscape governed by specific mutations in the cellulose synthase (CESA) genes. While some inhibitors exhibit clear cross-resistance with this compound, others show distinct patterns, highlighting the intricate nature of herbicide-target interactions. This guide provides a comprehensive comparison of this compound's cross-resistance with other key CBIs, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
Quantitative Cross-Resistance Analysis
The degree of resistance to this compound and other cellulose biosynthesis inhibitors is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a herbicide required to inhibit a biological process, such as root growth, by 50%. Resistance factor (RF) is another common metric, calculated as the ratio of the IC50 of the resistant mutant to the IC50 of the wild-type.
The following table summarizes the cross-resistance profiles of various Arabidopsis thaliana mutants to this compound and other selected CBIs.
| Mutant | Gene (Allele) | Amino Acid Change | This compound Resistance (IC50 nM or Fold Resistance) | Flupoxam Resistance | Thiazolidinone (TZ) Resistance | Thaxtomin A Resistance | Dichlobenil Resistance |
| Wild-Type (Col-0) | - | - | ~1.5 - 2 nM[1][2] | Susceptible | Susceptible | Susceptible | Susceptible |
| ixr1-1 | CESA3 | G998D | 300x[3] | No[4] | Yes[3] | Increased tolerance | No increased tolerance |
| ixr1-2 | CESA3 | T942I | 90x | No | - | - | - |
| ixr2-1 | CESA6 | R1064W | 15x (IC50 ~22.5 nM) | No | - | - | - |
| fxr1-1 | CESA3 | G337S | Moderate | High | - | - | - |
| txr1-1 | TXR1 | - | Increased tolerance | - | - | Yes | No increased tolerance |
Note: "-" indicates that data was not available in the searched literature. Resistance levels can vary between studies due to different experimental conditions.
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies. Below are detailed protocols for key experiments used to characterize and compare cellulose biosynthesis inhibitors.
Root Growth Inhibition Assay
Objective: To determine the concentration of an inhibitor that causes a 50% reduction in root growth (IC50).
Materials:
-
Arabidopsis thaliana seeds (wild-type and mutant lines)
-
Murashige and Skoog (MS) medium, including vitamins and sucrose
-
Agar
-
Petri dishes
-
Stock solutions of inhibitors (e.g., this compound, flupoxam, thaxtomin A, dichlobenil) in a suitable solvent (e.g., DMSO)
-
Stereomicroscope or scanner for root length measurement
-
Image analysis software
Procedure:
-
Seed Sterilization: Surface-sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 5 minutes in a 20% bleach solution with a drop of Tween-20. Rinse the seeds 3-5 times with sterile distilled water.
-
Plating: Resuspend the sterilized seeds in sterile 0.1% agar and sow them on square Petri dishes containing MS medium supplemented with a range of inhibitor concentrations. Include a solvent-only control.
-
Vernalization: To synchronize germination, store the plates at 4°C in the dark for 2-3 days.
-
Incubation: Place the plates vertically in a growth chamber under controlled conditions (e.g., 22°C, 16-hour light/8-hour dark cycle).
-
Data Collection: After a defined period of growth (e.g., 7-10 days), capture images of the plates.
-
Data Analysis: Measure the primary root length of at least 20 seedlings per treatment using image analysis software. Calculate the average root length and express it as a percentage of the average root length of the solvent-only control. Plot the percentage of root growth against the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
[¹⁴C]Glucose Incorporation Assay
Objective: To measure the rate of cellulose synthesis by quantifying the incorporation of radiolabeled glucose into the cellulosic fraction of the cell wall.
Materials:
-
Etiolated Arabidopsis thaliana seedlings
-
Liquid MS medium
-
[¹⁴C]Glucose (radiolabeled)
-
Inhibitor stock solutions
-
Acetic-nitric reagent (80% acetic acid, 10% nitric acid, 10% water)
-
Scintillation counter and scintillation fluid
Procedure:
-
Seedling Growth: Grow Arabidopsis seedlings in liquid MS medium in the dark for 3-4 days to obtain etiolated seedlings with actively growing hypocotyls.
-
Inhibitor Treatment: Pre-incubate the seedlings in liquid MS medium containing the desired concentration of the inhibitor or a solvent control for a short period (e.g., 1 hour).
-
Radiolabeling: Add [¹⁴C]glucose to the medium and incubate for 1-2 hours to allow for incorporation into newly synthesized cellulose.
-
Harvesting and Washing: Harvest the seedlings, wash them thoroughly with water to remove unincorporated [¹⁴C]glucose, and freeze them in liquid nitrogen.
-
Cellulose Extraction:
-
Homogenize the tissue and extract with a series of solvents (e.g., ethanol, methanol:chloroform) to remove soluble components.
-
Treat the remaining pellet with a strong acid mixture, such as the acetic-nitric reagent, to hydrolyze non-cellulosic polysaccharides.
-
The remaining acid-insoluble fraction is enriched in cellulose.
-
-
Quantification: Resuspend the final cellulose pellet in a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Compare the counts per minute (CPM) between the inhibitor-treated samples and the control to determine the percentage of inhibition of cellulose synthesis.
Visualizing the Mechanisms and Workflows
To better understand the complex interactions and experimental procedures involved in cross-resistance analysis, the following diagrams have been generated using the Graphviz DOT language.
Caption: Signaling pathway of cellulose biosynthesis inhibition and resistance.
Caption: Experimental workflow for cross-resistance analysis.
Conclusion
The analysis of cross-resistance between this compound and other cellulose biosynthesis inhibitors underscores the complexity of herbicide-target interactions at the molecular level. Resistance to this compound, primarily conferred by mutations in CESA3 and CESA6, does not guarantee resistance to all other CBIs. For instance, the lack of cross-resistance between this compound-resistant (ixr) and flupoxam-resistant (fxr) mutants suggests that these herbicides, although both targeting the CESA complex, may have distinct binding sites or inhibitory mechanisms. Conversely, the observed cross-resistance of some this compound-resistant mutants to thiazolidinones and the increased tolerance of thaxtomin A-resistant mutants to this compound point towards overlapping modes of action or common downstream effects.
This detailed comparison, combining quantitative data, standardized protocols, and clear visual models, provides a valuable resource for researchers in weed science, plant biology, and herbicide development. A thorough understanding of these cross-resistance patterns is crucial for developing sustainable weed management strategies and for designing novel herbicides that can overcome existing resistance mechanisms. Future research should focus on elucidating the precise molecular interactions between these inhibitors and the CESA complex to further refine our understanding and guide the development of next-generation herbicides.
References
- 1. benchchem.com [benchchem.com]
- 2. Resistance against Herbicide this compound and Cellulose Deficiency Caused by Distinct Mutations in Same Cellulose Synthase Isoform CESA6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modifications of cellulose synthase confer resistance to this compound and thiazolidinone herbicides in Arabidopsis Ixr1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
A Comparative Guide to Biochemical Assays for Confirming Isoxaben Binding to Cellulose Synthase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the methodologies available to investigate the interaction between the herbicide Isoxaben and its target, the cellulose synthase (CESA) complex in plants. Due to the inherent challenges in working with membrane-bound CESA proteins, direct biochemical evidence of binding is scarce. Therefore, this document focuses on the primary lines of evidence used to confirm this interaction, including genetic approaches and indirect biochemical assays, while also comparing this compound with other cellulose biosynthesis inhibitors (CBIs).
The Challenge of Direct Binding Assays
Directly confirming the binding of this compound to cellulose synthase through traditional biochemical assays is notoriously difficult. This is primarily because CESA complexes are large, multi-subunit proteins embedded in the plasma membrane, which makes their heterologous expression and purification in a functional state exceptionally challenging[1]. Consequently, the scientific community relies on a combination of genetic and indirect biochemical evidence to validate this interaction.
Genetic Evidence: The Cornerstone of this compound-CESA Interaction
The most compelling evidence for this compound's direct interaction with CESA comes from forward genetic screens in the model plant Arabidopsis thaliana. These screens have consistently identified mutations in the genes encoding CESA isoforms, specifically CESA3 and CESA6, that confer resistance to this compound[2][3][4][5].
Key Findings from Genetic Studies:
-
Resistance Mutations: Single amino acid substitutions in the transmembrane or catalytic domains of CESA3 and CESA6 have been shown to result in varying degrees of resistance to this compound.
-
Target Specificity: The specificity of these mutations strongly implies that CESA is the direct target of this compound. The resistance is not due to general herbicide detoxification mechanisms but rather to a modification of the target protein itself.
-
Comparison with other CBIs: Similar genetic approaches have identified resistance mutations for other CBIs, such as flupoxam in CESA1 and CESA3, and quinoxyphen in CESA1, further solidifying the CESA complex as a primary target for this class of herbicides.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
}
Figure 1. Logical workflow of a forward genetics screen to identify the target of this compound.
Indirect Biochemical Assay: Measuring Cellulose Synthesis Inhibition
While direct binding assays are problematic, the functional consequence of this compound's interaction with CESA can be reliably measured through a [14C]glucose incorporation assay. This assay quantifies the rate of cellulose synthesis by measuring the incorporation of radiolabeled glucose into the acid-insoluble cellulose fraction of the cell wall. A reduction in [14C]glucose incorporation in the presence of this compound provides strong biochemical evidence of its inhibitory effect on cellulose synthesis.
-
Plant Material: Use seedlings or cell cultures of the plant species of interest (e.g., Arabidopsis thaliana).
-
Treatment: Incubate the plant material with a range of this compound concentrations (typically in the nanomolar range) or a vehicle control (e.g., DMSO). A positive control with a known CBI can also be included.
-
Radiolabeling: Add [14C]glucose to the incubation medium and allow for incorporation for a defined period (e.g., 1-4 hours).
-
Harvesting and Fractionation:
-
Harvest the plant material and wash thoroughly to remove unincorporated [14C]glucose.
-
Homogenize the tissue and perform a series of extractions to isolate the cell wall material.
-
Treat the cell wall fraction with strong acid (e.g., trifluoroacetic acid) to hydrolyze non-cellulosic polysaccharides.
-
-
Quantification:
-
The remaining acid-insoluble fraction, which is predominantly crystalline cellulose, is collected.
-
The amount of radioactivity in this fraction is quantified using a scintillation counter.
-
-
Data Analysis: Compare the levels of [14C] incorporation between the this compound-treated and control samples to determine the extent of cellulose synthesis inhibition. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be calculated.
dot graph TD { node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Figure 2. Experimental workflow for the [14C]glucose incorporation assay.
Comparison of this compound with Other Cellulose Synthase Inhibitors
A comparative analysis of this compound with other CBIs can provide valuable insights into their mechanisms of action. Fluopipamine is another herbicide that has been shown to target CESA.
| Feature | This compound | Fluopipamine |
| Primary Target | CESA3, CESA6 | CESA1 |
| Evidence | Strong genetic evidence from resistant mutants. Inhibition of [14C]glucose incorporation. | Genetic evidence from resistant mutants. Inhibition of [14C]glucose incorporation. In silico docking studies. |
| IC50 / Effective Concentration | Potent inhibitor with IC50 values in the nanomolar range. 10 nM causes an 83% decrease in [14C]glucose uptake. | 20 µM results in a 70% decrease in [14C]glucose uptake. |
Potential Alternative Assays for Future Investigation
While not yet reported for this compound-CESA interaction, several modern biophysical techniques could potentially be adapted to study this binding, especially as methods for handling membrane proteins improve.
-
Drug Affinity Responsive Target Stability (DARTS): This technique identifies protein targets by observing their stabilization against proteolysis upon ligand binding. DARTS is advantageous as it can be performed in complex mixtures like cell lysates, potentially bypassing the need for CESA purification.
-
Microscale Thermophoresis (MST): MST measures the affinity of a ligand to a target protein by detecting changes in molecular movement in a temperature gradient upon binding. This method requires one binding partner to be fluorescently labeled but can be performed in solution with very low sample consumption.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
}
Figure 3. Conceptual workflows for potential DARTS and MST assays.
In Silico Approaches: A Complementary Tool
Computational methods such as molecular docking can provide structural insights into how this compound might bind to CESA. Homology models of plant CESA proteins can be generated, and docking simulations can predict potential binding sites and affinities. These in silico studies can complement experimental data and guide future mutagenesis studies to validate predicted binding residues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Alleles Causing Resistance to this compound and Flupoxam Highlight the Significance of Transmembrane Domains for CESA Protein Function [frontiersin.org]
- 3. Frontiers | Chemical genetics to examine cellulose biosynthesis [frontiersin.org]
- 4. Alleles Causing Resistance to this compound and Flupoxam Highlight the Significance of Transmembrane Domains for CESA Protein Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alleles Causing Resistance to this compound and Flupoxam Highlight the Significance of Transmembrane Domains for CESA Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic and Antagonistic Interactions of Isoxaben with Other Herbicides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the pre-emergent herbicide Isoxaben when used in combination with other herbicides. It summarizes key experimental findings on their synergistic and antagonistic effects on various weed species. Detailed experimental protocols and an exploration of the underlying biochemical pathways are included to support further research and development.
Comparative Efficacy of this compound Combinations
This compound, a cellulose biosynthesis inhibitor, is a selective, pre-emergent herbicide primarily used for the control of broadleaf weeds.[1] Its efficacy can be enhanced and its spectrum of control broadened when tank-mixed with other herbicides. The following tables summarize quantitative data from various studies on the performance of this compound in combination with other active ingredients.
Table 1: this compound in Combination with Dinitroaniline Herbicides
Dinitroaniline herbicides, such as trifluralin, oryzalin, and prodiamine, are also pre-emergent herbicides that inhibit root growth by disrupting cell division (mitotic inhibitors).[2] Combining this compound with these herbicides can provide broad-spectrum control of both broadleaf and grassy weeds.
| Target Weed(s) | This compound Rate ( kg/ha ) | Combination Herbicide | Combination Rate ( kg/ha ) | Weed Control (%) this compound Alone | Weed Control (%) Combination | Interaction | Source |
| Smooth Crabgrass, Prostrate Spurge, Common Groundsel, Hairy Galinsoga | Not Specified | Prodiamine | Not Specified | Not Specified | "Controlled" | Additive/Synergistic | [3] |
| Annual Grasses | Not Specified | Oryzalin | 4.48 | 58-65% (for select grasses) | Broader Spectrum Control | Synergistic | [3] |
| Broadleaf & Grass Weeds | Not Specified | Trifluralin | Not Specified | Good (Broadleaf only) | Excellent (Broad-spectrum) | Synergistic | [4] |
Note: While specific quantitative data for direct comparison is limited in some studies, the literature consistently reports a synergistic or additive effect when this compound is combined with dinitroaniline herbicides, leading to a broader spectrum of weed control.
Table 2: this compound in Combination with Auxin-Mimicking Herbicides
Auxin-mimicking herbicides disrupt plant growth by causing uncontrolled cell division. Combining this compound with these post-emergent herbicides can provide both pre- and post-emergent weed control.
| Target Weed(s) | This compound Rate ( kg/ha ) | Combination Herbicide | Combination Rate ( kg/ha ) | Weed Control (%) this compound Alone | Weed Control (%) Combination | Interaction | Source |
| Yellow Woodsorrel | 1.12 | Triclopyr | Not Specified | No Reduction | Better Control | Synergistic | |
| Spotted Spurge | 1.12 | Triclopyr | Not Specified | No Reduction | No Improvement | Additive |
Table 3: this compound in Combination with Other Herbicides
| Target Weed(s) | This compound Rate ( kg/ha ) | Combination Herbicide | Combination Rate ( kg/ha ) | Weed Control (%) this compound Alone | Weed Control (%) Combination | Interaction | Source |
| Annual Bluegrass, Chamomile, Speedwells | 0.08 | Cyanazine | 0.75 | Not Specified | Season-long Control | Synergistic | |
| Broadleaf Weeds | Not Specified | Glyphosate | Not Specified | Pre-emergent control | Pre- and Post-emergent control | Additive |
Experimental Protocols
The evaluation of synergistic and antagonistic effects of herbicide combinations requires rigorous experimental design and data analysis. The following outlines a general protocol based on common practices in weed science.
Field Trial Design
-
Experimental Layout: Field trials are typically conducted using a randomized complete block design with a minimum of four replications. This design helps to minimize the effects of field variability.
-
Plot Size: Plot sizes should be large enough to allow for accurate application and assessment, minimizing edge effects.
-
Treatments: Treatments should include:
-
An untreated control.
-
Each herbicide applied individually at various rates (e.g., 0.5x, 1x, 2x the recommended rate).
-
The tank-mix combinations of the herbicides at corresponding rates.
-
-
Application: Herbicides should be applied using a calibrated sprayer to ensure uniform application. Application timing (pre- or post-emergence) should be appropriate for the herbicides being tested. For pre-emergent herbicides like this compound, application should occur before weed seed germination.
-
Data Collection: Weed control is typically assessed visually as a percentage of the untreated control at various intervals after treatment (e.g., 2, 4, 8, and 12 weeks). Weed biomass (fresh or dry weight) can also be collected for a more quantitative assessment.
Determining Synergy and Antagonism: Colby's Method
Colby's method is a widely accepted technique for calculating the expected response of a herbicide combination and comparing it to the observed response.
The formula for the expected response (E) of a two-herbicide mixture is: E = X + Y - (XY / 100)
Where:
-
X is the percent inhibition (or control) of weed growth by herbicide A at a given rate.
-
Y is the percent inhibition (or control) of weed growth by herbicide B at the same rate.
-
If the observed response is greater than the expected (E) response, the combination is considered synergistic .
-
If the observed response is less than the expected (E) response, the combination is considered antagonistic .
-
If the observed response is equal to the expected (E) response, the combination is considered additive .
Signaling Pathways and Mechanisms of Interaction
The synergistic or antagonistic effects of herbicide combinations can often be explained by their differing modes of action and their impact on plant signaling pathways.
This compound and the Cellulose Biosynthesis Pathway
This compound's primary mode of action is the inhibition of cellulose biosynthesis, a critical process for plant cell wall formation and structural integrity.
Caption: this compound inhibits the Cellulose Synthase Complex.
By disrupting this fundamental process, this compound prevents the germination and establishment of susceptible weed seedlings.
Auxin-Mimicking Herbicides and the Auxin Signaling Pathway
Herbicides like triclopyr mimic the plant hormone auxin, leading to an overload of the auxin signaling pathway and causing uncontrolled, disorganized growth and ultimately, plant death.
References
Safety Operating Guide
Proper Disposal of Isoxaben: A Guide for Laboratory Professionals
The correct disposal of Isoxaben, a benzamide herbicide, is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This compound may cause long-lasting harmful effects to aquatic life and is very toxic to aquatic plants[1][2]. Therefore, it must be managed as a hazardous chemical waste. This guide provides detailed procedures for the safe handling and disposal of this compound waste in a research environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, consult the Safety Data Sheet (SDS) for this compound. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses or chemical goggles, and a lab coat[3]. In case of a spill, prevent the material from entering drains or waterways. For small spills, sweep up the solid material, place it in a suitable container for disposal, and clean the affected area.
Step-by-Step Disposal Protocol for this compound Waste
The disposal of this compound and its containers must be carried out in accordance with federal, state, and local regulations. Laboratory waste management programs, often managed by an Environmental Health and Safety (EHS) department, provide specific guidelines for institutional compliance.
Step 1: Waste Identification and Segregation
-
Identify Waste: Classify all materials contaminated with this compound as hazardous waste. This includes pure this compound, solutions, contaminated labware (e.g., gloves, absorbent paper), and spill cleanup materials.
-
Segregate Waste: Do not mix this compound waste with other waste types, especially incompatible chemicals. Keep halogenated and non-halogenated solvent wastes separate if applicable to your facility's waste streams. Never mix hazardous waste with non-hazardous waste.
Step 2: Containerization and Labeling
-
Use Original Containers: Whenever possible, leave the original chemical in its container. Do not consolidate partially empty containers.
-
Select Proper Waste Containers: For solutions and contaminated solids, use only approved hazardous waste containers that are chemically compatible and can be securely sealed. Your EHS department may provide these.
-
Label Containers Clearly: Label every waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "Solid this compound," "Aqueous solution of this compound," "Contaminated debris"). Keep containers closed at all times except when adding waste.
Step 3: Accumulation and Storage
-
Designated Storage: Store all hazardous waste in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.
-
Follow Accumulation Limits: Adhere to the volume limits for waste accumulation in the SAA. Once these limits are reached, the waste must be removed by EHS within three days.
-
Secondary Containment: Use secondary containment, such as trays, to capture any potential leaks or spills from the primary waste containers.
Step 4: Disposal of Empty Containers
-
Handle as Product: Uncleaned, empty containers should be handled and disposed of in the same manner as the product itself.
-
Triple Rinsing: For containers that held concentrated this compound, a triple-rinse procedure is recommended. The rinsate (the liquid from rinsing) must be collected and treated as hazardous waste. Never pour rinsate down the drain.
-
Final Disposal: After proper rinsing, remove or deface the label. The "empty" container can then often be disposed of in the normal trash or recycled, depending on institutional and local regulations. Never reuse empty pesticide containers for other purposes.
Step 5: Arranging for Final Disposal
-
Contact EHS: Complete and submit a hazardous waste pickup request form to your institution's EHS department.
-
Professional Disposal: The EHS department will collect the waste and transfer it to a licensed hazardous waste disposal company for final treatment, which may include incineration or placement in a specialized landfill. Improper disposal is a violation of Federal law.
Waste Minimization in the Laboratory
A key component of responsible chemical handling is waste minimization. Laboratories should adopt the following practices to reduce the volume of hazardous waste generated:
-
Order Appropriately: Purchase only the quantity of this compound required for your experiments.
-
Maintain Inventory: Keep an accurate inventory of chemicals to avoid purchasing duplicates.
-
Reduce Scale: Where possible, reduce the scale of experiments to use smaller quantities of chemicals.
-
Substitute Chemicals: If feasible for your research, substitute hazardous chemicals with less hazardous or non-hazardous alternatives.
Quantitative Waste Accumulation Limits
Laboratories generating hazardous waste must comply with specific storage limits within their Satellite Accumulation Areas (SAAs). The following table summarizes typical quantitative limits based on federal regulations, though institutional or local rules may be stricter.
| Waste Type | Maximum Volume Allowed in SAA | Time Limit for Removal After Reaching Max Volume |
| Hazardous Waste | 55 gallons | 3 calendar days |
| Acutely Hazardous Waste (P-listed) | 1 quart (liquid) or 1 kg (solid) | 3 calendar days |
Data sourced from university EHS guidelines reflecting federal regulations.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound-related waste in a laboratory setting.
Caption: Decision workflow for handling and disposing of this compound waste.
References
Essential Safety and Handling Protocols for Isoxaben
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as Isoxaben. This guide provides immediate and essential safety and logistical information, including detailed operational and disposal plans for personal protective equipment (PPE).
Hazard Summary
This compound is a benzamide herbicide that can pose health risks through inhalation, skin contact, and eye contact.[1][2] Key hazards include:
-
Eye Irritation: Can cause moderate to serious eye irritation which may be slow to heal.[1]
-
Skin Irritation: Prolonged contact may lead to moderate skin irritation with local redness.[1]
-
Inhalation Toxicity: Harmful if inhaled, requiring use in well-ventilated areas.[1]
Due to the absence of specific regulatory occupational exposure limits for this compound, it is crucial to adhere to general safe handling practices for chemical dusts and particulates.
| Exposure Limit Type | Substance | Limit | Source |
| OSHA PEL (TWA) | Particulates not otherwise listed (Total Dust) | 15 mg/m³ | |
| OSHA PEL (TWA) | Particulates not otherwise listed (Respirable Fraction) | 5 mg/m³ | |
| ACGIH TLV (TWA) | Particulates not otherwise listed | 10 mg/m³ |
Note: These are general limits for particulates and should be used as a guideline in the absence of a substance-specific limit for this compound.
Personal Protective Equipment (PPE) Selection and Use
A comprehensive PPE strategy is essential for minimizing exposure to this compound. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for handling solid herbicides. Always inspect gloves for tears or punctures before use. In the absence of specific breakthrough time data for this compound, it is best practice to change gloves immediately after any direct contact and to not wear them for extended periods. |
| Body Protection | Lab coat or coveralls | Long-sleeved lab coat or coveralls to protect skin from dust. For tasks with a high potential for dust generation, a disposable suit (e.g., Tyvek) may be appropriate. |
| Eye and Face Protection | Safety glasses with side shields or goggles | To protect against airborne particles. A face shield may be necessary in addition to goggles when there is a significant risk of splashing or dust generation. |
| Respiratory Protection | NIOSH-approved respirator | A respirator is recommended when handling this compound in poorly ventilated areas or when dust is generated. An N95 respirator is suitable for protection against solid particulates. For higher-level protection or in situations with potential for vapor exposure, a respirator with an organic vapor cartridge and a particulate pre-filter may be necessary. |
Experimental Protocols: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Lab Coat/Coveralls: Put on the lab coat or coveralls, ensuring it is fastened securely.
-
Respirator: If required, put on the respirator. Perform a seal check to ensure a proper fit.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Put on gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat or coveralls.
Doffing Procedure:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated waste container.
-
Hand Hygiene: Perform hand hygiene.
-
Lab Coat/Coveralls: Remove the lab coat or coveralls by rolling it down from the shoulders, keeping the contaminated side turned inward.
-
Hand Hygiene: Perform hand hygiene.
-
Eye Protection: Remove eye protection from the back to the front.
-
Respirator: If worn, remove the respirator from the back to the front.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Operational and Disposal Plans
A clear plan for the disposal of contaminated materials is essential for laboratory safety and environmental protection.
Disposal of Contaminated PPE:
-
Segregation: All disposable PPE contaminated with this compound should be considered chemical waste.
-
Containment: Place contaminated items in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of the hazardous waste according to your institution's and local environmental regulations. Do not mix with general waste.
Decontamination of Reusable PPE:
-
Gloves: If reusable gloves are worn, they should be thoroughly washed with soap and water before removal.
-
Eyewear: Reusable safety glasses and goggles should be cleaned according to the manufacturer's instructions.
-
Clothing: Non-disposable lab coats should be laundered separately from other clothing. If heavily contaminated, they should be disposed of as hazardous waste.
Visual Guides
The following diagrams illustrate the key decision-making and procedural workflows for handling this compound safely.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Disposal Plan for PPE Contaminated with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
